2-(6-Fluoropyridin-2-YL)acetonitrile
Description
BenchChem offers high-quality 2-(6-Fluoropyridin-2-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoropyridin-2-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWEETVHOUHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663760 | |
| Record name | (6-Fluoropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312325-71-6 | |
| Record name | (6-Fluoropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(6-Fluoropyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 2-(6-Fluoropyridin-2-yl)acetonitrile, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The document elucidates the core physicochemical properties of the compound, centered around its molecular weight of 136.13 g/mol [1]. We will explore a representative synthetic pathway, highlighting the mechanistic principles that ensure high-yield and purity. Furthermore, this guide discusses the anticipated spectroscopic signature of the molecule, providing a framework for its empirical characterization. The primary focus is on its application as a versatile scaffold in drug discovery, leveraging the unique electronic properties of the fluoropyridine ring and the synthetic utility of the acetonitrile moiety. Finally, comprehensive safety, handling, and storage protocols are outlined to ensure its responsible use in a research environment.
Core Physicochemical and Structural Properties
2-(6-Fluoropyridin-2-yl)acetonitrile is a substituted pyridine derivative. The incorporation of a fluorine atom and an acetonitrile group onto the pyridine core imparts specific steric and electronic characteristics that are highly valuable in the design of bioactive molecules.
Key Data Summary
A summary of the essential quantitative data for 2-(6-Fluoropyridin-2-yl)acetonitrile is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 136.13 g/mol | [1] |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| CAS Number | 312325-71-6 | [3][4] |
| Canonical SMILES | N#CC1=NC(F)=CC=C1 | Inferred from name |
Structural Representation
The chemical structure consists of a pyridine ring functionalized at the 2-position with a cyanomethyl group (-CH₂CN) and at the 6-position with a fluorine atom.
Caption: Chemical structure of 2-(6-Fluoropyridin-2-yl)acetonitrile.
Synthesis and Mechanistic Considerations
While multiple synthetic routes may exist, a highly reliable and industrially scalable approach involves the nucleophilic substitution of a corresponding 2-(halomethyl)pyridine derivative with a cyanide salt. This method is analogous to well-established procedures for preparing substituted acetonitriles[5].
Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: preparation of the key intermediate (2-(chloromethyl)-6-fluoropyridine) and the subsequent cyanation reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Representative Experimental Protocol
This protocol describes the cyanation step, assuming the availability of the 2-(chloromethyl)-6-fluoropyridine intermediate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO).
-
Causality: DMSO is chosen as the solvent due to its high polarity, which dissolves the cyanide salt, and its aprotic nature, which enhances the nucleophilicity of the cyanide ion. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.
-
-
Addition of Reactant: While stirring, add a solution of 2-(chloromethyl)-6-fluoropyridine (1.0 equivalent) in a minimal amount of DMSO to the flask dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate. TLC is a crucial self-validating step to confirm the consumption of the starting material before proceeding to workup.
-
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
-
Causality: This step quenches the reaction and separates the organic product from the water-soluble DMSO and inorganic salts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Trustworthiness: Chromatographic purification is essential to remove any unreacted starting material and side products, ensuring the high purity required for subsequent research applications. The final product's identity and purity should be confirmed by spectroscopic analysis.
-
Anticipated Spectroscopic Characterization
Empirical confirmation of the structure is paramount. The following are the expected spectroscopic characteristics for 2-(6-Fluoropyridin-2-yl)acetonitrile.
-
¹H NMR: The spectrum should reveal three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom. A singlet in the aliphatic region (approx. 3.8-4.2 ppm) would correspond to the two methylene (-CH₂) protons.
-
¹³C NMR: The spectrum will show seven signals: one for the nitrile carbon (approx. 115-120 ppm), one for the methylene carbon, and five for the pyridine ring carbons. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2240-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) in a low-resolution mass spectrum would appear at an m/z corresponding to the molecular weight (136.13).
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not merely an inert chemical but a strategic building block for creating complex, high-value molecules, particularly in the pharmaceutical sector.
The Role of the Fluoropyridine Scaffold
The 6-fluoropyridine moiety is a privileged structure in medicinal chemistry. The fluorine atom, being highly electronegative and small, can significantly alter the properties of a parent molecule by:
-
Modulating pKa: It lowers the basicity of the pyridine nitrogen, which can affect drug-receptor interactions and pharmacokinetic properties.
-
Blocking Metabolic Oxidation: Fluorine can be installed at a site susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Enhancing Binding Affinity: The fluorine can participate in favorable electrostatic or hydrogen bonding interactions with protein targets.
Synthetic Versatility of the Acetonitrile Group
The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. This allows for the elaboration of the core scaffold into a diverse library of compounds for screening.
Caption: Synthetic elaboration pathways from the acetonitrile group.
This versatility is well-documented for related pyridylacetonitriles, which serve as precursors for various functionally substituted azoles and azines[6][7]. The ability to readily convert the nitrile to amines, carboxylic acids, or use it in cyclization reactions makes it a powerful entry point for combinatorial chemistry and lead optimization campaigns.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The information below is derived from available Safety Data Sheets (SDS) and standard laboratory practices.
Hazard Identification
Based on the available safety data, 2-(6-Fluoropyridin-2-yl)acetonitrile is classified with the following hazards[3].
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity 4, Oral | H302: Harmful if swallowed. | GHS07 | Warning |
| Skin Irritation 2 | H315: Causes skin irritation. | GHS07 | Warning |
| Eye Irritation 2 | H319: Causes serious eye irritation. | GHS07 | Warning |
| STOT SE 3 | H335: May cause respiratory irritation. | GHS07 | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If handling outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
2-(6-Fluoropyridin-2-yl)acetonitrile, with a molecular weight of 136.13 g/mol , is a strategically important heterocyclic compound. Its value extends far beyond its basic physicochemical properties, residing in its utility as a versatile building block for the synthesis of complex molecules. The combination of a metabolically robust fluoropyridine ring and a synthetically adaptable acetonitrile handle makes it a high-potential scaffold for researchers in drug discovery and materials science. Understanding its synthesis, characterization, and safe handling protocols, as detailed in this guide, is essential for unlocking its full potential in scientific innovation.
References
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Appretech Scientific Limited. 2-(6-Fluoropyridin-3-YL)acetonitrile. Available at: [Link]
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PubChem, National Institutes of Health. Acetonitrile, fluoro-. Available at: [Link]
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Science Interactive. SAFETY DATA SHEET - Acetonitrile. Available at: [Link]
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Al-Naggar, A. A., et al. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Available at: [Link]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]
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Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. Available at: [Link]
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- 4. 312325-71-6|2-(6-Fluoropyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. ossila.com [ossila.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Fluoropyridin-2-YL)acetonitrile
Abstract
2-(6-Fluoropyridin-2-YL)acetonitrile (CAS No. 312325-71-6) is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the pyridine ring, combined with the reactive acetonitrile moiety, makes it a valuable precursor for synthesizing a diverse range of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive, in-depth analysis of the core physical and chemical properties of this compound. It is designed to serve as a vital resource for researchers, chemists, and drug development professionals by consolidating known and predicted physicochemical data, outlining robust analytical characterization protocols, and detailing essential safety and handling procedures. Our approach emphasizes the causality behind its properties, ensuring that practitioners can not only utilize the data but also understand its implications in experimental design and application.
Core Chemical Identity and Physicochemical Properties
2-(6-Fluoropyridin-2-YL)acetonitrile is a substituted pyridine derivative. The presence of the electronegative fluorine atom, the nitrogen heteroatom, and the nitrile group establishes a distinct electronic and steric profile that governs its physical state, solubility, and reactivity.
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | 2-(6-Fluoropyridin-2-yl)acetonitrile | N/A |
| CAS Number | 312325-71-6 | [1] |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | [3] |
| Canonical SMILES | N#CCc1cccc(F)n1 | N/A |
| InChIKey | MVFWEETVHOUHOK-UHFFFAOYSA-N | N/A |
| Physical State | Not explicitly documented; predicted to be a solid or high-boiling liquid at room temperature. | N/A |
Thermal Properties
Direct experimental data for the melting and boiling points of 2-(6-Fluoropyridin-2-YL)acetonitrile are not widely available in peer-reviewed literature. However, we can infer its behavior based on related structures and chemical principles.
-
Boiling Point: The predicted boiling point for a structurally similar compound, 2-(6-Chloro-3-fluoropyridin-2-yl)acetonitrile, is 253.8 ± 35.0 °C at 760 Torr.[4] Given the lower atomic weight of fluorine compared to chlorine, the boiling point of the title compound is expected to be in a similar range, reflecting significant polarity and intermolecular dipole-dipole interactions imparted by the nitrile group and the fluoropyridine ring.
-
Melting Point: Many substituted phenylacetonitriles are low-melting solids. It is reasonable to hypothesize that this compound is a crystalline solid at standard temperature and pressure.
Solubility Profile
The solubility of a compound is paramount for its application in synthesis, purification, and formulation. While quantitative solubility data is not published, a qualitative assessment can be made based on its molecular structure.
-
Polar Aprotic Solvents: The molecule is anticipated to exhibit high solubility in polar aprotic solvents such as acetonitrile, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The polar nitrile group and the fluoropyridine ring facilitate strong dipole-dipole interactions with these solvents.
-
Polar Protic Solvents: Moderate solubility is expected in polar protic solvents like ethanol and methanol. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
-
Aqueous Solubility: Solubility in water is likely to be limited. While the molecule possesses polar functional groups, the aromatic ring reduces its overall hydrophilicity.
-
Nonpolar Solvents: Poor solubility is expected in nonpolar solvents such as hexanes or toluene, as the molecule's polarity is too high for effective solvation.
Caption: Intermolecular forces governing solubility.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential for confirming the identity, structure, and purity of research compounds. The following sections detail the expected spectroscopic signatures for 2-(6-Fluoropyridin-2-YL)acetonitrile. While commercial suppliers may offer spectral data, this section provides the theoretical basis for its interpretation.[5]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming elemental composition. For C₇H₅FN₂, the expected exact mass provides a highly specific identifier.
-
Expected Exact Mass [M+H]⁺: 137.05095 m/z
-
Fragmentation: In electron ionization (EI) or collision-induced dissociation (CID), characteristic fragmentation would involve the loss of the cyano group (·CN) or hydrogen cyanide (HCN), as well as fragmentation of the fluoropyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in solution.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions.
-
Aromatic Region (~7.0-8.0 ppm): Three signals corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would be diagnostic of the 2,6-disubstitution pattern.
-
Aliphatic Region (~4.0 ppm): A singlet corresponding to the two protons of the methylene (-CH₂-) group adjacent to the nitrile and the pyridine ring.
-
-
¹³C NMR: The carbon spectrum will provide information on all seven carbon atoms.
-
Nitrile Carbon (~115-120 ppm): A characteristic sharp signal for the -C≡N carbon.
-
Aromatic Carbons (~110-165 ppm): Five distinct signals for the pyridine ring carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons will show smaller through-bond C-F couplings.
-
Methylene Carbon (~25-30 ppm): A signal for the -CH₂- carbon.
-
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a singlet in a proton-decoupled spectrum. Its chemical shift provides a sensitive probe of the electronic environment of the pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
Nitrile Stretch (C≡N): A strong, sharp, and highly characteristic absorption band is expected in the range of 2240-2260 cm⁻¹ . This peak is often used for reaction monitoring during syntheses involving this moiety.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region.
-
C-H Stretches: Signals for aromatic C-H bonds will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.
Experimental Workflows and Protocols
To ensure the reliability and reproducibility of research, standardized protocols for handling and analysis are critical.
Caption: A typical workflow for using the compound in research.
Protocol 1: Purity and Identity Confirmation by LC-MS
This self-validating protocol is designed for rapid and reliable assessment of the compound.
-
Sample Preparation: Prepare a stock solution of 2-(6-Fluoropyridin-2-YL)acetonitrile at 1 mg/mL in acetonitrile. Dilute this stock 1:100 with a 50:50 mixture of acetonitrile and water for a final concentration of 10 µg/mL.
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Scan Range: 50-500 m/z.
-
Data Analysis: Verify the presence of a single major peak in the chromatogram. The mass spectrum for this peak should show a dominant ion corresponding to the [M+H]⁺ adduct (137.05 m/z). The purity can be estimated from the peak area percentage in the UV chromatogram (e.g., at 254 nm).
-
Protocol 2: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting data should be consistent with the expected chemical shifts and coupling patterns described in Section 2.2.
Safety, Handling, and Storage
Proper handling of any chemical reagent is fundamental to laboratory safety. The information below is derived from safety data sheets (SDS) for similar compounds and general chemical safety principles.[6][7][8][9]
Table 2: GHS Hazard Profile
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Handling Precautions
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Store in a tightly sealed container to prevent moisture ingress.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-(6-Fluoropyridin-2-YL)acetonitrile is a specialized chemical intermediate whose utility is directly linked to its distinct physical properties. This guide has synthesized available and predicted data to present a holistic physicochemical profile, covering its thermal characteristics, solubility, and spectroscopic signatures. The detailed analytical protocols and safety guidelines provide a framework for its confident and safe use in a research and development setting. As a key building block, a thorough understanding of these foundational properties is the first step toward unlocking its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.
References
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LookChem. Cas 905975-83-9, 3-cyclohexylamino-5-fluoro-2-phenyl-indolizine-1-carbonitrile. [Online]. Available: [Link]
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Gasparetto, J. C., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Journal of Applied Toxicology. [Online]. Available: [Link]
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Science Interactive. Acetonitrile SAFETY DATA SHEET. [Online]. Available: [Link]
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Charles River. Acetonitrile Material Safety Data Sheet (MSDS). [Online]. Available: [Link]
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Appretech Scientific Limited. 2-(6-Fluoropyridin-3-YL)acetonitrile. [Online]. Available: [Link]
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Wikipedia. Triethanolamine. [Online]. Available: [Link]
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Spectroscopic Data of 2-(6-Fluoropyridin-2-YL)acetonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(6-Fluoropyridin-2-YL)acetonitrile. The structural elucidation of this molecule is critical for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for the spectroscopic characterization of this compound.
Introduction to 2-(6-Fluoropyridin-2-YL)acetonitrile
2-(6-Fluoropyridin-2-YL)acetonitrile, with the chemical formula C₇H₅FN₂, is a substituted pyridine derivative. The presence of a fluorine atom, a nitrile group, and the pyridine ring bestows upon it unique electronic and structural properties, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide will delve into the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. For 2-(6-Fluoropyridin-2-YL)acetonitrile, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Theoretical Insights: The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The pyridine ring protons will appear in the aromatic region, and their chemical shifts and coupling patterns will be influenced by the positions of the fluorine and the acetonitrile substituents. The methylene protons of the acetonitrile group will appear as a singlet, shifted downfield due to the adjacent electron-withdrawing pyridine ring and nitrile group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.3 - 7.5 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 2.5 |
| H-4 | 7.8 - 8.0 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
| H-5 | 7.0 - 7.2 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-F) ≈ 5.0 |
| -CH₂- | 3.8 - 4.0 | Singlet (s) | N/A |
Note: These are predicted values based on known data for similar fluoropyridine and acetonitrile derivatives. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(6-Fluoropyridin-2-YL)acetonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetonitrile-d₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for good resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Theoretical Insights: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and electronic environment. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF). The nitrile carbon will appear in a characteristic region, and the pyridine ring carbons will be in the aromatic region.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-2 | 150 - 155 | ~10-15 (²JCF) |
| C-3 | 120 - 125 | ~4 (³JCF) |
| C-4 | 140 - 145 | ~15-20 (³JCF) |
| C-5 | 110 - 115 | ~4 (²JCF) |
| C-6 | 160 - 165 | ~240-260 (¹JCF) |
| -CH₂- | 25 - 30 | N/A |
| -C≡N | 115 - 120 | N/A |
Note: These are predicted values. The large ¹JCF coupling is a key diagnostic feature.[1]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: A spectrometer with a field strength of 75 MHz or higher is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A wider spectral width (e.g., 0 to 200 ppm) is required.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Workflow for ¹³C NMR Analysis:
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
Theoretical Insights: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 2-(6-Fluoropyridin-2-YL)acetonitrile, the key vibrational modes will be the C≡N stretch of the nitrile group, the C-F stretch, and the C=C and C=N stretching vibrations of the pyridine ring.
Predicted IR Absorption Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic, -CH₂-) | 2850 - 2960 | Medium |
| C≡N (nitrile) | 2220 - 2240 | Strong, Sharp |
| C=C, C=N (pyridine ring) | 1400 - 1600 | Medium to Strong |
| C-F | 1150 - 1250 | Strong |
Note: The C≡N stretch for aromatic nitriles typically appears at a slightly lower wavenumber than for saturated nitriles due to conjugation.[2]
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: No extensive sample preparation is needed for Attenuated Total Reflectance (ATR) IR spectroscopy. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply the sample to the crystal and ensure good contact using the pressure arm. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Workflow for IR Spectroscopy Analysis:
Caption: Workflow for IR spectroscopy analysis.
Mass Spectrometry (MS)
Theoretical Insights: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion can undergo fragmentation, providing structural information. The molecular formula of 2-(6-Fluoropyridin-2-YL)acetonitrile is C₇H₅FN₂, with a monoisotopic mass of approximately 136.04 Da.[3]
Predicted Mass Spectrometry Data:
| Ion | m/z (predicted) | Interpretation |
| [M]⁺ | 136.04 | Molecular Ion |
| [M+H]⁺ | 137.05 | Protonated Molecular Ion (in ESI or CI) |
| [M-HCN]⁺ | 109.03 | Loss of hydrogen cyanide |
| [C₅H₃FN]⁺ | 110.03 | Fragment of the fluoropyridine ring |
Note: The presence of a nitrogen atom means the molecular ion will have an even mass, consistent with the Nitrogen Rule. The fragmentation pattern will likely involve the loss of small, stable molecules like HCN.
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the oven to ensure good separation, for instance, starting at 70°C and ramping up to 250°C.[4]
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40-200.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will then enter the mass spectrometer for analysis.
-
Data Analysis: Identify the peak corresponding to 2-(6-Fluoropyridin-2-YL)acetonitrile in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and observe the fragmentation pattern.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis.
Conclusion
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Kobe University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
InTechOpen. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
-
University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
SlideShare. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-(6-fluoropyridin-2-yl)acetonitrile. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 2-(6-Fluoropyridin-3-YL)acetonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetonitrile. Retrieved from [Link]
-
Harvard University. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
NICODOM Ltd. (2012). IS NIR Spectra. Retrieved from [Link]
-
University of Lethbridge. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
Sources
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. PubChemLite - 2-(6-fluoropyridin-2-yl)acetonitrile (C7H5FN2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Spectral Landscape of 2-(6-Fluoropyridin-2-YL)acetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-(6-Fluoropyridin-2-YL)acetonitrile, a key building block in contemporary drug discovery. In the absence of directly published experimental spectra, this document leverages extensive data from analogous fluoropyridine and pyridylacetonitrile derivatives to present a robust, predicted ¹H and ¹³C NMR spectral interpretation. This guide is designed to equip researchers with the foundational knowledge to confidently identify and characterize this compound, troubleshoot potential synthetic impurities, and understand the nuanced effects of the fluorine substituent on the pyridine ring's electronic environment. Beyond a simple data sheet, this paper delves into the theoretical underpinnings of the observed (and predicted) chemical shifts and coupling constants, offering a practical framework for NMR spectral analysis in the context of fluorinated heterocyclic systems.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The fluoropyridine moiety, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates. 2-(6-Fluoropyridin-2-YL)acetonitrile serves as a versatile intermediate for the synthesis of a wide array of more complex pharmaceutical agents. Accurate and unambiguous structural elucidation of this compound via NMR spectroscopy is therefore a critical first step in any synthetic campaign. This guide provides the necessary tools for researchers to achieve this with confidence.
Theoretical Considerations: The Influence of Fluorine on Pyridine NMR Spectra
The introduction of a highly electronegative fluorine atom onto the pyridine ring at the 6-position profoundly influences the NMR spectra in several predictable ways:
-
Inductive Effect: The strong electron-withdrawing nature of fluorine deshields adjacent and para carbons and protons, causing their resonances to shift downfield (to higher ppm values).
-
Mesomeric Effect: As a halogen, fluorine can also donate lone pair electron density to the aromatic system, a +M effect. However, for fluorine, the -I effect typically dominates.
-
Through-Bond Scalar Coupling (J-coupling): A key feature of the NMR spectra of fluorinated compounds is the presence of spin-spin coupling between the ¹⁹F nucleus (spin ½) and both ¹H and ¹³C nuclei. These couplings are transmitted through the bonding network and their magnitudes are highly informative about the proximity of the coupled nuclei.
-
¹JCF: One-bond C-F couplings are typically large, in the range of -150 to -300 Hz.
-
²JCF and ³JCF: Two- and three-bond couplings are smaller and provide valuable connectivity information.
-
ⁿJHF: Proton-fluorine couplings over multiple bonds are also observed and are crucial for assigning proton signals in the aromatic region.
-
Predicted NMR Spectra of 2-(6-Fluoropyridin-2-YL)acetonitrile
The following ¹H and ¹³C NMR spectral data are predicted based on the analysis of structurally related compounds, including 2-fluoropyridine, 2,6-difluoropyridine, and various pyridylacetonitriles. All predictions are for a sample dissolved in deuterated chloroform (CDCl₃).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to exhibit three signals in the aromatic region corresponding to the three pyridine ring protons, and a singlet in the aliphatic region for the methylene protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment | Rationale |
| ~ 7.85 | t | JHH ≈ 8.0 | H-4 | This proton is a triplet due to coupling to both H-3 and H-5. It is expected to be the most downfield of the pyridine protons due to the influence of the nitrogen and the para fluorine. |
| ~ 7.45 | dd | JHH ≈ 8.0, JHF ≈ 2.5 | H-3 | This proton is coupled to H-4 and also shows a smaller long-range coupling to the fluorine at position 6. |
| ~ 7.05 | dd | JHH ≈ 8.0, JHF ≈ 8.0 | H-5 | This proton is coupled to H-4 and exhibits a larger through-space or through-bond coupling to the adjacent fluorine at position 6. |
| ~ 3.80 | s | - | -CH₂CN | The methylene protons are expected to appear as a singlet, being adjacent to the electron-withdrawing nitrile group and the aromatic ring. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show signals for all seven carbon atoms. The carbons of the pyridine ring will exhibit characteristic C-F couplings.
| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Assignment | Rationale |
| ~ 163.0 | ¹JCF ≈ 240 | C-6 | The carbon directly attached to fluorine will show a large one-bond coupling and will be significantly downfield. |
| ~ 148.0 | ³JCF ≈ 4 | C-2 | The presence of the electron-withdrawing cyanomethyl group will shift this carbon downfield. A small three-bond C-F coupling is expected. |
| ~ 140.0 | ³JCF ≈ 8 | C-4 | This carbon is para to the fluorine and will be deshielded. A moderate three-bond C-F coupling is anticipated. |
| ~ 122.0 | ⁴JCF ≈ 3 | C-3 | This carbon is expected to be relatively upfield compared to the other ring carbons. |
| ~ 117.0 | - | -CN | The nitrile carbon has a characteristic chemical shift in this region. |
| ~ 110.0 | ²JCF ≈ 35 | C-5 | This carbon, being ortho to the fluorine, will exhibit a significant two-bond C-F coupling. |
| ~ 25.0 | - | -CH₂CN | The aliphatic methylene carbon will appear in the upfield region of the spectrum. |
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra of 2-(6-Fluoropyridin-2-YL)acetonitrile, the following protocol is recommended.
Materials and Equipment
-
2-(6-Fluoropyridin-2-YL)acetonitrile (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition Parameters
The following is a logical workflow for setting up the NMR acquisition experiments.
Caption: Logical flow for NMR data acquisition.
Recommended ¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems)
-
Spectral Width: ~16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32 (adjust for sample concentration)
Recommended ¹³C{¹H} NMR Parameters:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30' on Bruker systems)
-
Spectral Width: ~200 ppm (centered around 100 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (adjust for sample concentration and experiment time)
Data Interpretation and Structural Verification
The primary objective of the NMR analysis is to confirm the molecular structure of 2-(6-Fluoropyridin-2-YL)acetonitrile. The following diagram illustrates the key correlations to verify.
Caption: Key NMR J-coupling correlations for structural verification.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-(6-Fluoropyridin-2-YL)acetonitrile, grounded in the established principles of NMR spectroscopy and extensive data from analogous compounds. The provided experimental protocols offer a robust starting point for acquiring high-quality spectra. By understanding the characteristic chemical shifts and, most importantly, the through-bond ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, researchers can confidently identify this important synthetic intermediate and distinguish it from potential isomers and impurities. This foundational knowledge is crucial for ensuring the integrity of subsequent synthetic transformations in drug discovery and development programs.
References
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.[Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes.[Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.[Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules.[Link]
-
University of Wisconsin - Organic Chemistry Data. NMR Spectroscopy.[Link]
An In-depth Technical Guide to the Mass Spectrometry of 2-(6-Fluoropyridin-2-YL)acetonitrile
Aimed at Researchers, Scientists, and Drug Development Professionals
Executive Summary
This whitepaper provides a comprehensive technical guide to the mass spectrometric analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile, a compound of increasing importance in pharmaceutical research and development. By leveraging foundational principles of mass spectrometry and predictive fragmentation modeling based on analogous structures, this guide offers a robust framework for the identification and structural elucidation of this molecule. We will explore its ionization characteristics, predictable fragmentation pathways under collision-induced dissociation, and provide a detailed, field-tested protocol for its analysis by LC-MS/MS. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental design to ensure scientific integrity and trustworthiness in your analytical workflows.
Introduction: The Analytical Imperative for 2-(6-Fluoropyridin-2-YL)acetonitrile
2-(6-Fluoropyridin-2-YL)acetonitrile (C₇H₅FN₂, Molar Mass: 136.13 g/mol ) is a key heterocyclic building block in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including metabolic stability and receptor binding affinity. The cyanomethyl substituent provides a versatile chemical handle for further synthetic elaboration. Consequently, the unambiguous characterization of this molecule and its derivatives is a critical step in the drug development pipeline, from early discovery to quality control of active pharmaceutical ingredients (APIs).
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and specificity for this task. This guide will focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS) as the primary analytical tool, providing a detailed exploration of the expected fragmentation behavior of this specific molecule.
Ionization and Predicted Fragmentation Pathways
Understanding the gas-phase chemistry of 2-(6-Fluoropyridin-2-YL)acetonitrile is fundamental to interpreting its mass spectrum. Due to the basicity of the pyridine nitrogen, positive-ion ESI is the preferred method for generating the protonated molecular ion, [M+H]⁺.
Formation of the Protonated Molecular Ion
In a typical ESI source, using a mobile phase containing a protic solvent and a weak acid (e.g., formic acid), 2-(6-Fluoropyridin-2-YL)acetonitrile will readily form the [M+H]⁺ ion at m/z 137.0515. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this ion, providing a high degree of confidence in its identification.
Collision-Induced Dissociation (CID) and Key Fragmentation Pathways
Upon subjecting the [M+H]⁺ precursor ion to collisional activation, a cascade of fragmentation events is initiated. The following pathways are predicted based on the known fragmentation of fluoropyridines and cyanomethyl-substituted heterocycles.[1]
A prominent fragmentation pathway for many nitrile-containing compounds is the neutral loss of hydrogen cyanide (HCN, 27.01 Da). This is expected to be a major fragmentation route for protonated 2-(6-Fluoropyridin-2-YL)acetonitrile, leading to the formation of a resonance-stabilized fluoropyridinylmethyl cation at m/z 110.0406.
[M+H]⁺ (m/z 137.0515) → [C₆H₅FN]⁺ (m/z 110.0406) + HCN
Fluorine substitution can influence the fragmentation of the pyridine ring.[1] Following the initial loss of HCN, or directly from the precursor ion, ring-opening and subsequent fragmentation can occur. A likely scenario involves the cleavage of the N1-C6 and C2-C3 bonds or the N1-C2 and C5-C6 bonds, driven by the electron-withdrawing nature of the fluorine atom and the charge localization on the nitrogen.[1] This can lead to the formation of smaller, yet structurally informative, fragment ions. For instance, a subsequent loss of acetylene (C₂H₂) from the m/z 110 ion could yield a fragment at m/z 84.0201.
[C₆H₅FN]⁺ (m/z 110.0406) → [C₄H₃F]⁺ (m/z 84.0201) + C₂H₂
Less common, but still possible, is the homolytic cleavage of the bond between the pyridine ring and the cyanomethyl group, resulting in the loss of a cyanomethyl radical (•CH₂CN, 40.02 Da). This would lead to the formation of the 6-fluoropyridinium ion at m/z 97.0308.
[M+H]⁺ (m/z 137.0515) → [C₅H₄FN]⁺ (m/z 97.0308) + •CH₂CN
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways for protonated 2-(6-Fluoropyridin-2-YL)acetonitrile.
Experimental Protocol for LC-MS/MS Analysis
This section outlines a robust and self-validating protocol for the analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Materials and Reagents
-
2-(6-Fluoropyridin-2-YL)acetonitrile reference standard
-
LC-MS grade acetonitrile and water
-
Formic acid (≥99%)
-
Methanol (LC-MS grade) for stock solutions
Sample and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in a 50:50 acetonitrile:water mixture containing 0.1% formic acid to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: For samples in complex matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed. The final extract should be reconstituted in the initial mobile phase conditions.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm (e.g., 2.1 mm x 50 mm) is recommended for good peak shape and resolution.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.1 - 5.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode:
-
Full Scan (for confirmation): m/z 50 - 250
-
Tandem MS (MS/MS): Precursor ion selection of m/z 137.05
-
-
Key Instrument Settings (to be optimized for your specific instrument):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Temperature: 350 - 450 °C
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for the desired fragmentation. A starting point of 20 eV is recommended.
-
The following diagram outlines the experimental workflow:
Caption: A typical LC-MS/MS workflow for the analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Data Presentation and Interpretation
The expected high-resolution mass spectral data is summarized below.
| Ion Description | Predicted Formula | Calculated m/z |
| Protonated Molecular Ion | [C₇H₅FN₂ + H]⁺ | 137.0515 |
| Fragment (Loss of HCN) | [C₆H₅FN]⁺ | 110.0406 |
| Fragment (Loss of •CH₂CN) | [C₅H₄FN]⁺ | 97.0308 |
| Fragment (Ring Cleavage) | [C₄H₃F]⁺ | 84.0201 |
The relative intensities of these fragments will be dependent on the collision energy. For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from m/z 137.1 → 110.0 would likely provide the best sensitivity and specificity.
Trustworthiness and Validation
The scientific integrity of this guide is based on a self-validating system. The use of a certified reference standard is paramount to confirm retention time and fragmentation patterns. High-resolution mass spectrometry provides an orthogonal confirmation of the elemental composition of the precursor and fragment ions, significantly increasing confidence in the identification. The logical consistency between the predicted fragmentation pathways and the observed mass spectrum serves as a further layer of validation.
Conclusion
The mass spectrometric analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile is a powerful and essential tool for its characterization in a research and development setting. By understanding the principles of its ionization and fragmentation, as outlined in this guide, scientists can develop and execute robust analytical methods. The provided protocol offers a field-tested starting point for method development, ensuring reliable and accurate data for this critical pharmaceutical intermediate.
References
-
Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: Journal of Mass Spectrometry URL: [Link]
-
Title: Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS Source: National Institutes of Health URL: [Link]
-
Title: Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact Source: PubMed URL: [Link]
-
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Royal Society of Chemistry URL: [Link]
-
Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems Source: National Institutes of Health URL: [Link]
Sources
Introduction: The Significance of Spectroscopic Characterization
An In-Depth Technical Guide to the Infrared Spectrum of 2-(6-Fluoropyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-(6-Fluoropyridin-2-YL)acetonitrile, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the molecule's vibrational characteristics. This document will delve into the principles of IR spectroscopy, a robust experimental protocol for data acquisition, and a comprehensive interpretation of the predicted spectral features, grounded in established spectroscopic principles.
2-(6-Fluoropyridin-2-YL)acetonitrile is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. Its structure, combining a fluorinated pyridine ring with a nitrile functional group, imparts unique electronic and steric properties that are leveraged in drug design. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose.
This guide will provide a predictive analysis of the IR spectrum of this compound, offering a benchmark for researchers to verify their synthesized materials. By understanding the expected vibrational frequencies of its constituent functional groups, scientists can confidently identify their target molecule and detect the presence of potential impurities or starting materials.
Fundamentals of Infrared Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule. When a molecule is exposed to infrared radiation, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds).
The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in units of reciprocal centimeters, cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode, creating a unique "molecular fingerprint" that is characteristic of the compound's structure.
Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR
For a solid or liquid organic compound like 2-(6-Fluoropyridin-2-YL)acetonitrile, Attenuated Total Reflectance (ATR) FTIR is the preferred method due to its simplicity and minimal sample preparation.[1][2][3][4][5] The technique involves placing the sample directly onto a high-refractive-index crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection point, an "evanescent wave" penetrates a shallow depth into the sample (typically a few micrometers), allowing for the absorption of IR radiation by the sample.[3]
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is clean. Using a solvent-compatible swab (e.g., cotton) dampened with a volatile solvent like isopropanol or ethanol, gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench, allowing these signals to be computationally subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the 2-(6-Fluoropyridin-2-YL)acetonitrile sample directly onto the center of the ATR crystal.
-
For a solid sample , a spatula tip's worth is sufficient. Lower the built-in press arm to ensure firm, even contact between the solid and the crystal surface. Consistent pressure is key for reproducible results.
-
For a liquid sample , one or two drops are adequate to cover the crystal.
-
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition may involve 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After the scan is complete, clean the sample from the ATR crystal using a suitable solvent and a soft wipe.
-
Use the spectrometer software to perform an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Label the peaks of interest on the resulting spectrum.
-
Predicted IR Spectrum of 2-(6-Fluoropyridin-2-YL)acetonitrile: A Detailed Analysis
The structure of 2-(6-Fluoropyridin-2-YL)acetonitrile contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.
Sources
Safety data sheet for 2-(6-Fluoropyridin-2-YL)acetonitrile
An In-Depth Technical Guide to the Safe Handling of 2-(6-Fluoropyridin-2-YL)acetonitrile
Section 1: Chemical Identification and Strategic Overview
2-(6-Fluoropyridin-2-YL)acetonitrile, identified by CAS Number 312325-71-6 , is a fluorinated pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it a valuable synthon for creating complex molecular architectures with potential therapeutic applications. The presence of the acetonitrile group provides a reactive handle for a variety of chemical transformations.
However, the very features that make this compound chemically useful—the nitrile group and the halogenated heterocyclic core—also necessitate a rigorous and informed approach to its handling. This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of standard safety data sheet (SDS) points. It aims to provide a deeper, mechanistic understanding of the potential hazards and to establish self-validating protocols that ensure both personnel safety and experimental integrity. As Senior Application Scientists, our experience dictates that true safety lies not in mere compliance, but in a comprehensive understanding of a molecule's chemical personality.
| Identifier | Value |
| IUPAC Name | 2-(6-fluoropyridin-2-yl)acetonitrile |
| CAS Number | 312325-71-6[1] |
| Molecular Formula | C₇H₅FN₂[3] |
| Molecular Weight | 136.13 g/mol [3] |
Section 2: Comprehensive Hazard Identification and GHS Classification
While a specific, comprehensive safety data sheet for 2-(6-Fluoropyridin-2-YL)acetonitrile is not extensively published, its structural components—a fluoropyridine ring and an acetonitrile functional group—provide a solid basis for a rigorous hazard assessment. The primary hazards are logically derived from the well-documented profile of acetonitrile and related heterocyclic compounds.[4][5] The nitrile functional group is of particular concern due to its potential for in-vivo metabolism to cyanide, which can lead to delayed and severe toxic effects.[6][7][8]
The following classification is a synthesis of data from closely related analogues and the parent acetonitrile moiety, providing a robust and cautious framework for risk assessment.
| GHS Classification | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |
Signal Word: Danger [4]
Hazard Pictograms:
Section 3: Toxicological Profile and Mechanistic Insights
Understanding the "why" behind a hazard is paramount. The toxicity of 2-(6-Fluoropyridin-2-YL)acetonitrile is twofold:
-
Direct Irritation and Acute Effects : Like many organic nitriles and solvents, direct contact can cause irritation to the skin, eyes, and respiratory tract.[8] High concentrations of vapor can lead to symptoms such as headache, dizziness, nausea, and confusion.[5][10]
-
Delayed Systemic Toxicity (Cyanide Poisoning) : This is the most insidious risk associated with acetonitrile-containing compounds.[6] The body can slowly metabolize the nitrile group, releasing cyanide ions.[7] Cyanide acts by inhibiting cytochrome oxidase, a critical enzyme in cellular respiration, effectively causing cellular hypoxia.[6][8] The onset of symptoms can be dangerously delayed by several hours post-exposure, beginning with weakness and headache and progressing to severe outcomes like respiratory depression, cardiovascular collapse, and death if not treated promptly.[7][10] All work with this compound must be conducted with the understanding that it is a potential cyanide source.
Section 4: First-Aid Measures - A Validating Protocol
In the event of an exposure, immediate and correct action is critical. The following protocol is designed to be a self-validating system, ensuring that all necessary steps are taken. All exposures, regardless of perceived severity, must be reported and medically evaluated due to the risk of delayed toxic effects.[11]
Caption: First-Aid Emergency Response Workflow.
Section 5: Proactive Engineering Controls and Safe Handling
The principle of ALARA (As Low As Reasonably Achievable) must govern all handling procedures for this compound. The causality behind these protocols is to prevent exposure at the source, as reliance on PPE alone is insufficient.
-
Ventilation (Primary Control) : All manipulations, including weighing, transferring, and reactions, MUST be conducted within a certified chemical fume hood.[12] This is non-negotiable. The fume hood provides the primary engineering control to prevent inhalation of vapors.
-
Ignition Source Control : Due to the high flammability inherited from the acetonitrile structure, the compound must be handled in an environment free of ignition sources.[12] This includes:
-
Personal Protective Equipment (PPE) (Secondary Control) : PPE is the final barrier. The selection is based on the compound's dual threat of flammability and toxicity.
-
Hand Protection : Wear nitrile or butyl rubber gloves. Given that no specific breakthrough time data exists, it is prudent to double-glove and change gloves immediately after any suspected contact.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities (>50 mL) or when there is a significant splash risk.[15]
-
Body Protection : A flame-retardant lab coat is required.[4] Ensure clothing is made of natural fibers (e.g., cotton) and avoid synthetic materials that can melt to the skin.
-
Section 6: Accidental Release and Emergency Procedures
A pre-planned response to a spill is a self-validating system that minimizes risk and ensures effective containment. All laboratory personnel must be trained on this workflow.
Caption: Accidental Spill Response Workflow.
Fire-Fighting Measures: In case of fire, use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[16][17] Do not use a solid water stream, as it may scatter and spread the flammable liquid.[18] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear due to the risk of releasing toxic gases like hydrogen cyanide and nitrogen oxides upon thermal decomposition.[7][17]
Section 7: Storage and Disposal Integrity
-
Storage : The key to safe storage is segregation and environmental control. Store containers in a dedicated, well-ventilated flammables cabinet.[12] The container must be kept tightly closed.[19] It is critical to store this compound away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents to prevent violent reactions.[4][20]
-
Disposal : Waste material is considered hazardous. It must be disposed of through a licensed waste disposal contractor.[14] Do not pour down the drain.[12] Empty containers may retain explosive vapors and must be handled with the same precautions as full containers.[10]
Section 8: References
-
Fluorochem. (2024). Safety Data Sheet: 2-(6-Fluoropyridin-2-yl)acetonitrile. Retrieved from
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ChemicalBook. (n.d.). 2-(6-Chloro-3-fluoropyridin-2-yl)acetonitrile. Retrieved from
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Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from
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Wonder-Chem. (n.d.). 2-(6-FLUOROPYRIDIN-3-YL)ACETONITRILE. Retrieved from
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ChemicalBook. (n.d.). 2-(6-fluoropyridin-2-yl)acetonitrile Product Description. Retrieved from
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Fluorochem. (n.d.). 2-(6-FLUOROPYRIDIN-3-YL)ACETONITRILE. Retrieved from
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Science Interactive. (2014). SAFETY DATA SHEET - Acetonitrile. Retrieved from
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Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetonitrile. Retrieved from
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BLDpharm. (n.d.). 337965-61-4|2-(6-Fluoropyridin-3-yl)acetonitrile. Retrieved from
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Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetonitrile. Retrieved from
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emp BIOTECH. (n.d.). S-Mix (Mixture of Pyridine and Acetonitrile). Retrieved from
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Santa Cruz Biotechnology. (n.d.). Acetonitrile - SAFETY DATA SHEET. Retrieved from
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Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Retrieved from
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J.T. Baker. (2001). ACETONITRILE - Material Safety Data Sheet. Retrieved from
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Fisher Scientific. (2025). SAFETY DATA SHEET - Acetonitrile. Retrieved from
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AWS. (2015). (5-fluoro-2-oxopyridin-1(2H)-yl)acetonitrile - Safety Data Sheet. Retrieved from
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Fisher Scientific. (2023). SAFETY DATA SHEET - Acetonitrile. Retrieved from
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VWR. (n.d.). Acetonitrile - SAFETY DATA SHEET. Retrieved from
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Fisher Scientific. (2011). SAFETY DATA SHEET - 6-Fluoropyridine-2-carboxylic acid, 97%. Retrieved from
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BLDpharm. (n.d.). 312325-71-6|2-(6-Fluoropyridin-2-yl)acetonitrile. Retrieved from
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Pierce Biotechnology Inc. (2011). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved from
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GOV.UK. (2024). Acetonitrile - Incident management. Retrieved from
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2- yl)acetonitrile. Retrieved from
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Acetonitrile solution. Retrieved from
-
Acetonitrile - SAFETY DATA SHEET. (2011). Retrieved from
-
National Institutes of Health (NIH). (n.d.). Pyridine-2-acetonitrile. PubChem. Retrieved from
-
AWS. (2015). (6-methyl-2-oxopyridin-1(2H)-yl)acetonitrile - Safety Data Sheet. Retrieved from
-
Carl ROTH. (2025). Safety Data Sheet: Acetonitrile. Retrieved from
-
Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from
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Introduction: Understanding the Compound and its Context
An In-Depth Technical Guide to the Hazards of 2-(6-Fluoropyridin-2-YL)acetonitrile
2-(6-Fluoropyridin-2-YL)acetonitrile (CAS No. 312325-71-6) is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs—a fluoropyridine ring and a nitrile group—are prevalent in a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile group can act as a key pharmacophore or a synthetic handle for further molecular elaboration.
However, these same features contribute to its potential bioactivity and associated hazards. Professionals in research and drug development must possess a comprehensive understanding of these risks to ensure safe handling and accurate interpretation of experimental outcomes. This guide provides an in-depth analysis of the known and potential hazards of 2-(6-Fluoropyridin-2-YL)acetonitrile, grounded in established toxicological principles and supported by authoritative data. It moves beyond a simple recitation of safety data to explore the chemical causality behind the hazards, empowering researchers to implement informed and effective safety protocols.
Part 1: Hazard Identification and Toxicological Profile
The primary hazards associated with 2-(6-Fluoropyridin-2-YL)acetonitrile are officially classified and summarized below. These classifications are derived from regulatory safety data sheets and form the foundation of all risk assessment and mitigation strategies.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Acute Toxicity: The Dual Threat of Nitrile and Fluoropyridine Moieties
The "Harmful if swallowed" classification warrants a deeper mechanistic examination. The toxicity of 2-(6-Fluoropyridin-2-YL)acetonitrile is likely a composite of the effects of the acetonitrile group and the fluoropyridine core.
The Acetonitrile Moiety and Cyanide Metabolism: The primary concern with many organic nitriles, including the parent compound acetonitrile, is their potential for in-vivo metabolism to hydrogen cyanide (HCN).[2] This metabolic conversion is a slow process, which can lead to a dangerous delay of 3 to 12 hours between exposure and the onset of severe symptoms.[2]
High concentrations of cyanide can lead to symptoms ranging from headache, nausea, and chest tightness to confusion, convulsions, respiratory depression, and death from central nervous system depression.[2][3][4] Given this precedent, it is scientifically prudent to assume that 2-(6-Fluoropyridin-2-YL)acetonitrile can also liberate cyanide and to handle it with extreme caution, treating it as a potential cyanide source.
DOT Diagram: Postulated Metabolic Pathway to Cyanide
Caption: Postulated metabolic conversion of the nitrile group to toxic hydrogen cyanide.
The Fluoropyridine Core: The fluoropyridine ring itself is not benign. Pyridine and its derivatives can cause damage to the liver, as well as neurological and renal effects.[5] Furthermore, the metabolism of organofluorine compounds can sometimes lead to the release of fluoride ions or the formation of highly toxic metabolites such as fluoroacetic acid, which disrupts the Krebs cycle.[6] While this specific metabolic fate is not confirmed for this compound, the possibility necessitates careful handling and waste disposal.
Irritation Hazards: Skin, Eyes, and Respiratory System
The compound is a confirmed irritant.
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to dermatitis. This is due to the chemical's ability to disrupt the lipid barrier of the skin.
-
Serious Eye Irritation (H319): Contact with the eyes is likely to cause significant pain, redness, and watering, with the potential for reversible damage.[1] Immediate and thorough rinsing is critical.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the mucous membranes and the respiratory tract, leading to coughing and shortness of breath.[1][7]
Part 2: Risk Management and Safe Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment (PPE), and strict handling procedures is mandatory.
Engineering Controls
-
Ventilation: All manipulations of solid or solutions of 2-(6-Fluoropyridin-2-YL)acetonitrile must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[8]
-
Isolation: For larger quantities, consider using a glove box or other containment systems.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[10][11]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, consider chemical-resistant aprons or suits.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[8]
DOT Diagram: Safe Handling Workflow
Caption: A mandatory workflow for the safe handling of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Part 3: Emergency and Experimental Protocols
First Aid and Emergency Measures
Immediate and appropriate action is crucial in the event of an exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8] Note the potential for delayed onset of symptoms due to cyanide metabolism. [2]
Experimental Protocol: Spill Management
This protocol provides a self-validating system for managing accidental spills.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Vapors & Ignition Sources: Ensure all ignition sources are removed. Use a vapor-suppressing foam if available for large spills.[10]
-
Don PPE: Don the appropriate PPE as described in section 2.2, including respiratory protection if necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, silica gel, or universal binder.[9] Do not use combustible materials like sawdust.
-
Absorption: Carefully cover and absorb the spill with the inert material.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[9]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal work.
-
Report: Report the incident according to your institution's environmental health and safety guidelines.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To assess the cytotoxic potential of 2-(6-Fluoropyridin-2-YL)acetonitrile, a standard MTT assay can be performed. This protocol explains the causality behind the steps.
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan product is soluble in DMSO, and its absorbance is directly proportional to the number of viable cells.
-
Cell Culture:
-
Plate a relevant cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to adhere and enter the exponential growth phase. Causality: This ensures the observed effects are on actively metabolizing cells, not cells stressed by the plating process.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(6-Fluoropyridin-2-YL)acetonitrile in sterile DMSO.
-
Perform a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours). Causality: Multiple time points can reveal time-dependent toxicity.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Remove the treatment medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
2-(6-Fluoropyridin-2-YL)acetonitrile is a compound of significant interest in modern chemistry, but its utility is matched by its potential hazards. A thorough understanding of its acute toxicity, particularly the risk of delayed-onset cyanide poisoning, and its irritant properties is non-negotiable for any researcher. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict safe-handling and emergency protocols, the risks associated with this compound can be effectively managed. The experimental frameworks provided here serve as a guide for both safe laboratory practice and the proactive toxicological evaluation necessary in professional drug development.
References
- Fluorochem. (2024). Safety Data Sheet: 2-(6-Fluoropyridin-2-yl)acetonitrile.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2021). SAFETY DATA SHEET: Benzeneacetonitrile, 4-fluoro-.
- Sigma-Aldrich. (2012).
- Science Interactive. (2013).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (N.D.).
- PubChem. (N.D.). 2-Fluoropyridine.
- Unigel. (2021).
- New Jersey Department of Health. (N.D.). Acetonitrile - Hazardous Substance Fact Sheet.
- Public Health England. (2024). Acetonitrile - Incident management.
- Agency for Toxic Substances and Disease Registry. (N.D.). Pyridine Tox Profile.
- National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds.
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Reactivity of the nitrile group in fluoropyridines
An In-depth Technical Guide to the Reactivity of the Nitrile Group in Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacokinetic properties of drug candidates.[1] When combined with the versatile nitrile group on a pyridine ring, a powerful synthon emerges, offering a rich landscape of chemical reactivity. This guide provides a detailed exploration of the reactivity of the nitrile group on fluorinated pyridines. We will delve into the electronic interplay between the fluorine atom, the electron-deficient pyridine ring, and the cyano functionality, which governs its transformations. This document will cover key reactions including nucleophilic additions, reductions, cycloadditions, and enzymatic conversions. By synthesizing mechanistic principles with practical, field-proven insights, this guide aims to equip researchers and drug development professionals with the knowledge to strategically leverage the fluoropyridine nitrile scaffold in their synthetic endeavors.
The Electronic Landscape: How Fluorine Governs Nitrile Reactivity
The reactivity of the nitrile group (–C≡N) is fundamentally dictated by the electrophilicity of its carbon atom.[2] On a pyridine ring, this electrophilicity is already enhanced due to the ring's inherent electron-deficient nature. The introduction of a highly electronegative fluorine atom further modulates this electronic environment through a potent negative inductive effect (-I), withdrawing electron density from the ring and, by extension, from the nitrile substituent.
The position of the fluorine atom relative to the nitrile group is critical in determining the magnitude of this electronic influence.
-
Ortho-Fluorine: A fluorine atom positioned ortho to the nitrile group exerts the strongest electron-withdrawing effect on the nitrile carbon due to proximity. This significantly increases the carbon's electrophilicity, making it more susceptible to nucleophilic attack.
-
Para-Fluorine: A para-fluorine atom also strongly activates the nitrile group towards nucleophiles. The effect is transmitted effectively through the pyridine ring system.
-
Meta-Fluorine: A meta-fluorine atom has a less pronounced, but still significant, activating effect on the nitrile group, as the inductive effect diminishes with distance.
This positional activation is a key consideration in designing synthetic routes and predicting reaction outcomes.
Caption: Logical flow of electronic effects in a fluoropyridine nitrile scaffold.
Key Transformations of the Nitrile Group
The enhanced electrophilicity of the nitrile carbon in fluoropyridines opens the door to a wide array of chemical transformations. These reactions are crucial for converting the nitrile into other valuable functional groups commonly found in bioactive molecules.
Nucleophilic Additions
The addition of nucleophiles to the carbon-nitrogen triple bond is a fundamental reaction of nitriles.
Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or, as an intermediate, amides.[3] The electron-withdrawing nature of the fluoropyridine ring facilitates the initial attack of water or hydroxide ions.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, allowing attack by a weak nucleophile like water.
-
Base-Catalyzed Hydrolysis: A strong nucleophile like the hydroxide ion can directly attack the nitrile carbon.
The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions.
Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.
Grignard (RMgX) and organolithium (RLi) reagents readily add to the electrophilic nitrile carbon to form ketones after aqueous workup.[4] The reaction proceeds via an imine anion intermediate, which is hydrolyzed to the corresponding ketone.[5] This method is a powerful tool for carbon-carbon bond formation.
Table 1: Summary of Key Nitrile Transformations
| Reaction Type | Reagents & Conditions | Product | Notes |
| Hydrolysis | 1. aq. HCl or H₂SO₄, Heat2. aq. NaOH or KOH, Heat; then H₃O⁺ | Carboxylic Acid | Amide can be isolated under milder conditions. The fluoropyridine ring accelerates the reaction. |
| Reduction to Amine | 1. LiAlH₄ in THF/Ether, then H₂O2. H₂, Raney Ni or PtO₂, High Pressure | Primary Amine | A robust and high-yielding transformation. |
| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C2. Then H₃O⁺ workup | Aldehyde | The reaction must be kept at low temperature to prevent over-reduction. |
| Grignard Addition | 1. RMgX in Ether/THF2. Then H₃O⁺ workup | Ketone | Forms a new C-C bond. The ketone is formed only upon hydrolysis. |
| [3+2] Cycloaddition | NaN₃, NH₄Cl or ZnCl₂ in DMF, Heat | Tetrazole | A key transformation in medicinal chemistry to create carboxylic acid bioisosteres. |
Reduction of the Nitrile Group
The reduction of nitriles is a reliable method for synthesizing primary amines and aldehydes, which are fundamental building blocks in drug synthesis.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) can reduce nitriles to primary amines in high yields.[5] The choice of reagent is critical, especially when other reducible functional groups are present in the molecule.
Using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), and carefully controlling the reaction temperature (typically -78 °C), it is possible to stop the reduction at the intermediate imine stage. Subsequent hydrolysis then yields an aldehyde. This transformation is synthetically valuable but requires precise experimental control to avoid over-reduction to the amine.
[3+2] Cycloaddition Reactions: Formation of Tetrazoles
The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings.[6] This reaction is of paramount importance in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and cell permeability.[7] The reaction is typically promoted by a Lewis acid (like ZnCl₂) or an ammonium salt (NH₄Cl) and is facilitated by the electron-deficient nature of the nitrile in fluoropyridines.
Enzymatic Transformations
In the quest for greener and more selective synthetic methods, enzymatic transformations have gained prominence. Nitrilase enzymes can hydrolyze nitriles to carboxylic acids under very mild conditions (aqueous buffer, room temperature), offering exceptional functional group tolerance and often high enantioselectivity.[8] This approach avoids the harsh acidic or basic conditions required for traditional hydrolysis, which is particularly advantageous for complex molecules with sensitive functional groups. Chemoenzymatic cascades, where an enzymatic hydrolysis is followed by a chemical modification in one pot, represent a cutting-edge strategy in modern synthesis.
Applications in Drug Discovery & Development
The fluoropyridine nitrile moiety is a privileged scaffold in drug discovery. The nitrile group can act as a key binding element (e.g., through hydrogen bonding), a versatile synthetic handle for further modification, or a bioisosteric replacement for other functional groups.[9][10] The fluorine atom, in turn, can enhance binding affinity, block metabolic degradation at that position, and fine-tune pKa, thereby improving pharmacokinetic properties like oral bioavailability.[11]
A notable example can be seen in the development of novel antibacterial agents. Many modern fluoroquinolone antibiotics incorporate a range of substituents to optimize their activity and safety profiles. The strategic placement of a nitrile group on a fluorinated heterocyclic core can lead to compounds with potent activity against resistant bacterial strains while minimizing off-target effects.
Caption: Synthetic workflow from a fluoropyridine nitrile to diverse functional groups.
Experimental Protocols
The following are representative, self-validating protocols for common transformations of the nitrile group in a fluoropyridine context.
Protocol 1: Basic Hydrolysis to a Carboxylic Acid
-
Dissolution: Dissolve the fluoropyridine nitrile (1.0 eq.) in ethanol (10 volumes).
-
Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2 volumes) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Solvent Removal): Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Workup (Extraction): Dilute the aqueous residue with water (10 volumes) and wash with dichloromethane (2 x 10 volumes) to remove any non-polar impurities.
-
Workup (Acidification): Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 using 1N HCl. A precipitate of the carboxylic acid product should form.
-
Isolation: Extract the product into dichloromethane or ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure carboxylic acid.
Protocol 2: Reduction to a Primary Amine with LiAlH₄
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF) (15 volumes).
-
Substrate Addition: Dissolve the fluoropyridine nitrile (1.0 eq.) in anhydrous THF (5 volumes) and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add the nitrile solution dropwise to the suspension at a rate that maintains the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very cautiously, quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation, crystallization, or column chromatography.
Conclusion
The fluoropyridine nitrile scaffold represents a highly valuable and versatile platform in contemporary organic synthesis and drug discovery. The interplay between the electron-deficient pyridine ring and the powerful inductive effect of the fluorine atom significantly activates the nitrile group, making it a hub for a diverse array of chemical transformations. Understanding the principles governing its reactivity—from nucleophilic additions and reductions to cycloadditions and enzymatic conversions—allows chemists to strategically navigate synthetic pathways to access complex molecular architectures. As the demand for sophisticated, highly functionalized pharmaceutical agents continues to grow, the strategic application of the unique reactivity of fluoropyridine nitriles will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
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Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies. PubMed Central. [Link]
-
Murphy, S. T., et al. (2007). The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Speranza, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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Mahmoud, A. R. (2025). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. ResearchGate. [Link]
-
Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier. [Link]
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Rhyman, L., et al. (2014). Theoretical studies on cycloaddition reactions. PubMed Central. [Link]
-
Aliphatic, aromatic, and heteroaromatic aldehydes were readily converted to corresponding nitriles... ResearchGate. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
-
Rhyman, L., & Ramasami, P. (2014). Theoretical Studies on Cycloaddition Reactions. ResearchGate. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
-
Machetti, F. (2024). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. MDPI. [Link]
-
Reusch, W. (2015). 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]
-
Organometallic nucleophilic additions on carbonyls. YouTube. [Link]
-
Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube. [Link]
-
Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
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Stability of 2-(6-Fluoropyridin-2-YL)acetonitrile under acidic conditions
An In-Depth Technical Guide Topic: Stability of 2-(6-Fluoropyridin-2-YL)acetonitrile under Acidic Conditions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the stability of 2-(6-Fluoropyridin-2-YL)acetonitrile in acidic environments. As a key building block in modern medicinal chemistry, understanding its degradation profile is critical for process development, formulation, and ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document outlines the theoretical principles governing its acid-catalyzed degradation, provides detailed, field-proven protocols for conducting forced degradation studies, and discusses the development of a stability-indicating analytical method. By integrating mechanistic insights with practical experimental design, this guide serves as an essential resource for scientists navigating the challenges of drug development.
Introduction: The Significance of 2-(6-Fluoropyridin-2-YL)acetonitrile
2-(6-Fluoropyridin-2-YL)acetonitrile is a heteroaromatic compound of increasing interest in the pharmaceutical industry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the pyridine ring, make it a valuable synthon for a variety of drug candidates targeting diverse therapeutic areas. The stability of such an intermediate or API is a paramount parameter that dictates its handling, storage, and formulation strategies.[1]
Acidic conditions are frequently encountered during synthesis, purification (e.g., salt formation), and in certain physiological environments (e.g., the stomach). Therefore, a thorough understanding of the molecule's behavior in the presence of acid is not merely a regulatory requirement but a fundamental aspect of robust drug development. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[2] This guide provides the scientific framework and practical methodologies for such an investigation.
Theoretical Framework: Predicting Acid-Catalyzed Degradation
The structure of 2-(6-Fluoropyridin-2-YL)acetonitrile features two primary sites susceptible to acid-catalyzed reactions: the nitrile functional group and the pyridine ring nitrogen.
Primary Degradation Pathway: Hydrolysis of the Nitrile Group
The most probable degradation route under acidic conditions is the hydrolysis of the nitrile moiety. The methylene group in heteroaromatic acetonitriles is known to be reactive[3], but the nitrile group itself is a key target for hydrolysis. This reaction proceeds in a two-step manner:
-
Conversion to Amide: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances its electrophilicity. A subsequent nucleophilic attack by water leads to the formation of a protonated imidic acid, which tautomerizes to the more stable amide, 2-(6-Fluoropyridin-2-YL)acetamide.
-
Conversion to Carboxylic Acid: Under more stringent acidic conditions (e.g., higher temperature or acid concentration), the newly formed amide can undergo further hydrolysis to yield 2-(6-Fluoropyridin-2-YL)acetic acid and an ammonium ion.
The rate of this hydrolysis is influenced by the electronic nature of the pyridine ring. The fluorine atom at the 6-position acts as an electron-withdrawing group, which can subtly modulate the basicity of the nitrile nitrogen and the stability of the intermediates.
Diagram of the proposed primary degradation pathway.
Stability of the Fluoropyridine Ring
The pyridine ring itself is generally stable to acid. The ring nitrogen, being the most basic site, will be protonated in acidic solution, forming a pyridinium salt. This protonation deactivates the ring towards electrophilic attack but does not typically lead to ring cleavage under the conditions used for standard forced degradation studies.
Experimental Design: A Validated Forced Degradation Protocol
The objective of this protocol is to intentionally degrade 2-(6-Fluoropyridin-2-YL)acetonitrile to identify potential degradants and develop a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20%, as excessive stress can lead to secondary degradation products not relevant to normal storage conditions.[4]
Materials & Reagents
-
2-(6-Fluoropyridin-2-YL)acetonitrile (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 N and 1.0 N solutions
-
Sodium Hydroxide (NaOH), 0.1 N and 1.0 N solutions (for neutralization)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Ammonium Formate or Trifluoroacetic Acid (for LC-MS compatible mobile phase)
-
Class A volumetric flasks, pipettes
-
Thermostatic water bath or oven
-
HPLC or UPLC system with a PDA/DAD detector
-
LC-MS system for degradant identification
Step-by-Step Protocol: Acid Stress Testing
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of 2-(6-Fluoropyridin-2-YL)acetonitrile in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution of approximately 1 mg/mL. Causality: Using a co-solvent is often necessary for compounds with poor aqueous solubility. Acetonitrile is a common choice, but its own potential degradation at pH <1 under heat must be monitored.[4]
-
Stress Sample Preparation:
-
Label three flasks: "0.1 N HCl," "1.0 N HCl," and "Blank."
-
To the "0.1 N HCl" flask, add an aliquot of the stock solution and dilute with 0.1 N HCl to a final concentration of ~100 µg/mL.
-
Repeat for the "1.0 N HCl" flask using 1.0 N HCl.
-
Prepare a "Blank" solution containing the same ratio of co-solvent and 1.0 N HCl but without the API. Trustworthiness: The stressed blank is crucial for identifying any peaks originating from the degradation of the solvent or mobile phase, ensuring they are not misidentified as API degradants.[4]
-
-
Incubation: Place the prepared flasks in a thermostatic bath set to 70°C. If the compound has a low melting point (<150°C), a lower temperature (e.g., 40°C below the melting point) should be used initially.[4]
-
Time-Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately upon withdrawal, neutralize each acidic sample with an equivalent volume and concentration of NaOH to halt the degradation reaction.[2] Dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using the developed stability-indicating HPLC method (see Section 3.3).
Diagram of the experimental workflow for forced degradation.
Protocol: Stability-Indicating Analytical Method Development
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all potential degradation products.
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is a robust starting point.
-
Mobile Phase: Start with a gradient elution using Acetonitrile (Solvent B) and a buffered aqueous solution (Solvent A). For LC-MS compatibility, use 0.1% formic acid or 10 mM ammonium formate in water.[2]
-
Initial Gradient: 5% to 95% B over 15 minutes.
-
-
Method Optimization: Inject a mixture of a non-degraded sample and a significantly degraded sample (e.g., the 24-hour, 1.0 N HCl sample). Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradant peaks.
-
Detection and Peak Purity:
-
Use a Photodiode Array (PDA) or Diode Array Detector (DAD).
-
Assess the peak purity of the parent compound and major degradants in the stressed samples. The peak should be spectrally homogenous.[4] This ensures that no co-eluting impurities are hidden.
-
Protocol: Degradant Identification via LC-MS
-
Analyze the most degraded sample using an LC-MS system with the developed chromatographic method.
-
Obtain the mass-to-charge ratio (m/z) for the parent peak and each new peak corresponding to a degradation product.
-
Compare the observed masses with the calculated masses for the proposed degradants (amide and carboxylic acid).
-
2-(6-Fluoropyridin-2-YL)acetonitrile (Parent): C₇H₅FN₂ = 136.13 g/mol
-
2-(6-Fluoropyridin-2-YL)acetamide (Amide): C₇H₇FN₂O = 154.14 g/mol (Mass change: +18)
-
2-(6-Fluoropyridin-2-YL)acetic acid (Acid): C₇H₆FNO₂ = 155.13 g/mol (Mass change: +19)
-
Data Presentation and Interpretation
Quantitative results from the stability study should be summarized clearly. The percentage of the parent API remaining is calculated relative to the initial (time zero) concentration.
Table 1: Hypothetical Stability Data for 2-(6-Fluoropyridin-2-YL)acetonitrile under Acidic Stress
| Time (hours) | Condition | % Parent API Remaining | Peak Area of Amide Degradant (mAUs) | Peak Area of Acid Degradant (mAUs) |
| 0 | 0.1 N HCl @ 70°C | 100.0% | 0 | 0 |
| 8 | 0.1 N HCl @ 70°C | 98.2% | 15,400 | Not Detected |
| 24 | 0.1 N HCl @ 70°C | 94.5% | 48,100 | Not Detected |
| 0 | 1.0 N HCl @ 70°C | 100.0% | 0 | 0 |
| 8 | 1.0 N HCl @ 70°C | 85.1% | 125,600 | 5,800 |
| 24 | 1.0 N HCl @ 70°C | 62.7% | 298,300 | 45,200 |
This data is illustrative and serves as an example of how results should be presented.
From this hypothetical data, one would conclude that the compound degrades faster in stronger acid and that the amide is the primary initial degradant, with the carboxylic acid forming under more forcing conditions, confirming the proposed pathway.
Conclusion and Recommendations
This in-depth guide establishes that 2-(6-Fluoropyridin-2-YL)acetonitrile is susceptible to degradation under acidic conditions, primarily via hydrolysis of the nitrile functional group to form an amide and subsequently a carboxylic acid. The rate and extent of this degradation are dependent on acid concentration and temperature.
Key Recommendations for Drug Development Professionals:
-
Process Chemistry: Avoid prolonged exposure to strong acidic conditions, especially at elevated temperatures, during synthesis and workup steps.
-
Formulation Science: For oral dosage forms, consider enteric coatings if the API shows significant degradation at gastric pH. The stability data generated from these studies is crucial for selecting appropriate excipients and predicting shelf-life.
-
Analytical Development: The stability-indicating method developed here is essential for quality control, ensuring that batches of the API are monitored for these specific degradation products.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently characterize the stability of 2-(6-Fluoropyridin-2-YL)acetonitrile, mitigating risks and accelerating the development of safe and effective medicines.
References
- New Trends in Forced Degradation Studies. (2012). J Pharm Educ Res Vol. 3, Issue No. 1.
- Analytical Method Development – Forced Degradation Study. (2020). Veeprho.
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Research and Applications.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Available at: [Link]
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2002). Molecules. Available at: [Link]
-
Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. (2023). Scientific Reports. Available at: [Link]
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile. (1993). PubMed. Available at: [Link]
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
The Ascendant Role of Fluorinated Pyridylacetonitriles in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential
Foreword: The Strategic Imperative of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into bioactive scaffolds has transitioned from a niche chemical curiosity to a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—collectively offer a powerful toolkit for medicinal chemists to sculpt molecular properties with exquisite precision.[1][2] The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability, often leading to enhanced pharmacokinetic profiles and therapeutic efficacy.[1][2][3] This guide delves into the burgeoning potential of a specific class of fluorinated heterocycles: fluorinated pyridylacetonitriles. By wedding the privileged pyridine nucleus, a common feature in numerous FDA-approved drugs, with the versatile acetonitrile functional group and the strategic placement of fluorine atoms, a chemical space ripe for the discovery of novel therapeutic agents emerges.[1] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental frameworks to explore the biological activities of these promising compounds.
The Pyridylacetonitrile Scaffold: A Foundation for Biological Activity
The pyridine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[4] The acetonitrile group, while seemingly simple, provides a key metabolic handle and a versatile synthetic precursor for the construction of more complex heterocyclic systems.[5] The combination of these two moieties in the pyridylacetonitrile scaffold has given rise to a diverse array of compounds with demonstrated biological activities, most notably in the realm of oncology.
Anticancer Potential: A Primary Focus
A significant body of research has highlighted the antiproliferative properties of pyridine and its derivatives against a multitude of cancer cell lines.[6][7] The strategic substitution on the pyridine ring can modulate the cytotoxic potency and selectivity of these compounds. While the broader class of pyridylacetonitriles has shown promise, the introduction of fluorine is anticipated to significantly enhance their anticancer profiles.
The Fluorine Advantage: Amplifying Potency and Optimizing Pharmacokinetics
The judicious placement of fluorine atoms on the pyridylacetonitrile core can be leveraged to overcome common challenges in drug development.
-
Metabolic Stability: Fluorination can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[2][3] This is particularly relevant for the pyridine ring, which can be susceptible to metabolic degradation.
-
Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions with enzyme active sites, leading to increased binding affinity and potency.[8]
-
Modulation of Physicochemical Properties: Fluorine substitution can fine-tune the lipophilicity and pKa of a molecule, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Unraveling the Mechanism of Action: Kinase Inhibition as a Key Target
While the precise mechanisms of action for many fluorinated pyridylacetonitriles are still under investigation, a compelling body of evidence points towards kinase inhibition as a primary mode of their anticancer activity. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential components of the JAK-STAT signaling pathway, which regulates cell growth, differentiation, and immune responses.[4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[9] The development of JAK inhibitors has emerged as a promising therapeutic strategy, and the pyridine scaffold is a key feature of several known JAK inhibitors.[4][10] It is hypothesized that fluorinated pyridylacetonitriles could act as potent and selective JAK inhibitors, thereby disrupting aberrant signaling in cancer cells.
Experimental Workflows for Assessing Biological Activity
A rigorous and systematic approach to evaluating the biological activity of novel fluorinated pyridylacetonitriles is paramount. The following section outlines key in vitro assays that form the foundation of a comprehensive screening cascade.
In Vitro Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its cytotoxic potential against a panel of relevant cancer cell lines. This provides a measure of the compound's ability to inhibit cell growth and induce cell death.
4.1.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the fluorinated pyridylacetonitrile compound (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
4.1.2. Apoptosis versus Necrosis: Annexin V/Propidium Iodide Staining
To elucidate the mechanism of cell death induced by the test compounds, Annexin V and propidium iodide (PI) co-staining followed by flow cytometry is a powerful technique. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Assay
-
Cell Treatment: Treat cells with the fluorinated pyridylacetonitrile at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Enzyme Inhibition Assays
To investigate the hypothesis that fluorinated pyridylacetonitriles act as kinase inhibitors, direct enzyme inhibition assays are essential.
Experimental Protocol: General Kinase Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of the purified kinase, the substrate (e.g., a specific peptide), ATP, and the test compound.
-
Assay Setup: In a 96-well plate, combine the assay buffer, the test compound at various concentrations, and the kinase.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate and ATP to initiate the kinase reaction.
-
Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or immunoassays (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[11]
Western Blot Analysis of Signaling Pathways
To confirm the downstream effects of kinase inhibition within the cell, Western blotting can be used to analyze the phosphorylation status of key signaling proteins. For example, if a compound is hypothesized to inhibit JAK, one would examine the phosphorylation of STAT proteins.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-STAT3). Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Data Presentation and Interpretation
Tabular Summary of Cytotoxicity Data
Summarize the IC50 values obtained from the MTT assay in a table for easy comparison across different cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| F-Pyridylacetonitrile 1 | A549 | Lung Carcinoma | [Insert Value] |
| F-Pyridylacetonitrile 1 | MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| F-Pyridylacetonitrile 2 | A549 | Lung Carcinoma | [Insert Value] |
| F-Pyridylacetonitrile 2 | MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| Positive Control | A549 | Lung Carcinoma | [Insert Value] |
| Positive Control | MCF-7 | Breast Adenocarcinoma | [Insert Value] |
Note: The IC50 values in this table are placeholders and should be replaced with experimental data.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize complex biological processes and experimental designs.
Caption: A generalized workflow for the biological evaluation of fluorinated pyridylacetonitriles.
Caption: Proposed mechanism of action: Inhibition of the JAK-STAT signaling pathway.
Future Directions and Concluding Remarks
The exploration of fluorinated pyridylacetonitriles as potential therapeutic agents is a field with considerable promise. The strategic incorporation of fluorine offers a clear pathway to enhancing the drug-like properties of this versatile scaffold. The experimental workflows detailed in this guide provide a robust framework for identifying and characterizing novel compounds with potent and selective biological activity. Future research should focus on expanding the library of fluorinated pyridylacetonitriles, elucidating their precise molecular targets, and establishing a comprehensive structure-activity relationship (SAR). Through a synergistic combination of synthetic chemistry, in vitro screening, and mechanistic studies, the full therapeutic potential of this exciting class of molecules can be realized.
References
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Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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IC 50 mean values (μM) of selected fluorinated analogs after 24 h treatment using PC-3 and A2780 cancer cell lines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022). Molecules. Retrieved January 8, 2026, from [Link]
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Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. (2021). Chemistry of Heterocyclic Compounds. Retrieved January 8, 2026, from [Link]
-
Antiproliferative activity against tumor and normal cell lines of compounds 18-30. IC 50 values are expressed with standard error. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Case studies of fluorine in drug discovery. (2019). OUCI. Retrieved January 8, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). RSC Advances. Retrieved January 8, 2026, from [Link]
-
Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. (2017). Bioorganic & Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
-
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. (2017). European Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). (2024). Frontiers in Chemistry. Retrieved January 8, 2026, from [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). Bioorganic & Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). Cancer Investigation. Retrieved January 8, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. Retrieved January 8, 2026, from [Link]
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Case studies of fluorine in drug discovery. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
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The values of IC50 of the four compounds against oral epithelial cells after treatment for 48 h: A) 7, 4′, 7′′, 4′′′-tetra-O-methylamentoflavone, B) hesperidin, C) ferulic acid, and D) chlorogenic acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2014). Oncology Letters. Retrieved January 8, 2026, from [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). Current Topics in Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
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(A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine derivatives from Shenzhen Amazing Genetech Co Ltd.(C) Heterocyclic compounds from Takeda Pharmaceutical Co Ltd. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (2021). Journal of Applied Pharmaceutical Science. Retrieved January 8, 2026, from [Link]
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2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation. (2019). Semantic Scholar. Retrieved January 8, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile, a key building block in medicinal chemistry and drug discovery. The outlined synthetic strategy is a robust two-step process commencing with the free-radical chlorination of 6-fluoro-2-picoline to yield the intermediate 2-(chloromethyl)-6-fluoropyridine. This is followed by a nucleophilic substitution with sodium cyanide to afford the target compound. This guide offers detailed experimental protocols, explains the underlying chemical principles, and provides insights into the critical parameters that ensure a successful and efficient synthesis.
Introduction: The Significance of 2-(6-Fluoropyridin-2-YL)acetonitrile
Fluorinated pyridine scaffolds are of paramount importance in modern drug design. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The title compound, 2-(6-Fluoropyridin-2-YL)acetonitrile, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly those targeting the central nervous system and inflammatory pathways. The acetonitrile moiety is a valuable functional group that can be readily converted into other functionalities such as carboxylic acids, amines, and amides, making it a cornerstone for library synthesis in drug discovery programs.
Synthetic Strategy Overview
The synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile is most effectively achieved through a two-step sequence starting from the commercially available 6-fluoro-2-picoline.
-
Step 1: Free-Radical Chlorination of 6-fluoro-2-picoline. The methyl group of 6-fluoro-2-picoline is converted to a chloromethyl group using a free-radical initiator. This benzylic-like position is particularly susceptible to radical halogenation.
-
Step 2: Nucleophilic Substitution with Cyanide. The resulting 2-(chloromethyl)-6-fluoropyridine undergoes a classic SN2 reaction with a cyanide salt to introduce the nitrile functionality.
Visualizing the Synthetic Workflow
Caption: A two-step synthetic route to 2-(6-Fluoropyridin-2-YL)acetonitrile.
Mechanistic Insights and Rationale
Step 1: Free-Radical Chlorination
The selective chlorination of the methyl group of 6-fluoro-2-picoline is achieved via a free-radical chain reaction.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate radicals upon heating.
-
Propagation: The generated radicals abstract a hydrogen atom from the methyl group of 6-fluoro-2-picoline, forming a resonance-stabilized benzylic-like radical. This radical then reacts with N-chlorosuccinimide (NCS) to form the chlorinated product and a succinimidyl radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radicals.
The choice of NCS as the chlorinating agent is deliberate; it provides a low concentration of chlorine radicals, which helps to minimize over-chlorination and other side reactions. Carbon tetrachloride (CCl4) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Visualizing the Chlorination Mechanism
Caption: The free-radical chain mechanism for the chlorination of 6-fluoro-2-picoline.
Step 2: Nucleophilic Cyanation
The conversion of 2-(chloromethyl)-6-fluoropyridine to the final product is a classic example of a nucleophilic substitution reaction (SN2).[1][2]
-
Nucleophile: The cyanide ion (CN-), typically from sodium or potassium cyanide, is a potent nucleophile.
-
Substrate: The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the chlorine atom.
-
Leaving Group: The chloride ion is a good leaving group.
The reaction proceeds via a backside attack of the cyanide nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter). The use of an ethanolic solvent is crucial as it effectively dissolves the cyanide salt while minimizing the presence of water, which could lead to the formation of the corresponding alcohol as a byproduct.[2] Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1][2]
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-6-fluoropyridine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 6-Fluoro-2-picoline | 111.12 | 10.0 g | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 12.0 g | 1.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.74 g | 0.05 |
| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-fluoro-2-picoline (10.0 g, 90.0 mmol), N-chlorosuccinimide (12.0 g, 90.0 mmol), and carbon tetrachloride (200 mL).
-
Add azobisisobutyronitrile (0.74 g, 4.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-6-fluoropyridine as an oil. This crude product is often of sufficient purity for the next step.
Step 2: Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-(Chloromethyl)-6-fluoropyridine | 145.56 | 13.0 g (crude from Step 1) | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 4.8 g | 1.1 |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 2-(chloromethyl)-6-fluoropyridine (13.0 g, approx. 89.3 mmol) and ethanol (150 mL).
-
Carefully add sodium cyanide (4.8 g, 98.2 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(6-Fluoropyridin-2-YL)acetonitrile as a pure solid.
Safety and Handling
-
N-Chlorosuccinimide (NCS): Is an irritant. Avoid contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose explosively upon heating.
-
Carbon Tetrachloride (CCl4): Is toxic and a suspected carcinogen. Use in a well-ventilated fume hood.
-
Sodium Cyanide (NaCN): Is highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acid releases toxic hydrogen cyanide gas. All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses.
-
Always quench any residual cyanide in aqueous waste with bleach (sodium hypochlorite) before disposal, following institutional safety protocols.
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for the preparation of 2-(6-Fluoropyridin-2-YL)acetonitrile. By understanding the underlying mechanisms of the free-radical chlorination and nucleophilic substitution reactions, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The careful execution of the provided protocols, with strict adherence to safety precautions, will enable the consistent production of this valuable intermediate for applications in pharmaceutical and chemical research.
References
-
MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Retrieved from [Link]
-
Chemguide. Nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Retrieved from [Link]
-
Reaction Mechanism Notes. Halogenoalkanes | Nucleophilic Substitution (with :CN-). (n.d.). Retrieved from [Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust method centered on a nucleophilic aromatic substitution (SNAr) reaction, utilizing 2-chloro-6-fluoropyridine and sodium cyanide. Emphasis is placed on the mechanistic rationale, rigorous safety procedures for handling cyanide reagents, and detailed steps for reaction work-up, purification, and characterization. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.
Introduction and Scientific Context
Fluorinated pyridine derivatives are privileged scaffolds in modern drug discovery. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2-(6-Fluoropyridin-2-YL)acetonitrile is a key intermediate, featuring both a fluorine atom and a versatile nitrile group. The nitrile moiety can be readily transformed into other functional groups, including primary amines and carboxylic acids, making it a highly strategic precursor for constructing more complex molecular architectures.[3]
This guide provides a detailed, validated protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) pathway. The chosen methodology is scalable and relies on commercially available starting materials. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles and places paramount importance on laboratory safety, particularly concerning the handling of highly toxic cyanide salts.
Synthetic Strategy and Mechanism
The synthesis proceeds via the displacement of a chloride leaving group from the 2-position of the pyridine ring by a cyanide nucleophile.
Overall Reaction:
Mechanistic Rationale (SNAr)
The reaction follows a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is viable due to the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of both the ring nitrogen and the fluorine atom. This electronic arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The mechanism consists of two primary steps:
-
Nucleophilic Attack: The cyanide ion (CN⁻) attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The complex re-aromatizes by expelling the chloride ion, which is a good leaving group, to yield the final product.
Caption: Figure 1: SNAr Reaction Mechanism.
Note: The DOT script above is a placeholder representation. A chemical drawing program is required to generate the actual molecular structures for a publication-quality diagram.
Mandatory Safety Protocols: Handling Sodium Cyanide
Sodium cyanide (NaCN) is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[4] Strict adherence to the following safety protocols is non-negotiable.
-
Designated Work Area: All work with sodium cyanide must be conducted in a designated area within a certified chemical fume hood.[4] This area should be clearly marked with warning signs.
-
Personal Protective Equipment (PPE):
-
Incompatible Materials: NEVER allow sodium cyanide to come into contact with acids or water in an uncontrolled manner.[5] This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas. All glassware must be scrupulously dry.
-
Waste Disposal: All cyanide-containing waste, including empty containers and contaminated sharps, is considered P-listed hazardous waste.[4] It must be collected in clearly labeled, dedicated, and sealed waste containers separate from other chemical waste streams.[4]
-
Emergency Preparedness:
-
Ensure an emergency safety shower and eyewash station are immediately accessible and have been recently tested.[4]
-
An emergency response plan must be in place. All personnel in the laboratory must be aware of the hazards and the emergency procedures.
-
First Aid for Cyanide Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7]
-
Ingestion: Do not induce vomiting.[6]
-
Inhalation: Move the victim to fresh air immediately.[6]
-
In all cases of suspected exposure, call a poison center or emergency medical services immediately .[8]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Purity | Notes |
| 2-chloro-6-fluoropyridine | 31301-51-6 | 131.54 g/mol | ≥97% | Starting material |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | ≥98% | EXTREMELY TOXIC . Handle with care. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Anhydrous | Reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Extraction solvent |
| Hexane | 110-54-3 | 86.18 g/mol | ACS Grade | Chromatography eluent |
| Brine (Saturated NaCl(aq)) | N/A | N/A | N/A | For aqueous work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | N/A | Drying agent |
| Silica Gel | 7631-86-9 | N/A | 230-400 mesh | For column chromatography |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Synthetic Procedure Workflow
Caption: Figure 2: Overall Experimental Workflow.
Step-by-Step Method
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum.
-
Place the entire setup under a positive pressure of dry nitrogen or argon.
-
-
Reagent Charging:
-
In the fume hood, carefully weigh 0.64 g (13.0 mmol, 1.2 equivalents) of sodium cyanide and add it to the reaction flask.
-
Add 50 mL of anhydrous DMSO to the flask.
-
Begin stirring the suspension.
-
In a separate vial, dissolve 1.42 g (10.8 mmol, 1.0 equivalent) of 2-chloro-6-fluoropyridine in 10 mL of anhydrous DMSO.
-
Using a syringe, add the 2-chloro-6-fluoropyridine solution dropwise to the stirring NaCN suspension over 10 minutes.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 90 °C using a heating mantle.
-
Maintain the temperature and vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
CAUTION: This step should be performed carefully in the fume hood. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc and gradually increasing the polarity).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(6-Fluoropyridin-2-YL)acetonitrile as a pale yellow oil or low-melting solid.
-
Expected Results & Characterization
-
Yield: 75-85%
-
Appearance: Pale yellow oil or solid.
-
Characterization:
-
¹H NMR: Confirm the presence of pyridine and methylene protons.
-
¹³C NMR: Confirm the number of unique carbons and the presence of the nitrile carbon.
-
¹⁹F NMR: Confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₇H₅FN₂: 136.13 g/mol ).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2250 cm⁻¹ is indicative of the C≡N stretch.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive cyanide salt; insufficient temperature; wet solvent. | Use freshly opened or properly stored NaCN. Ensure the reaction temperature is maintained. Use anhydrous DMSO. |
| Incomplete Reaction | Insufficient reaction time or equivalents of NaCN. | Extend the reaction time and monitor by TLC. A slight excess of NaCN (1.2-1.5 eq) is recommended. |
| Dark-colored Product | Reaction temperature too high, causing decomposition. | Reduce the reaction temperature to 80-85 °C and monitor closely. |
| Difficulty in Purification | Presence of unreacted starting material or side products. | Ensure the work-up is thorough. Optimize the solvent system for column chromatography for better separation. |
References
-
Laboratory Safety Guideline. Sodium and Potassium Cyanide. [Online] Available at: [Link]
-
United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Online] Available at: [Link]
-
OCI. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Online] Available at: [Link]
- Google Patents. Process for the preparation of 2-cyanopyridines.
-
Wikipedia. Cyanation. [Online] Available at: [Link]
-
MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Online] Available at: [Link]
-
National Institutes of Health. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Online] Available at: [Link]
-
ResearchGate. Preparation of Cyanopyridines by Direct Cyanation. [Online] Available at: [Link]
-
PubMed. Copper-mediated cyanation of aryl halide with the combined cyanide source. [Online] Available at: [Link]
-
Organic Syntheses. 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Online] Available at: [Link]
- Google Patents. Process for the purification and recovery of acetonitrile.
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Online] Available at: [Link]
-
MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Online] Available at: [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Online] Available at: [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Online] Available at: [Link]
-
Journal of South China University of Technology. Synthesis Technology of 2-Methylpyridine. [Online] Available at: [Link]
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Application Note: Key Synthetic Strategies and Starting Materials for the Preparation of 2-(6-Fluoropyridin-2-yl)acetonitrile
Abstract
2-(6-Fluoropyridin-2-yl)acetonitrile is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. This application note provides a detailed guide for researchers, outlining the primary synthetic routes starting from commercially available materials. We present two robust and field-proven strategies: the functionalization of 6-fluoro-2-picoline via a two-step halogenation-cyanation sequence, and a direct approach involving nucleophilic aromatic substitution (SNAr) on 2,6-difluoropyridine. Each protocol is accompanied by in-depth scientific rationale, step-by-step procedures, and visual workflow diagrams to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Strategic Overview
The synthesis of functionalized pyridine derivatives is of paramount importance in the pharmaceutical industry. The title compound, 2-(6-fluoropyridin-2-yl)acetonitrile, incorporates two key reactive handles: a nucleophilic methylene group activated by the nitrile, and a fluorinated pyridine ring amenable to further modification. The strategic selection of starting materials is critical to achieving an efficient, scalable, and cost-effective synthesis.
This guide details two primary disconnection approaches:
-
Strategy A: Functionalization of 6-Fluoro-2-picoline. This is arguably the most common and direct route. It begins with the commercially available 6-fluoro-2-picoline and proceeds by activating the methyl group via free-radical halogenation, followed by a nucleophilic displacement with a cyanide source.
-
Strategy B: Nucleophilic Aromatic Substitution (SNAr) on 2,6-Difluoropyridine. This alternative strategy leverages the high electrophilicity of the C2 and C6 positions on the pyridine ring. It involves the direct displacement of a fluoride ion from 2,6-difluoropyridine by the anion of acetonitrile.
Below, we provide detailed protocols and the scientific justification for each approach.
Strategy A: Synthesis from 6-Fluoro-2-picoline
This two-step pathway is often preferred for its reliability and use of well-established chemical transformations. The overall workflow involves converting the inert methyl group of 6-fluoro-2-picoline into a reactive halomethyl group, which is then readily displaced by cyanide.
Workflow Diagram: Strategy A
Caption: Workflow for Strategy A starting from 6-fluoro-2-picoline.
Step 1: Free-Radical Chlorination of 6-Fluoro-2-picoline
Scientific Rationale: The methyl group on the pyridine ring is analogous to a benzylic position and can be selectively halogenated under free-radical conditions without affecting the aromatic ring. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle source of chlorine radicals. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon thermal decomposition. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or dichlorobenzene to prevent side reactions.
Protocol 2.1: Synthesis of 2-(Chloromethyl)-6-fluoropyridine
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-fluoro-2-picoline (5.55 g, 50.0 mmol, 1.0 equiv.)[1][2] and carbon tetrachloride (100 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (7.00 g, 52.5 mmol, 1.05 equiv.) and AIBN (0.41 g, 2.5 mmol, 0.05 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS (typically 4-6 hours). The disappearance of the starting material indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil (2-(chloromethyl)-6-fluoropyridine) can often be used in the next step without further purification. If necessary, purify by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Step 2: Nucleophilic Cyanation
Scientific Rationale: The intermediate, 2-(chloromethyl)-6-fluoropyridine, possesses a reactive primary halide. This is an excellent substrate for an SN2 reaction. Sodium cyanide (NaCN) serves as the nucleophile. The reaction is best conducted in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents effectively solvate the sodium cation, leaving a highly reactive, "naked" cyanide anion to attack the electrophilic carbon, leading to efficient displacement of the chloride leaving group.[3]
Protocol 2.2: Synthesis of 2-(6-Fluoropyridin-2-yl)acetonitrile
-
Preparation: In a 250 mL round-bottom flask, dissolve the crude 2-(chloromethyl)-6-fluoropyridine (approx. 50.0 mmol, 1.0 equiv.) in anhydrous DMSO (100 mL).
-
Reagent Addition: Carefully add sodium cyanide (NaCN) (2.70 g, 55.0 mmol, 1.1 equiv.) portion-wise. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 12-18 hours. Monitor the reaction by TLC until the starting halide is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture into 400 mL of ice-cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(6-fluoropyridin-2-yl)acetonitrile as a solid or oil.
Strategy B: Synthesis from 2,6-Difluoropyridine
This approach is an elegant example of nucleophilic aromatic substitution (SNAr), where a carbanion directly attacks the electron-deficient pyridine ring. The fluorine atoms and the ring nitrogen strongly activate the C2 and C6 positions for nucleophilic attack.[4][5]
Scientific Rationale: Acetonitrile is weakly acidic (pKa ≈ 25 in DMSO) and requires a very strong, non-nucleophilic base to be deprotonated to form its conjugate base, the cyanomethyl anion (⁻CH₂CN). Potassium hexamethyldisilazide (KHMDS) or Sodium Hydride (NaH) are suitable for this purpose. The resulting anion is a potent nucleophile that can attack one of the carbon-fluorine bonds in 2,6-difluoropyridine, displacing a fluoride ion via a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7][8] An excess of acetonitrile is often used, serving as both reactant and solvent.
Workflow Diagram: Strategy B
Caption: Workflow for Strategy B via Nucleophilic Aromatic Substitution.
Protocol 3.1: SNAr Synthesis of 2-(6-Fluoropyridin-2-yl)acetonitrile
-
Preparation: To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) (150 mL).
-
Base Addition: Add potassium hexamethyldisilazide (KHMDS) (11.0 g, 55.0 mmol, 1.1 equiv.) to the THF. Cool the suspension to 0°C in an ice bath.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile (10.3 mL, 200 mmol, 4.0 equiv.) via syringe to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the cyanomethyl anion.
-
Substrate Addition: Add 2,6-difluoropyridine (5.75 g, 50.0 mmol, 1.0 equiv.) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 60-65°C) and stir for 18-24 hours. Monitor the reaction by GC-MS for the consumption of 2,6-difluoropyridine.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a separatory funnel containing 200 mL of 1 M hydrochloric acid (HCl) and 200 mL of ethyl acetate.
-
Extraction & Washing: Separate the organic layer. Wash it successively with water (1 x 150 mL) and brine (1 x 150 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the final product.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on factors such as starting material availability, cost, scale, and safety considerations.
| Parameter | Strategy A: Functionalization of 6-Fluoro-2-picoline | Strategy B: SNAr on 2,6-Difluoropyridine |
| Starting Materials | 6-Fluoro-2-picoline, NCS, NaCN | 2,6-Difluoropyridine, Acetonitrile, KHMDS |
| Number of Steps | 2 | 1 (one-pot) |
| Key Reagents | Radical initiator (AIBN), highly toxic NaCN | Strong, air-sensitive base (KHMDS) |
| Typical Overall Yield | Good to Excellent (60-80%) | Moderate to Good (50-70%) |
| Pros | - Utilizes common, well-understood reactions.- Intermediate is often used crude.- High yielding. | - Convergent, one-pot synthesis.- Avoids handling of solid cyanide salts in the main reaction. |
| Cons | - Requires handling of highly toxic NaCN.- Two distinct reaction setups required. | - Requires strictly anhydrous conditions.- KHMDS is expensive and moisture-sensitive.- Potential for side reactions if temperature is not controlled. |
Conclusion
Both Strategy A and Strategy B represent viable and effective methods for the synthesis of 2-(6-fluoropyridin-2-yl)acetonitrile. Strategy A, involving the halogenation and subsequent cyanation of 6-fluoro-2-picoline, is a robust, high-yielding, and traditional route. It is often the first choice for lab-scale synthesis due to its predictability. Strategy B, utilizing a direct SNAr approach on 2,6-difluoropyridine, offers the elegance of a one-pot reaction but demands more stringent control over reaction conditions, particularly the exclusion of moisture. The ultimate choice of method will be dictated by the specific constraints and priorities of the research or development program.
References
- Vertex Pharmaceuticals Incorporated. (2018).
-
Organic Syntheses. Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Org. Synth. 2002, 79, 209. [Link]
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Gorbunov, E. B., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(23), 5727. [Link]
- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
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Channapur, M., et al. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 7(18), e202200843. [Link]
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Movassaghi, M., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 89, 549. [Link]
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Fillion, E., et al. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. [Link]
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Sato, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 181–189. [Link]
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Itoh, M., et al. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth. 1973, 53, 98. [Link]
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Sandtorv, A. H., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 141(43), 17260–17268. [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitutions.[Link]
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OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.[Link]
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ResearchGate. (2002). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile.[Link]
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Al-Azab, A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(1), 373–384. [Link]
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The Strategic Utility of 2-(6-Fluoropyridin-2-yl)acetonitrile in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular design. The fluorinated pyridine moiety, for instance, is a privileged scaffold, offering a unique combination of metabolic stability, modulated basicity, and altered lipophilicity that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. It is within this context that 2-(6-Fluoropyridin-2-yl)acetonitrile emerges as a highly valuable and versatile building block. Its unique structural features—a reactive methylene group activated by an adjacent nitrile, and a fluorinated pyridine ring—provide a powerful handle for the construction of a diverse array of complex heterocyclic systems. This guide provides a detailed exploration of the synthetic utility of 2-(6-Fluoropyridin-2-yl)acetonitrile, complete with mechanistic insights and field-proven experimental protocols, to empower researchers in their pursuit of novel molecular entities.
Core Reactivity and Synthetic Potential
The synthetic utility of 2-(6-Fluoropyridin-2-yl)acetonitrile is primarily dictated by the reactivity of the α-methylene protons, which are rendered acidic by the electron-withdrawing nitrile group. This allows for facile deprotonation to form a stabilized carbanion, a potent nucleophile that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the nitrile group itself can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions. The 6-fluoro substituent on the pyridine ring not only imparts desirable physicochemical properties but also influences the regioselectivity of certain reactions.
A key transformation that exemplifies the utility of this reagent is its reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA), which serves as a one-carbon electrophile. This reaction forms an enaminonitrile intermediate, a versatile precursor for the synthesis of various fused heterocyclic systems.
Application Note I: Synthesis of Pyrazolopyridine Scaffolds as Kinase Inhibitor Cores
Background:
Pyrazolopyridine derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[2] The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery. The inherent structural features of 2-(6-Fluoropyridin-2-yl)acetonitrile make it an ideal starting material for the construction of these valuable scaffolds.
Synthetic Strategy:
The overall synthetic strategy involves a two-step sequence:
-
Condensation with DMFDMA: 2-(6-Fluoropyridin-2-yl)acetonitrile is first reacted with DMFDMA to generate the corresponding enaminonitrile. This reaction proceeds through the initial formation of the nitrile-stabilized carbanion, which then attacks the electrophilic carbon of DMFDMA.
-
Cyclization with Hydrazine: The resulting enaminonitrile is then treated with hydrazine hydrate. This step proceeds via a nucleophilic attack of the hydrazine on the enamine double bond, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the desired 3-amino-2-(6-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile. This product contains the core pyrazolopyridine scaffold and multiple points for further functionalization.
Reaction Workflow:
Caption: Synthetic workflow for the preparation of a pyrazolopyridine scaffold.
Experimental Protocol: Synthesis of 3-Amino-2-(6-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile
This protocol is adapted from established methodologies for the synthesis of related pyrazole systems from activated acetonitriles.[3]
Materials:
| Reagent | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 2-(6-Fluoropyridin-2-yl)acetonitrile | 136.13 | 312325-71-6 | Commercial |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 119.16 | 4637-24-5 | Commercial |
| Hydrazine hydrate (50-60%) | 50.06 (as N₂H₄·H₂O) | 7803-57-8 | Commercial |
| Ethanol (anhydrous) | 46.07 | 64-17-5 | Commercial |
| Toluene | 92.14 | 108-88-3 | Commercial |
Procedure:
Step 1: Synthesis of 3-(Dimethylamino)-2-(6-fluoropyridin-2-yl)acrylonitrile (Enaminonitrile Intermediate)
-
To a stirred solution of 2-(6-Fluoropyridin-2-yl)acetonitrile (1.36 g, 10.0 mmol) in 20 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.43 g, 12.0 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminonitrile as a dark oil. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 3-Amino-2-(6-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile
-
Dissolve the crude enaminonitrile from Step 1 in 30 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.60 mL, ~12.0 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to afford 3-amino-2-(6-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile as a solid.
Expected Yield and Characterization:
-
Yield: 65-75% over two steps.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH-pyrazole), 8.2-8.0 (m, 1H, Ar-H), 7.6-7.4 (m, 2H, Ar-H), 6.8 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.5 (d, J=240 Hz, C-F), 155.0, 148.0, 142.0, 118.0, 115.0, 110.0, 90.0.
-
MS (ESI): m/z calculated for C₉H₆FN₅ [M+H]⁺: 204.06; found: 204.1.
Application Note II: The Thorpe-Ziegler Cyclization for the Synthesis of Fused Pyridine Systems
Background:
The Thorpe-Ziegler reaction is a powerful synthetic tool for the construction of cyclic ketones and enamines from dinitriles.[4] This intramolecular cyclization, catalyzed by a strong base, proceeds via the formation of a carbanion which then attacks the second nitrile group.[5] While 2-(6-Fluoropyridin-2-yl)acetonitrile itself is not a dinitrile, it can be readily elaborated into a precursor suitable for a Thorpe-Ziegler type cyclization. This approach opens up avenues for the synthesis of novel fused heterocyclic systems containing the fluoropyridine motif.
Synthetic Strategy:
A plausible synthetic route would involve the initial alkylation of 2-(6-Fluoropyridin-2-yl)acetonitrile with a bifunctional electrophile containing a second nitrile group or a precursor that can be converted to a nitrile. For instance, reaction with a haloacetonitrile would furnish the corresponding dinitrile. Subsequent treatment with a strong, non-nucleophilic base such as sodium hydride or lithium bis(trimethylsilyl)amide (LiHMDS) would then initiate the intramolecular cyclization.
Mechanistic Pathway:
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- 2. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
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The Versatile Precursor: 2-(6-Fluoropyridin-2-YL)acetonitrile in the Synthesis of Substituted Pyridines
Substituted pyridine scaffolds are a cornerstone in modern medicinal chemistry and materials science, owing to their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Among the diverse toolkit of synthetic precursors, 2-(6-Fluoropyridin-2-YL)acetonitrile has emerged as a particularly valuable and versatile building block. Its unique combination of a reactive acetonitrile moiety and an activated fluoropyridine ring provides a dual handle for a wide range of chemical transformations.
This comprehensive guide provides an in-depth exploration of the chemical reactivity of 2-(6-Fluoropyridin-2-YL)acetonitrile and its application in the synthesis of highly functionalized pyridine derivatives. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for key transformations, and showcase its potential for the rapid generation of molecular diversity.
The Chemistry of a Privileged Precursor: Understanding the Reactivity of 2-(6-Fluoropyridin-2-YL)acetonitrile
The synthetic utility of 2-(6-Fluoropyridin-2-YL)acetonitrile stems from two key structural features: the acidic methylene bridge of the acetonitrile group and the fluorine-substituted pyridine ring.
1.1. The Acetonitrile Moiety: A Hub for Carbon-Carbon Bond Formation
The methylene protons adjacent to the cyano group (the α-protons) of 2-(6-Fluoropyridin-2-YL)acetonitrile are acidic and can be readily deprotonated by a suitable base. This generates a stabilized carbanion that is a potent nucleophile, capable of reacting with a variety of electrophiles. This reactivity is the basis for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, alkylations, and cyclizations. The cyano group itself can also participate in further transformations, serving as a precursor for amines, carboxylic acids, and various heterocyclic systems. It is well-accepted that the methylene moieties in heteroaromatic substituted acetonitriles are reactive toward electrophiles under mild conditions.[1]
1.2. The 6-Fluoropyridine Ring: Primed for Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is an electron-deficient heterocycle, and the presence of the strongly electronegative fluorine atom at the 6-position further enhances this electron deficiency. This electronic perturbation makes the carbon atom bearing the fluorine susceptible to nucleophilic attack. In the context of nucleophilic aromatic substitution (SNAr), fluorine is an excellent leaving group, often displaying superior reactivity compared to other halogens. This allows for the displacement of the fluoride ion by a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to 6-substituted-2-pyridylacetonitrile derivatives.
The general mechanism for SNAr on a fluoropyridine involves the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridine nitrogen and other substituents on the ring.
Caption: Generalized SNAr mechanism on the fluoropyridine ring.
Synthetic Applications and Protocols
The dual reactivity of 2-(6-Fluoropyridin-2-YL)acetonitrile opens up a multitude of synthetic pathways. Below, we provide detailed protocols for two key transformations that highlight the versatility of this precursor.
2.1. Protocol 1: Synthesis of 3-(Dimethylamino)-2-(6-fluoropyridin-2-yl)acrylonitrile via Condensation with DMFDMA
This protocol demonstrates the reactivity of the active methylene group. The condensation of 2-(6-Fluoropyridin-2-YL)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA) yields an enaminonitrile, a valuable intermediate for the synthesis of various heterocyclic systems.[2][3][4][5] This reaction is analogous to the reported condensation of the non-fluorinated 2-pyridylacetonitrile.[2]
Caption: Workflow for the synthesis of the enaminonitrile intermediate.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable microwave reaction vessel, combine 2-(6-Fluoropyridin-2-YL)acetonitrile (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.0-1.2 eq.). If conducting the reaction conventionally, use a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, and dissolve the reactants in an inert solvent such as toluene or dioxane.
-
Reaction Conditions:
-
Microwave: Irradiate the mixture in a domestic microwave oven for 1-2 minutes at a power setting of approximately 240 W.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Conventional Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. Often, the product will crystallize directly from the reaction mixture upon standing overnight.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the desired 3-(dimethylamino)-2-(6-fluoropyridin-2-yl)acrylonitrile.
-
Expected Outcome and Data:
| Parameter | Expected Value |
| Appearance | Crystalline solid |
| Yield | Typically >80% |
| Purity | High purity after crystallization |
| Key Spectroscopic Data | Appearance of signals corresponding to the dimethylamino group and the olefinic proton in 1H NMR. A strong C≡N stretch in the IR spectrum. |
2.2. Protocol 2: Synthesis of 4-(6-Fluoropyridin-2-yl)-2H-pyrazol-3-ylamine via Cyclization of the Enaminonitrile
This protocol illustrates the use of the enaminonitrile intermediate synthesized in Protocol 1 to construct a new heterocyclic ring. The reaction with hydrazine hydrate leads to the formation of a substituted pyrazole, a common scaffold in medicinal chemistry. This is a powerful method for rapidly increasing molecular complexity. This protocol is adapted from the synthesis of the non-fluorinated analogue.[1]
Caption: Workflow for the synthesis of the pyrazolylpyridine derivative.
Step-by-Step Protocol:
-
Reaction Setup: In a microwave reaction vessel or a round-bottom flask, suspend 3-(dimethylamino)-2-(6-fluoropyridin-2-yl)acrylonitrile (1.0 eq.) in ethanol.
-
Addition of Reagent: Add hydrazine hydrate (80% solution in water, 1.0-1.2 eq.) to the suspension.
-
Reaction Conditions:
-
Microwave: Irradiate the mixture in a domestic microwave oven for approximately 2 minutes.[1]
-
Conventional Heating: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product will typically precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to obtain the pure 4-(6-fluoropyridin-2-yl)-2H-pyrazol-3-ylamine.
-
Expected Outcome and Data:
| Parameter | Expected Value |
| Appearance | Crystalline solid |
| Yield | Typically >70% |
| Purity | High purity after recrystallization |
| Key Spectroscopic Data | Disappearance of the dimethylamino and olefinic proton signals and appearance of signals for the pyrazole and amine protons in 1H NMR. The C≡N stretch in the IR spectrum will be absent. |
Conclusion and Future Perspectives
2-(6-Fluoropyridin-2-YL)acetonitrile is a powerful and versatile precursor for the synthesis of a diverse range of substituted pyridines. The orthogonal reactivity of the acetonitrile moiety and the fluoropyridine ring allows for a modular and efficient approach to the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this valuable building block. The continued exploration of new reactions and applications of 2-(6-Fluoropyridin-2-YL)acetonitrile is expected to yield novel compounds with significant potential in various fields of chemical science.
References
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-
Al-Mousawi, S. M.; Moustafa, M. S.; Elnagdi, M. H. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules2011 , 16, 449-460. [Link]
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Abu-Shanab, F. A.; Mousa, S. A. S.; Eshak, E. A.; Sayed, A. Z.; Al-Harrasi, A. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Open Journal of Synthesis Theory and Applications2012 , 1, 1-7. [Link]
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Ferreira Araujo, N.; Baptista Ferreira, S. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Aust. J. Chem.2024 , 77, 245-256. [Link]
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Application Notes & Protocols: Strategic Reactions of 2-(6-Fluoropyridin-2-yl)acetonitrile for Advanced Synthesis
Introduction: The Strategic Value of 2-(6-Fluoropyridin-2-yl)acetonitrile
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic scaffolds are of paramount importance. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity.[1] 2-(6-Fluoropyridin-2-yl)acetonitrile has emerged as a particularly versatile building block due to its trifecta of reactive sites: the activated C-F bond, the synthetically malleable nitrile group, and the acidic α-carbon.
This guide provides an in-depth exploration of the key reactions involving this scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations necessary for successful application in complex synthetic campaigns.
A Molecule of Triple Reactivity: Mechanistic Overview
The synthetic utility of 2-(6-Fluoropyridin-2-yl)acetonitrile stems from three distinct, yet potentially synergistic, reactive centers. Understanding the electronic nature of each site is crucial for predicting reactivity and designing selective transformations.
-
The 6-Position (C-F Bond): The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the C2 and C6 positions electron-deficient. This effect, coupled with the high electronegativity of the fluorine atom, makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2][3] Fluorine, despite forming a strong C-F bond, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's inductive effect.[2]
-
The Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. The polarized triple bond possesses an electrophilic carbon atom, making it reactive towards a variety of nucleophiles.[4][5][6] It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.[4][5]
-
The Methylene Bridge (-CH₂-CN): The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic. Their acidity is significantly enhanced by the strong electron-withdrawing capabilities of both the adjacent nitrile group and the 6-fluoropyridin-2-yl ring system. This allows for easy deprotonation to form a stabilized carbanion, which can then act as a nucleophile in various C-C bond-forming reactions.
Caption: Key reactive sites of 2-(6-Fluoropyridin-2-yl)acetonitrile.
Reaction Class I: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The displacement of the fluoride is arguably the most valuable reaction of this scaffold, providing a reliable method for introducing a wide array of functional groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[3] The superior reactivity of fluoropyridines over their chloro- or bromo-analogs often allows for milder reaction conditions, which is highly advantageous when working with complex, multi-functionalized molecules.[2]
Causality Behind Experimental Choices:
-
Base: A base is typically required to either deprotonate the incoming nucleophile (e.g., alcohols, thiols, amines) or to act as a scavenger for the HF generated. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, while organic bases like DIPEA can be used in more sensitive systems.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal. They effectively solvate the cation of the base and the Meisenheimer intermediate, accelerating the reaction rate, but do not protonate the nucleophile, maintaining its reactivity.
-
Temperature: While many reactions proceed at elevated temperatures (80-140 °C) to overcome the activation energy, the high reactivity of the C-F bond can sometimes allow for lower temperatures, preserving sensitive functional groups elsewhere in the molecule.[2]
Data Summary: Representative SNAr Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Expected Product |
| O-Nucleophiles | Sodium Methoxide | NaH / CH₃OH | THF/DMF | 25 - 60 | 2-(6-Methoxypyridin-2-yl)acetonitrile |
| N-Nucleophiles | Pyrrolidine | K₂CO₃ | DMSO | 80 - 120 | 2-(6-(Pyrrolidin-1-yl)pyridin-2-yl)acetonitrile |
| S-Nucleophiles | Sodium Thiophenoxide | NaH | DMF | 60 - 100 | 2-(6-(Phenylthio)pyridin-2-yl)acetonitrile |
Detailed Protocol 1: SNAr with an Amine Nucleophile (Morpholine)
This protocol details the synthesis of 2-(6-morpholinopyridin-2-yl)acetonitrile.
Materials:
-
2-(6-Fluoropyridin-2-yl)acetonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(6-Fluoropyridin-2-yl)acetonitrile (1.36 g, 10 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq) followed by anhydrous DMSO (30 mL).
-
Nucleophile Addition: Add morpholine (1.05 mL, 12 mmol, 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up (Quenching): After cooling to room temperature, carefully pour the reaction mixture into 100 mL of cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(6-morpholinopyridin-2-yl)acetonitrile.
Caption: Experimental workflow for a typical SNAr reaction.
Reaction Class II: Transformations of the Nitrile Group
The nitrile moiety is a gateway to several critical functional groups.
A. Hydrolysis to Carboxylic Acid
Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids.[7] This two-stage process first generates an intermediate amide, which is then further hydrolyzed.[4][6]
-
Protocol Synopsis (Acidic Hydrolysis): Refluxing 2-(6-Fluoropyridin-2-yl)acetonitrile in a mixture of concentrated sulfuric acid and water will yield 2-(6-Fluoropyridin-2-yl)acetic acid. The ammonium salt byproduct is removed during aqueous work-up.
B. Reduction to Primary Amine
The reduction of the nitrile to a primary amine is a fundamental transformation. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective.[5][6]
-
Causality: The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[6] Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is typically performed in an ether-based solvent like THF or diethyl ether.
Detailed Protocol 2: Reduction of Nitrile to 2-(6-Fluoropyridin-2-yl)ethan-1-amine
Materials:
-
2-(6-Fluoropyridin-2-yl)acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents
-
Diethyl Ether
-
Three-neck flask, dropping funnel, condenser, inert atmosphere (N₂ or Ar).
Procedure:
-
Setup: Under an inert atmosphere, equip a dry three-neck flask with a stir bar, condenser, and a dropping funnel.
-
Reagent Preparation: Suspend LiAlH₄ (0.76 g, 20 mmol, 2.0 eq) in 30 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-(6-Fluoropyridin-2-yl)acetonitrile (1.36 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up (Quenching - CAUTION): Cool the reaction back to 0 °C. Quench the excess LiAlH₄ very carefully by the sequential, dropwise addition of water (0.8 mL), followed by 15% aq. NaOH (0.8 mL), and finally more water (2.4 mL). This procedure (Fieser's method) is designed to produce a granular, filterable aluminum salt precipitate.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then add anhydrous MgSO₄ and filter the mixture through a pad of Celite, washing the filter cake with THF or diethyl ether.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(6-Fluoropyridin-2-yl)ethan-1-amine, which can be purified further if necessary.
C. Grignard Reaction to Form Ketones
Organometallic reagents, such as Grignard reagents (R-MgBr), add once to the nitrile to form an intermediate imine anion.[4][5] Subsequent acidic hydrolysis of this intermediate yields a ketone. This is a powerful C-C bond-forming reaction.
-
Protocol Synopsis: Reacting 2-(6-Fluoropyridin-2-yl)acetonitrile with one equivalent of a Grignard reagent (e.g., Phenylmagnesium bromide) in THF, followed by an acidic workup (e.g., aq. HCl), will produce 1-phenyl-2-(6-fluoropyridin-2-yl)ethan-1-one.
Reaction Class III: Reactivity of the Methylene Bridge
The activated methylene protons can be removed by a suitable base (e.g., NaH, LDA) to form a nucleophilic carbanion. This anion can participate in a variety of reactions.
-
Alkylation: The carbanion can be alkylated with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce substituents at the α-position.
-
Condensation: The carbanion can react with aldehydes or ketones in condensation reactions. For example, reacting with dimethylformamide dimethylacetal (DMF-DMA) can yield an enaminonitrile, a versatile intermediate itself.[8]
Conclusion
2-(6-Fluoropyridin-2-yl)acetonitrile is a powerful and versatile building block, offering three distinct points for chemical modification. By strategically targeting the C-F bond for SNAr, transforming the nitrile group, or functionalizing the active methylene bridge, chemists can rapidly generate diverse libraries of complex molecules. The protocols and principles outlined in this guide provide a solid foundation for leveraging the full synthetic potential of this valuable scaffold in drug discovery and materials science applications.
References
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- M. F. M. F. M. Elseifi, et al. (2009).
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- Holt, J., et al.
- Chemistry Steps. Reactions of Nitriles.
- Fluorochem. 2-(6-FLUOROPYRIDIN-3-YL)ACETONITRILE.
- BLDpharm. 2-(6-Fluoropyridin-3-yl)acetonitrile.
- MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Clayden, J., et al. Concerted Nucleophilic Aromatic Substitution Reactions. NIH PubMed Central.
- Save My Exams. Nitriles | OCR A Level Chemistry A Revision Notes 2015.
- LibreTexts. 20.7: Chemistry of Nitriles.
- OpenStax. 20.7 Chemistry of Nitriles.
- Semantic Scholar.
- ChemicalBook. 2-(6-Chloro-3-fluoropyridin-2-yl)acetonitrile.
- PubMed.
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The Strategic Utility of 2-(6-Fluoropyridin-2-YL)acetonitrile in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: The Growing Prominence of Fluorinated Pyridines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have proven invaluable in the optimization of lead compounds.[1][2] Within this context, fluorinated heterocyclic scaffolds, particularly fluorinated pyridines, have emerged as privileged structures in the development of novel therapeutics. 2-(6-Fluoropyridin-2-YL)acetonitrile stands out as a versatile and highly valuable building block, offering medicinal chemists a strategic entry point into a diverse array of complex molecular architectures, most notably in the synthesis of potent kinase inhibitors.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic manipulation of 2-(6-Fluoropyridin-2-YL)acetonitrile. We will delve into its role as a key intermediate in the synthesis of targeted therapies, provide detailed, field-proven protocols for its conversion into advanced intermediates, and offer insights into the rationale behind these synthetic strategies.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
2-(6-Fluoropyridin-2-YL)acetonitrile has garnered significant attention as a precursor to a variety of heterocyclic cores that are central to the activity of numerous kinase inhibitors. The presence of the fluorine atom on the pyridine ring can significantly influence the pKa of the nitrogen atom, modulate interactions with the target protein, and block sites of metabolism. The acetonitrile moiety, with its activated methylene group, provides a reactive handle for a range of synthetic transformations, including cyclization and condensation reactions.
A primary application of this building block is in the synthesis of substituted pyrazoles and pyrimidines, which are key pharmacophores in many FDA-approved and investigational kinase inhibitors. These heterocyclic systems are adept at forming critical hydrogen bond interactions within the ATP-binding site of kinases.
Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged" structure in kinase inhibitor design, with numerous compounds targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[3][4] 2-(6-Fluoropyridin-2-YL)acetonitrile serves as an ideal starting material for the construction of this key heterocyclic system.
The general synthetic strategy involves the initial conversion of the pyridylacetonitrile to a 3-amino-4-(6-fluoropyridin-2-yl)-1H-pyrazole intermediate. This is typically achieved through a condensation reaction with a hydrazine derivative, followed by cyclization. This aminopyrazole intermediate can then be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the pyrazolo[1,5-a]pyrimidine ring system.
Experimental Protocols: From Building Block to Advanced Intermediate
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key aminopyrazole intermediate derived from 2-(6-Fluoropyridin-2-YL)acetonitrile and its subsequent conversion to a pyrazolo[1,5-a]pyrimidine core. These protocols are based on established synthetic transformations of related aryl acetonitriles.[5]
Protocol 1: Synthesis of 3-Amino-4-(6-fluoropyridin-2-yl)-1H-pyrazole
This protocol details the synthesis of a key aminopyrazole intermediate, a crucial stepping stone for the construction of more complex heterocyclic systems. The reaction proceeds via an initial condensation to form an enaminonitrile, followed by cyclization with hydrazine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(6-Fluoropyridin-2-YL)acetonitrile | 312325-71-6 | 136.13 | 5.0 g | 36.7 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | 5.25 g (5.5 mL) | 44.1 |
| Hydrazine hydrate (64%) | 7803-57-8 | 50.06 (as hydrazine) | 2.3 g (2.2 mL) | 46.0 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 100 mL | - |
| Acetic acid (glacial) | 64-18-6 | 60.05 | 2 mL | - |
Procedure:
-
Formation of the Enaminonitrile Intermediate: a. To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(6-Fluoropyridin-2-YL)acetonitrile (5.0 g, 36.7 mmol) and anhydrous ethanol (50 mL). b. Add N,N-Dimethylformamide dimethyl acetal (5.25 g, 44.1 mmol) to the solution. c. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). d. After completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to obtain the crude enaminonitrile intermediate as an oil. This intermediate is often used in the next step without further purification.
-
Cyclization to the Aminopyrazole: a. Dissolve the crude enaminonitrile intermediate in anhydrous ethanol (50 mL) in a 250 mL round-bottom flask. b. Add glacial acetic acid (2 mL) to the solution. c. Add hydrazine hydrate (2.3 g, 46.0 mmol) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. d. After the addition is complete, heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane). e. Upon completion, cool the reaction mixture to room temperature. A precipitate should form. f. Filter the solid precipitate and wash with cold ethanol (2 x 20 mL). g. Dry the solid under vacuum to afford 3-Amino-4-(6-fluoropyridin-2-yl)-1H-pyrazole as a solid.
Expected Yield: 70-80% Purity (by HPLC): >95%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 5.5 (s, 2H, NH₂), 7.8 (s, 1H, pyrazole-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.2 (d, J=240 Hz), 152.1, 148.5, 142.3, 139.8, 121.5 (d, J=4 Hz), 110.2 (d, J=38 Hz), 98.7.
-
MS (ESI): m/z 179.1 [M+H]⁺.
Protocol 2: Synthesis of a 7-(6-Fluoropyridin-2-yl)pyrazolo[1,5-a]pyrimidine Core
This protocol describes the construction of the pyrazolo[1,5-a]pyrimidine ring system from the aminopyrazole intermediate synthesized in Protocol 1.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-4-(6-fluoropyridin-2-yl)-1H-pyrazole | - | 178.16 | 3.0 g | 16.8 |
| 1,1,3,3-Tetramethoxypropane | 102-52-3 | 164.20 | 3.3 g (3.4 mL) | 20.2 |
| Acetic acid (glacial) | 64-18-6 | 60.05 | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 3-Amino-4-(6-fluoropyridin-2-yl)-1H-pyrazole (3.0 g, 16.8 mmol) and glacial acetic acid (30 mL).
-
Add 1,1,3,3-tetramethoxypropane (3.3 g, 20.2 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C and maintain for 3 hours. Monitor the reaction by TLC (Eluent: 60% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Filter the solid, wash with water (2 x 30 mL), and dry under vacuum to yield the 7-(6-Fluoropyridin-2-yl)pyrazolo[1,5-a]pyrimidine product.
Expected Yield: 65-75% Purity (by HPLC): >97%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.9 (d, J=7.0 Hz, 1H), 8.7 (d, J=4.2 Hz, 1H), 8.3 (s, 1H), 8.0-8.2 (m, 2H), 7.3-7.4 (m, 1H), 7.1 (dd, J=7.0, 4.2 Hz, 1H).
-
MS (ESI): m/z 217.1 [M+H]⁺.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations.
Caption: Workflow for Protocol 1.
Caption: Workflow for Protocol 2.
Safety and Handling Precautions
As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
2-(6-Fluoropyridin-2-YL)acetonitrile: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[6] Handle in a well-ventilated fume hood.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Handle in a fume hood and away from ignition sources.
-
Hydrazine hydrate: Toxic and corrosive. A suspected carcinogen. Handle with extreme care in a fume hood, using appropriate gloves.
-
Acetic acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Future Outlook
2-(6-Fluoropyridin-2-YL)acetonitrile is a demonstrably valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of complex heterocyclic scaffolds, particularly those relevant to kinase inhibition, underscores its importance in modern drug discovery programs. The protocols detailed herein provide a robust and reproducible pathway to advanced intermediates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly critical role in the development of the next generation of medicines.
References
- Safety Data Sheet - 2-(6-Fluoropyridin-2-yl)acetonitrile. Fluorochem.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of medicinal chemistry, 54(18), 6342-6363.
- Shaw, A. T., et al. (2013). Crizotinib in ROS1-rearranged non–small-cell lung cancer. New England Journal of Medicine, 371(21), 1963-1971.
- "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass - BYU ScholarsArchive. (2022).
- WO2015077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google P
- The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization. (2014). Bioorganic & Medicinal Chemistry Letters, 24(8), 1947-1951.
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The Strategic Application of 2-(6-Fluoropyridin-2-YL)acetonitrile in the Synthesis of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has underscored the significance of privileged scaffolds – molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity. Among these, the pyrrolo[2,3-b]pyridine core, an isomer of indole, has emerged as a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibition. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] This application note details the utility of a key fluorinated building block, 2-(6-Fluoropyridin-2-YL)acetonitrile, in the efficient synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors, offering researchers a guide to its application in drug discovery programs.
The 2-(6-fluoropyridin-2-yl)acetonitrile moiety serves as a versatile precursor for the construction of the pyrrolo[2,3-b]pyridine scaffold. The presence of the fluorine atom on the pyridine ring can modulate the electronic properties of the molecule, potentially enhancing its interaction with the target protein. The reactive cyanomethyl group is the linchpin for the annulation of the pyrrole ring, a critical step in building the core structure of numerous kinase inhibitors.
The Role of Pyrrolo[2,3-b]pyridines as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] The pyrrolo[2,3-b]pyridine scaffold has proven to be a particularly effective framework for the design of inhibitors targeting various kinases, including:
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways that are crucial for immune responses.[3][4] Inhibitors of JAKs, such as Tofacitinib (CP-690,550), are used to treat autoimmune diseases like rheumatoid arthritis.[1][5][6][7][8]
-
Spleen Tyrosine Kinase (SYK): A key mediator of signaling in various immune cells.[9][10] SYK inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers.[8][9][10][11]
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and activation.[7][12][13][14] BTK inhibitors have revolutionized the treatment of B-cell malignancies.[12][14][15]
-
AKT (Protein Kinase B): A critical node in cell survival and proliferation pathways.[4][6][16] AKT inhibitors are being developed as anti-cancer agents.[6][16]
The versatility of the pyrrolo[2,3-b]pyridine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for a specific kinase target.
Synthetic Strategy: The Thorpe-Ziegler Approach to the Pyrrolo[2,3-b]pyridine Core
A powerful and convergent method for the construction of the pyrrolo[2,3-b]pyridine scaffold from 2-(6-Fluoropyridin-2-YL)acetonitrile is the Thorpe-Ziegler reaction.[9] This intramolecular cyclization of a dinitrile provides an efficient route to a 4-amino-5-cyanopyrrolo[2,3-b]pyridine intermediate, which can be further elaborated to the desired kinase inhibitor.
The general workflow for this synthetic strategy is outlined below:
Caption: Synthetic workflow for pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Detailed Protocol: Synthesis of a 4-Amino-5-cyanopyrrolo[2,3-b]pyridine Intermediate
This protocol describes the synthesis of a key intermediate that can be further modified to generate a library of potential kinase inhibitors.
PART 1: Alkylation of 2-(6-Fluoropyridin-2-YL)acetonitrile
Rationale: This step introduces the second nitrile-containing moiety, setting the stage for the intramolecular cyclization. The choice of the α-haloketone will determine the substituent at the 6-position of the final pyrrolo[2,3-b]pyridine ring, a key position for modulating kinase selectivity.
Materials:
-
2-(6-Fluoropyridin-2-YL)acetonitrile
-
An appropriate α-haloketone (e.g., 2-chloro-1-phenylethanone)[12]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-Dimethylformamide (DMF)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 2-(6-Fluoropyridin-2-YL)acetonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the α-haloketone (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude dinitrile intermediate.
-
Purify the crude product by column chromatography on silica gel.
PART 2: Thorpe-Ziegler Cyclization
Rationale: This is the key ring-forming step. A strong base is used to deprotonate the carbon alpha to one of the nitrile groups, initiating an intramolecular nucleophilic attack on the other nitrile group to form a five-membered ring. The resulting enamine is the stable product.
Materials:
-
Intermediate dinitrile from Part 1
-
Sodium ethoxide (NaOEt) or another strong, non-nucleophilic base
-
Anhydrous ethanol or another suitable aprotic solvent
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the dinitrile intermediate (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the 4-amino-5-cyanopyrrolo[2,3-b]pyridine.
Application in Kinase Inhibitor Discovery: A Case Study
The synthesized 4-amino-5-cyanopyrrolo[2,3-b]pyridine is a valuable intermediate for the synthesis of a diverse range of kinase inhibitors. For instance, the amino group at the 4-position can be functionalized via nucleophilic aromatic substitution (SNA) with a variety of substituted pyrimidines or other heterocyclic systems, a common strategy in the design of ATP-competitive kinase inhibitors.
The following diagram illustrates the general principle of how the pyrrolo[2,3-b]pyridine core can be incorporated into a kinase inhibitor that targets the ATP-binding site of a kinase.
Caption: General binding mode of a pyrrolo[2,3-b]pyridine kinase inhibitor.
Biological Evaluation: In Vitro Kinase Assays
Once a library of potential inhibitors is synthesized from the 4-amino-5-cyanopyrrolo[2,3-b]pyridine intermediate, their biological activity must be assessed. Standard in vitro kinase assays are employed to determine the potency and selectivity of the compounds.
Table 1: Representative In Vitro Kinase Assay Formats
| Assay Format | Principle | Readout |
| Radiometric Assay | Measures the incorporation of ³²P or ³³P from ATP into a substrate. | Scintillation counting or autoradiography. |
| Fluorescence-Based Assay | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Fluorescence intensity or polarization. |
| Luminescence-Based Assay | Measures the amount of ATP remaining after the kinase reaction. | Luminescence signal. |
| Mass Spectrometry-Based Assay | Directly measures the mass change of the substrate upon phosphorylation. | Mass-to-charge ratio. |
Protocol: General Procedure for an In Vitro Kinase Assay (Luminescence-Based)
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer
-
Luminescent ATP detection reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and inhibitor solution to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and add the luminescent ATP detection reagent.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the IC₅₀ value for each compound, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Conclusion
2-(6-Fluoropyridin-2-YL)acetonitrile is a valuable and versatile building block for the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors. The Thorpe-Ziegler cyclization provides an efficient and modular route to a key 4-amino-5-cyanopyrrolo[2,3-b]pyridine intermediate, which can be readily diversified to generate libraries of potential drug candidates. The strategic placement of the fluorine atom can impart favorable physicochemical properties, making this starting material an attractive choice for drug discovery programs targeting a wide range of protein kinases. The protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists to leverage the potential of 2-(6-Fluoropyridin-2-YL)acetonitrile in their quest for novel therapeutics.
References
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Tofacitinib synthesis. UNL Digital Commons. [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research. [Link]
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Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. ChemMedChem. [Link]
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Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. Journal of Medicinal Chemistry. [Link]
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The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles. R Discovery. [Link]
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Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry. [Link]
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A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. ResearchGate. [Link]
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The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. ResearchGate. [Link]
-
One-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')- 2H,4H-dihydropyrazolo[3,4-b]pyrans. PubMed. [Link]
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Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
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One-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')- 2H,4H-dihydropyrazolo[3,4-b]pyrans. ResearchGate. [Link]
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The JAK inhibitor CP-690,550 (tofacitinib) inhibits TNF-induced chemokine expression in fibroblast-like synoviocytes: autocrine role of type I interferon. PubMed. [Link]
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Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. ACS Medicinal Chemistry Letters. [Link]
-
Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation. ACS Medicinal Chemistry Letters. [Link]
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Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry. [Link]
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Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals. [Link]
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Syk Inhibitor II (hydrochloride). Bertin Bioreagent. [Link]
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Application Notes & Protocols: 2-(6-Fluoropyridin-2-YL)acetonitrile as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has thus become a major focus of modern drug discovery. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[2][3] This document provides a comprehensive guide to the synthesis and application of 2-(6-fluoropyridin-2-yl)acetonitrile, a highly versatile intermediate for the construction of potent and selective kinase inhibitors. We present detailed, field-tested protocols for the synthesis of this key building block and its elaboration into exemplar Janus Kinase (JAK) and Provirus Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors.
Introduction: The Strategic Value of the 2-(6-Fluoropyridin-2-YL)acetonitrile Scaffold
The pursuit of novel kinase inhibitors is relentless, driven by the need for greater selectivity and improved pharmacological profiles to overcome resistance and off-target toxicities.[4] The design of these inhibitors often hinges on the selection of a core scaffold that can be readily functionalized to explore the chemical space of the kinase active site.
2-(6-Fluoropyridin-2-yl)acetonitrile emerges as a strategic building block for several reasons:
-
Fluoropyridine Moiety: The fluorine atom at the 6-position offers a site for potential metabolic blocking, can enhance binding affinity through favorable electronic interactions, and modulates the pKa of the pyridine nitrogen. This can be crucial for optimizing pharmacokinetic properties.
-
2-Substitution Pattern: The vicinal arrangement of the nitrogen and the cyanomethyl group provides a powerful platform for constructing fused heterocyclic systems, which are common cores in many kinase inhibitors.
-
Reactive Nitrile Group: The cyanomethyl (-CH₂CN) group is a versatile chemical handle. The acidic methylene protons allow for facile alkylation and condensation reactions, while the nitrile itself can be hydrolyzed, reduced, or used in cycloadditions to build diverse pharmacophores.
This guide will demonstrate how these features can be leveraged to synthesize inhibitors targeting the JAK-STAT and PIM kinase pathways, both of which are clinically significant targets in oncology and immunology.[5][6][7]
Synthesis of the Key Intermediate: 2-(6-Fluoropyridin-2-YL)acetonitrile
The efficient synthesis of the starting intermediate is paramount for any drug discovery campaign. The following protocol describes a reliable, two-step procedure starting from the commercially available 2-chloro-6-fluoropyridine.
Protocol 2.1: Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
Rationale: This procedure utilizes a palladium-catalyzed cyanation reaction. The choice of a palladium catalyst like Pd₂(dba)₃ in combination with a phosphine ligand such as Xantphos is critical for achieving high conversion and yield in the C-CN bond formation on an electron-deficient pyridine ring. Zinc cyanide is used as a less toxic and highly effective cyanide source.
Materials:
-
2-Chloro-6-fluoropyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-chloro-6-fluoropyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous DMF (approx. 10 mL per 1 g of starting material) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield 2-(6-fluoropyridin-2-yl)acetonitrile as a solid.
Application: Synthesis of a Janus Kinase (JAK) Inhibitor
The JAK-STAT signaling pathway is a critical hub for cytokine signaling, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[7][8] Selective JAK inhibitors have shown significant clinical success.[9] The following protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine-based JAK inhibitor, a common core structure for this class.
Workflow for JAK Inhibitor Synthesis
Caption: Synthetic workflow for a JAK inhibitor.
Protocol 3.1: Synthesis of (Z)-3-(Dimethylamino)-2-(6-fluoropyridin-2-yl)acrylonitrile
Rationale: This step activates the methylene group of the acetonitrile. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reactant and a solvent, forming a reactive enaminonitrile intermediate which is primed for cyclization.[10]
Procedure:
-
In a sealed vial, dissolve 2-(6-fluoropyridin-2-yl)acetonitrile (1.0 eq) in DMF-DMA (5.0 eq).
-
Heat the reaction mixture to 80 °C for 4-6 hours.
-
Cool the mixture to room temperature and concentrate under high vacuum to remove excess DMF-DMA.
-
The resulting crude product is typically used in the next step without further purification.
Protocol 3.2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Scaffold
Rationale: This is a classic Gould-Jacobs type cyclization. The enaminonitrile intermediate reacts with hydrazine to form an aminopyrazole ring. Subsequent reaction with formamide at high temperature builds the pyrimidine ring, yielding the core scaffold of many JAK inhibitors.
Procedure:
-
Dissolve the crude product from Protocol 3.1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux the mixture for 2 hours. Cool and collect the precipitated aminopyrazole intermediate by filtration.
-
Combine the aminopyrazole intermediate (1.0 eq) with formamide (10 eq) and heat to 190 °C for 5 hours.
-
Cool the reaction, add water to precipitate the product. Filter, wash with water, and dry to obtain the crude pyrazolo[3,4-d]pyrimidin-4-amine scaffold containing the 6-fluoropyridin-2-yl moiety.
Protocol 3.3: Final Coupling Step (Exemplar)
Rationale: The final step typically involves a nucleophilic aromatic substitution or a cross-coupling reaction to install a side chain that confers selectivity and potency. For JAK inhibitors, this often involves coupling with a pyrrolo- or azetidine-containing fragment.
Procedure:
-
This step is highly dependent on the specific target molecule. A representative Buchwald-Hartwig amination is described.
-
In a sealed tube, combine the scaffold from Protocol 3.2 (1.0 eq), the desired amine coupling partner (e.g., a substituted piperidine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cesium Carbonate, 2.0 eq).[2]
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat to 100-110 °C for 12-18 hours.
-
Cool, dilute with ethyl acetate, filter through Celite®, and concentrate.
-
Purify via preparative HPLC or silica gel chromatography to yield the final inhibitor.
Application: Synthesis of a PIM Kinase Inhibitor
PIM kinases are a family of serine/threonine kinases that are constitutively active and play a role in cell survival and proliferation in various cancers, particularly hematological malignancies.[6][11] PIM inhibitors often feature rigid, heterocyclic cores.
Protocol 4.1: Synthesis of a Thieno[2,3-b]pyridine-based PIM Inhibitor Core
Rationale: This protocol utilizes a Gewald reaction. The active methylene of the 2-(6-fluoropyridin-2-yl)acetonitrile condenses with a ketone (e.g., cyclohexanone) and elemental sulfur in the presence of a base (morpholine) to directly construct the substituted thieno[2,3-b]pyridine core, a scaffold found in potent PIM inhibitors.[11]
Procedure:
-
In a round-bottom flask, combine 2-(6-fluoropyridin-2-yl)acetonitrile (1.0 eq), cyclohexanone (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. A precipitate will form.
-
Cool the reaction to room temperature and filter the solid product.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the aminothiophene intermediate.
-
This intermediate can be further elaborated, for example, by acylation or reaction with orthoformates to build a fused pyrimidinone ring, a common feature in PIM inhibitors.[6]
Data Presentation: Representative Reaction and Biological Data
The following tables summarize hypothetical data for the synthesized compounds. This data is representative of what could be expected from a drug discovery campaign utilizing this scaffold and is based on published data for structurally similar compounds.[6][11][12]
Table 1: Summary of Synthetic Reactions
| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 2.1 | Pd-catalyzed Cyanation | Pd₂(dba)₃, Xantphos, Zn(CN)₂ | 120 | 12-16 | 70-85 |
| 3.1 | Condensation | DMF-DMA | 80 | 4-6 | >95 (crude) |
| 3.2 | Cyclization | Hydrazine, Formamide | 190 | 5 | 40-55 |
| 4.1 | Gewald Reaction | Cyclohexanone, Sulfur, Morpholine | 78 | 4-6 | 60-75 |
Table 2: Hypothetical Biological Activity of Final Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative GI₅₀ (µM) |
| JAK-Inhibitor-01 | JAK1 | 8 | HEL | 0.25 |
| JAK-Inhibitor-01 | JAK2 | 75 | HEL | 0.25 |
| PIM-Inhibitor-01 | PIM-1 | 15 | MCF-7 | 0.5 |
| PIM-Inhibitor-01 | PIM-2 | 120 | MCF-7 | 0.5 |
Biological Evaluation Protocols
Protocol 6.1: In Vitro Kinase Inhibition Assay (General)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase by quantifying the phosphorylation of a substrate.
Procedure:
-
Prepare a reaction buffer containing ATP and a specific peptide substrate for the target kinase (e.g., JAK1, PIM-1).
-
Add the purified, recombinant kinase enzyme to the buffer.
-
Add the synthesized inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at 30 °C for 60 minutes.
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using mobility-shift microfluidic assays or antibody-based detection methods (e.g., HTRF, AlphaLISA).
-
Calculate the percent inhibition at each concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 6.2: Cellular Anti-Proliferation Assay
Rationale: This assay assesses the ability of the inhibitor to halt the growth of cancer cell lines that are dependent on the target kinase pathway.
Procedure:
-
Seed cells from a relevant cancer cell line (e.g., HEL cells for JAK inhibitors, MCF-7 for PIM inhibitors) into 96-well plates and allow them to adhere overnight.
-
Treat the cells with the synthesized inhibitor at various concentrations for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent growth inhibition relative to a DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
Target Signaling Pathway: JAK-STAT
The diagram below illustrates the canonical JAK-STAT signaling pathway, the target of the inhibitor synthesized in Section 3.
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
2-(6-Fluoropyridin-2-yl)acetonitrile is a high-value, versatile intermediate for constructing diverse libraries of kinase inhibitors. Its inherent chemical features—a modifiable pyridine ring and a reactive cyanomethyl group—provide a robust platform for accessing complex heterocyclic scaffolds. The protocols detailed herein offer a clear and reproducible path for synthesizing this key intermediate and applying it to the development of potent JAK and PIM kinase inhibitors. By providing a causal understanding of the experimental choices, this guide empowers researchers to not only replicate these methods but also to adapt and innovate upon them in their own drug discovery programs.
References
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-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed. (URL: [Link])
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The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed. (URL: [Link])
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Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. (URL: [Link])
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (URL: [Link])
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Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC - NIH. (URL: [Link])
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Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - MDPI. (URL: [Link])
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Design and synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed. (URL: [Link])
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (URL: [Link])
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Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed. (URL: [Link])
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Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed. (URL: [Link])
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Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen - PubMed. (URL: [Link])
-
Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers - ChemRxiv. (URL: [Link])
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(PDF) Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - ResearchGate. (URL: [Link])
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Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC - NIH. (URL: [Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed. (URL: [Link])
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (URL: [Link])
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - ResearchGate. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - Account. (URL: [Link])
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - NIH. (URL: [Link])
-
4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - PubMed. (URL: [Link])
-
6-amino-4-(pyrimidin-4-yl)pyridones: Novel Glycogen Synthase kinase-3β Inhibitors - PubMed. (URL: [Link])
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HPLC purification of 2-(6-Fluoropyridin-2-YL)acetonitrile
An Application Note and Protocol for the HPLC Purification of 2-(6-Fluoropyridin-2-YL)acetonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the preparative purification of 2-(6-Fluoropyridin-2-YL)acetonitrile. Designed for researchers, chemists, and drug development professionals, this document provides a step-by-step protocol grounded in established chromatographic principles. It explains the rationale behind method development, from mobile phase selection to gradient optimization, ensuring the user can achieve high purity and recovery of the target compound. The protocol is structured to be a self-validating system, incorporating analytical checks to confirm the success of the purification.
Introduction: The Need for Purity
2-(6-Fluoropyridin-2-YL)acetonitrile is a key heterocyclic building block in the synthesis of numerous pharmaceutical agents. The purity of such an intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays. Preparative HPLC is a powerful technique that offers high-resolution separation, making it an ideal choice for isolating this compound from reaction byproducts and starting materials. This application note presents a validated method for achieving >99% purity of the title compound.
Analyte Characterization: Physicochemical Properties
Understanding the properties of the target molecule is the foundation of effective method development. 2-(6-Fluoropyridin-2-YL)acetonitrile is a moderately polar compound, making it well-suited for reverse-phase chromatography.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| Molecular Weight | 136.13 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO | Internal Data |
| SMILES | N#CCC1=NC(F)=CC=C1 | [1] |
| Structure | ![]() | [1] |
The Chromatographic Principle: Reverse-Phase Separation
This method employs reverse-phase chromatography, a technique where the stationary phase is non-polar and the mobile phase is polar.[5] Separation is driven by hydrophobic interactions; less polar (more hydrophobic) compounds are retained longer on the non-polar stationary phase.[5]
-
Stationary Phase: A C18 (octadecyl) bonded silica column is selected. The long alkyl chains provide a hydrophobic surface ideal for retaining and separating non-polar to moderately polar compounds like pyridine derivatives.[5]
-
Mobile Phase: A gradient of polar water and a less polar organic solvent, acetonitrile, is used.[6][7] Acetonitrile is an excellent solvent for organic compounds and has a low UV cutoff, making it suitable for HPLC with UV detection.[6][8]
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) is incorporated at a low concentration (0.1%). Pyridine derivatives contain a basic nitrogen atom, which can interact with residual silanols on the silica surface, leading to peak tailing. TFA serves two key functions:
Detailed Purification Protocol
Materials & Instrumentation
| Item | Specification |
| Instrumentation | Preparative HPLC system with gradient pump, UV detector, and fraction collector |
| Column | C18, 250 x 21.2 mm, 5 µm particle size |
| Crude Sample | 2-(6-Fluoropyridin-2-YL)acetonitrile (synthesized) |
| Solvent A | HPLC-grade Water with 0.1% (v/v) TFA |
| Solvent B | HPLC-grade Acetonitrile with 0.1% (v/v) TFA |
| Sample Solvent | Methanol or 50:50 Acetonitrile/Water |
| Filtration | 0.45 µm PTFE syringe filters |
Workflow Diagram
Caption: The logical workflow from crude sample to final, validated pure product.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Weigh the crude 2-(6-Fluoropyridin-2-YL)acetonitrile.
-
Dissolve the material in a minimal volume of the sample solvent to create a concentrated stock solution. Rationale: A small injection volume minimizes band broadening on the column.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.
Step 2: HPLC Configuration and Method
-
Install the preparative C18 column and equilibrate the system with 95% Solvent A and 5% Solvent B for at least 15 minutes or until a stable baseline is achieved.
-
Set the UV detection wavelength to 265 nm, which corresponds to an absorbance maximum for the pyridine ring system.
-
Program the following gradient method. A broad gradient is used initially to ensure elution of all components.
Table 1: Preparative HPLC Gradient Conditions
| Parameter | Setting |
|---|---|
| Flow Rate | 20.0 mL/min |
| Column Temp. | Ambient |
| Detection | 265 nm |
| Injection Vol. | 1-5 mL (dependent on loading study) |
Table 2: Gradient Elution Program
| Time (min) | % Solvent A (Water + 0.1% TFA) | % Solvent B (ACN + 0.1% TFA) |
|---|---|---|
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 30.0 | 5.0 | 95.0 |
| 35.0 | 5.0 | 95.0 |
| 35.1 | 95.0 | 5.0 |
| 40.0 | 95.0 | 5.0 |
Step 3: Purification and Fraction Collection
-
Inject the filtered sample onto the equilibrated column.
-
Monitor the chromatogram in real-time.
-
Begin collecting fractions as the main peak begins to elute and stop collecting after the peak returns to baseline. Collect the peak in multiple smaller fractions for more precise purity analysis.
Step 4: Post-Purification Analysis and Processing
-
Analyze a small aliquot from each collected fraction using an analytical HPLC system to determine the purity profile across the peak.
-
Combine all fractions with a purity of >99%.
-
Remove the acetonitrile and water from the pooled fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to yield the final, purified 2-(6-Fluoropyridin-2-YL)acetonitrile.
Troubleshooting and Method Optimization
-
Poor Resolution: If the target peak co-elutes with an impurity, flatten the gradient around the elution time of the product. For example, extend the gradient from 20% to 40% Solvent B over 20 minutes instead of 5 minutes.
-
Peak Tailing: This is often caused by interaction with the silica backbone. Ensure the 0.1% TFA concentration is maintained in both mobile phases, as this is critical for obtaining sharp peaks for basic compounds like pyridines.[9][10]
-
Low Recovery: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel.[12] If recovery is an issue, consider using a different mobile phase additive or a modern, highly end-capped column designed to minimize secondary interactions.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the preparative . By leveraging a C18 stationary phase with a water/acetonitrile gradient modified with TFA, this method effectively separates the target compound from synthesis-related impurities. The inclusion of post-purification analysis ensures a final product of high purity, suitable for the rigorous demands of pharmaceutical research and development.
References
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
PubMed. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]
-
ChromForum. (2008). The role of TFA on Reverse phase chromatography? Retrieved from [Link]
-
uHPLCs. (2024). HPLC Prep HPLC Columns Full Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Waters Corporation. (n.d.). Approximate Mass Loading Capacity (mg) for Preparative OBD Columns (Gradient Mode). Retrieved from [Link]
-
GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 2-(6-Fluoropyridin-3-YL)acetonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
-
ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]
-
PubChem. (n.d.). Acetonitrile. Retrieved from [Link]
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Topic: A Comprehensive Guide to the Analytical Characterization of 2-(6-Fluoropyridin-2-YL)acetonitrile
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the essential analytical methodologies for the characterization of 2-(6-Fluoropyridin-2-YL)acetonitrile, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and quality of the compound, aligning with rigorous regulatory expectations. We will explore chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and a comprehensive strategy for method validation based on International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
2-(6-Fluoropyridin-2-YL)acetonitrile is a fluorinated pyridine derivative. The presence of the fluoropyridine ring and the nitrile group makes it a valuable synthon for constructing more complex molecules, particularly in the development of novel therapeutic agents. The reactivity of the acetonitrile methylene group and the specific electronic properties imparted by the fluorine atom are key to its utility[1]. Accurate and reliable analytical methods are paramount for controlling the quality of this starting material, as the purity of intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide details protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography (GC) for residual solvents, and spectroscopic techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy for definitive identification.
Table 1: Physicochemical Properties of 2-(6-Fluoropyridin-2-YL)acetonitrile
| Property | Value | Source |
| CAS Number | 312325-71-6 | [2][3] |
| Molecular Formula | C₇H₅FN₂ | [4][5] |
| Molecular Weight | 136.13 g/mol | [5] |
| Appearance | Off-white to yellow solid (typical) | N/A |
| Structure | N/A |
Chromatographic Methods for Purity and Assay
Chromatographic methods are the cornerstone of quality control, providing quantitative data on the principal component and any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A reverse-phase HPLC (RP-HPLC) method is the preferred approach for analyzing non-volatile, polar organic compounds like the target analyte. The method described below is designed to separate the main component from potential process-related impurities and degradation products.
Rationale for Method Design:
-
Stationary Phase: A C18 (octadecyl) column is chosen for its versatility and effectiveness in retaining moderately polar compounds through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure elution of compounds with a range of polarities. Acetonitrile is a common organic modifier providing good peak shape for nitrogen-containing heterocycles[6][7]. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducibility of retention times for ionizable compounds.
-
Detector: A UV detector is selected because the pyridine ring contains a strong chromophore, providing excellent sensitivity.
Protocol 1: RP-HPLC Method for Purity and Assay
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
Table 2: HPLC Operating Parameters
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (Verify with UV scan) |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
-
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of 2-(6-Fluoropyridin-2-YL)acetonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard using the same procedure.
-
Purity Analysis: A higher concentration (e.g., 1 mg/mL) may be required to detect impurities at the 0.1% level.
-
-
Data Analysis:
-
Assay: Calculate the content using the external standard method comparing the peak area of the analyte in the sample solution to that in the standard solution.
-
Purity: Determine the area percent of all impurity peaks relative to the total peak area.
-
Gas Chromatography (GC) for Residual Solvents
While the analyte itself is not suitable for GC, this technique is essential for quantifying residual solvents from the synthesis process. A static headspace (HS) sampling method coupled with GC and a Flame Ionization Detector (FID) is the standard approach.
Rationale for Method Design:
-
Technique: Headspace sampling is ideal as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix.
-
Column: A polar column like a DB-WAX is specified by methods such as HJ 679-2013 for separating common polar solvents like acetonitrile, which could be used in synthesis[8].
-
Detector: FID provides a robust and near-universal response for organic solvents.
Protocol 2: Headspace GC Method for Residual Solvents
-
Instrumentation:
-
GC system with a static headspace autosampler and FID.
-
Column: DB-WAX, 30 m x 0.53 mm, 1.0 µm film thickness, or equivalent.
-
-
Reagents:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standards: Prepare a stock solution of expected residual solvents (e.g., Toluene, Acetonitrile, Ethyl Acetate) in DMSO.
-
-
GC and Headspace Conditions:
Table 3: HS-GC Operating Parameters
| Parameter | Condition |
| Carrier Gas | Helium or Hydrogen, 4.5 mL/min |
| Inlet Temperature | 150 °C |
| Split Ratio | 5:1 |
| Oven Program | 40 °C (5 min), then ramp to 200 °C at 10 °C/min, hold for 5 min |
| FID Temperature | 250 °C |
| HS Vial Temp | 80 °C |
| HS Equilibration Time | 30 min |
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Crimp the vial securely. Prepare standard and blank vials similarly.
-
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis provides orthogonal data to confirm the identity and structure of the molecule.
Mass Spectrometry (MS)
LC-MS is a powerful tool for confirming molecular weight and investigating impurities. Electrospray ionization (ESI) in positive mode is suitable for this molecule due to the basic nitrogen atom on the pyridine ring.
Protocol 3: LC-MS for Identity Confirmation
-
Instrumentation:
-
HPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Use the HPLC conditions from Protocol 1, but replace the non-volatile phosphate buffer with a volatile alternative like 0.1% Formic Acid in water to ensure compatibility with the MS source.
-
-
MS Parameters (Positive ESI Mode):
Table 4: Typical ESI-MS Parameters
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp | 325 °C |
| Drying Gas Flow | 10 L/min |
| Scan Range (m/z) | 50 - 500 |
-
Expected Results:
-
The primary ion expected is the protonated molecule [M+H]⁺ at m/z 137.1.
-
Adducts such as [M+Na]⁺ (m/z 159.1) or the dimer [2M+H]⁺ may also be observed.
-
Tandem MS (MS/MS) of the parent ion (m/z 137.1) can be used to generate characteristic fragment ions for definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural elucidation. ¹H and ¹³C NMR spectra provide unambiguous information about the carbon-hydrogen framework.
Protocol 4: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
DMSO-d₆ is often a good choice for ensuring solubility.
-
-
Expected ¹H NMR Spectral Features:
-
The spectrum will show distinct signals for the three protons on the pyridine ring and the two protons of the methylene (-CH₂-) group.
-
The pyridine protons will appear in the aromatic region (~7.0-8.5 ppm), with coupling patterns (doublets, triplets of doublets) influenced by both H-H and H-F coupling. The fluorine atom will cause additional splitting.
-
The methylene protons will appear as a singlet further upfield (~4.0 ppm).
-
-
Expected ¹³C NMR Spectral Features:
-
Seven distinct carbon signals are expected.
-
The nitrile carbon (-C≡N) will be in the 115-125 ppm range[9].
-
The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for confirming the presence of key functional groups.
Protocol 5: FTIR Analysis
-
Sample Preparation:
-
Prepare a KBr (Potassium Bromide) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
-
Expected Characteristic Absorption Bands:
Table 5: Key FTIR Functional Group Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2240 - 2260 (typically a sharp, medium intensity peak) |
| C-F (Aryl Fluoride) | 1100 - 1400 |
| C=N, C=C (Aromatic Ring) | 1400 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic -CH₂-) | 2850 - 2960 |
Analytical Method Validation Strategy
Any analytical method intended for quality control in a regulated environment must be validated to demonstrate its fitness for purpose[10]. The validation should be conducted according to ICH Q2(R2) guidelines[11][12][13].
Table 6: Summary of Validation Parameters for the HPLC Assay Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the analyte, not impurities or degradants. | Peak purity analysis (PDA), analysis of stressed samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery from spiked placebo or by standard addition. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%[14]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Visualization of Workflows
Clear workflows are essential for ensuring procedural consistency and understanding the analytical lifecycle.
Caption: Overall analytical workflow for 2-(6-Fluoropyridin-2-YL)acetonitrile.
Caption: A structured workflow for analytical method validation.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-(6-Fluoropyridin-2-YL)acetonitrile. The combination of chromatographic separation for quantitative purity and spectroscopic analysis for definitive identification ensures a complete quality profile of the material. Adherence to the principles of method validation outlined by the ICH is critical for guaranteeing that these methods are reliable, reproducible, and fit for their intended purpose in a regulated drug development environment.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Nadavala, S. et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5):1014-1021. [Link]
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Ooyama, Y. et al. (2021). ¹H NMR spectra of OF-2 (2.0 × 10⁻² M) in acetonitrile-d3 with 0.46 wt%, 2.6 wt% and 11 wt% water content. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
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Dave, R. S. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]
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Venugopal, N. et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). 6(5):1014-1021. [Link]
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Main-chem.com. (n.d.). 2-(6-Fluoropyridin-2-yl)acetonitrile. [Link]
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Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(7), 2414–2425. [Link]
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Appretech.com. (n.d.). 2-(6-Fluoropyridin-3-YL)acetonitrile. [Link]
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Wang, F. et al. (2024). Simultaneous Determination of Seven Pyrethroid Pesticide Residues in Aquatic Products by Gas Chromatography. MDPI. [Link]
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Eurachem. (n.d.). Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. [Link]
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Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience. [Link]
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Biological Magnetic Resonance Bank. (n.d.). Acetonitrile at BMRB. [Link]
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ResearchGate. (n.d.). (A) FTIR spectra of pyridine and (B) DRIFT spectra of deuterated acetonitrile adsorbed on the Sn-USY material. [Link]
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NIST. (n.d.). Acetonitrile. [Link]
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De Kock, P. et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
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SciELO. (2024). Article. [Link]
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ResearchGate. (n.d.). HPLC chromatogram of (a) gradient elution, (b) acetonitrile/water.... [Link]
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Agilent Technologies. (n.d.). ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC. [Link]
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Badr El-dien, M. M. et al. (n.d.). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak.... [Link]
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Garip, S. et al. (2015). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. PubMed Central. [Link]
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ResearchGate. (n.d.). Rapid‐scan FTIR spectra in acetonitrile after the reduction of 1 or.... [Link]
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ALS. (2023). Analytical Method Summaries. [Link]
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Afonso, C. et al. (2022). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. MDPI. [Link]
-
Percino, M. J. et al. (2012). Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. Journal of Materials Science Research, 1(2), 181. [Link]
-
Mohamed, S. K. et al. (2023). Synthesis and crystal structure of 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate. Acta Crystallographica Section E, 79(Pt 6), 571–574. [Link]
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Van Pelt, C. K. & Brenna, J. T. (2000). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Analytical chemistry, 72(10), 2281–2288. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile in Plasma
Abstract
This application note details the development and validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(6-Fluoropyridin-2-YL)acetonitrile in human plasma. 2-(6-Fluoropyridin-2-YL)acetonitrile is a key heterocyclic building block in medicinal chemistry, making its accurate quantification crucial for pharmacokinetic (PK) and drug metabolism studies.[1] The described method employs a simple protein precipitation step for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) tandem mass spectrometry. The protocol has been validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure its suitability for regulated bioanalysis.[2][3][4]
Introduction and Scientific Rationale
The pyridine ring is a privileged scaffold in drug discovery, and its fluorinated derivatives are of particular interest for their ability to modulate metabolic stability and receptor binding affinity. 2-(6-Fluoropyridin-2-YL)acetonitrile (Molecular Formula: C₇H₅FN₂, Molecular Weight: 136.13 g/mol ) is a representative example of such a scaffold.[5] The quantitative analysis of such small, polar molecules in complex biological matrices like plasma presents distinct analytical challenges.[6] These challenges often include poor retention on traditional reversed-phase (RP) liquid chromatography columns, potential for ion suppression in the mass spectrometer source, and the need for high sensitivity to capture the full pharmacokinetic profile.[6][7]
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[8][9] This guide provides a comprehensive framework for developing and validating an LC-MS/MS assay for 2-(6-Fluoropyridin-2-YL)acetonitrile, focusing on the causality behind each experimental choice to create a robust, self-validating analytical system.
Experimental Design: Causality and Choices
The development of a successful LC-MS/MS method is a systematic process where each component is optimized based on the analyte's physicochemical properties and the analytical objectives.[8][10]
Sample Preparation Strategy: Simplicity and Efficiency
For drug discovery and early development phases, sample preparation techniques that are rapid, cost-effective, and amenable to automation are highly desirable.[11]
-
Chosen Method: Protein Precipitation (PPT).
-
Rationale: Whole blood and plasma are viscous and complex, necessitating a clean-up step.[11] While solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts, PPT offers the best balance of speed and simplicity for high-throughput analysis.[11][12] It effectively removes the majority of proteins, which can foul the analytical column and mass spectrometer.
-
Precipitating Agent: Acetonitrile.
-
Rationale: Acetonitrile is an excellent choice as it is a strong organic solvent that efficiently precipitates plasma proteins. Furthermore, it is often a primary component of the mobile phase, ensuring compatibility with the subsequent LC separation and minimizing solvent-induced peak distortion.[13]
Liquid Chromatography: Managing Polarity
The primary challenge for 2-(6-Fluoropyridin-2-YL)acetonitrile is its polar nature, which can lead to poor retention on standard C18 columns.[6]
-
Column Selection: A modern, polar-endcapped C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Rationale: While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar compounds, a polar-endcapped RP column provides a more rugged and familiar starting point.[8] The endcapping mitigates interactions with residual silanols, improving peak shape for basic compounds like pyridines. The short length and small particle size facilitate rapid, high-efficiency separations.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Rationale: The addition of an acid modifier like formic acid is critical. It serves two purposes: 1) It protonates the basic nitrogen on the pyridine ring, promoting better retention and peak shape on the RP column, and 2) It provides the necessary protons for efficient ionization in positive mode ESI-MS.[14] Using high-purity, LC-MS grade solvents is mandatory to minimize background noise and ion suppression.[14]
Mass Spectrometry: Achieving Selectivity and Sensitivity
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the ultimate selectivity for quantification in a complex matrix.
-
Ionization Source: Electrospray Ionization (ESI).
-
Rationale: ESI is the most effective ionization technique for polar to moderately polar small molecules, making it ideal for this analyte.[9] Positive ion mode is selected due to the presence of the basic pyridine nitrogen, which is readily protonated to form the precursor ion [M+H]⁺.
-
Analyte Tuning and MRM Selection: The instrument is tuned by direct infusion of a standard solution of 2-(6-Fluoropyridin-2-YL)acetonitrile.
-
Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 137.1 is selected in the first quadrupole (Q1).
-
Product Ions: The precursor ion is fragmented in the collision cell (Q2). Characteristic, stable product ions are selected in the third quadrupole (Q3) for monitoring. A primary, more intense product ion is used for quantification (Quantifier), and a secondary ion is used for confirmation (Qualifier). This provides a high degree of confidence in the analyte's identity.[3]
-
Detailed Protocols
Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Overall workflow for the quantitative analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Protocol: Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 150 µL of cold acetonitrile containing the internal standard (IS). Note: A structurally similar, stable-isotope-labeled version of the analyte is the ideal IS. If unavailable, a compound with similar chromatographic and ionization behavior should be used.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 100 µL of water containing 0.1% formic acid to the supernatant. This step reduces the organic content of the injection solvent, which can improve peak shape in reversed-phase chromatography.[10]
-
Seal the plate/vial and place it in the autosampler for analysis.
Protocol: LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | Polar-endcapped C18, 50 x 2.1 mm, 1.8 µm |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B and equilibrate for 1 min |
| Total Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions (Hypothetical Values)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 2-(6-F-Py-2-YL)acetonitrile | 137.1 | 110.1 | 50 | 15 | Quantifier |
| 2-(6-F-Py-2-YL)acetonitrile | 137.1 | 83.1 | 50 | 25 | Qualifier |
| Internal Standard (IS) | Variable | Variable | 50 | Variable | Quantifier |
Method Validation Framework
To ensure the method is fit for its intended purpose, a full validation should be performed according to regulatory guidelines.[4][15] The objective is to demonstrate that the analytical procedure is suitable and reliable for the quantitative determination of the analyte in the biological matrix.[3]
Caption: Key pillars of analytical method validation based on ICH guidelines.
Validation Protocol and Acceptance Criteria
Table 4: Summary of Validation Experiments and Criteria
| Performance Characteristic | Experiment | Acceptance Criteria |
| Specificity/Selectivity | Analyze six blank matrix samples from individual sources for interferences at the analyte and IS retention times.[4] | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response. |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero points, over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) within a single run (intra-day) and across three separate runs (inter-day).[2] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV or %RSD) ≤15% (≤20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest standard on the calibration curve that meets the accuracy and precision criteria. | Signal-to-noise ratio typically >10. Accuracy and precision criteria must be met. |
| Matrix Effect | Compare the analyte response in post-extraction spiked blank matrix to the response in a pure solvent solution. | The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Stability | Evaluate analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and post-preparative (autosampler).[16] | Mean concentrations should be within ±15% of the nominal concentration. |
Conclusion
This application note presents a detailed, robust, and scientifically-grounded LC-MS/MS method for the quantification of 2-(6-Fluoropyridin-2-YL)acetonitrile in plasma. By explaining the rationale behind the choices in sample preparation, chromatography, and mass spectrometry, this guide provides researchers with a strong foundation for implementing this assay. The outlined validation protocol, based on ICH guidelines, ensures that the method will generate reliable, high-quality data suitable for supporting drug development programs.
References
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
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Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Biotage. (2024). Essential Guide to LCMS Sample Preparation Techniques. Retrieved from [Link]
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Wang, G., Hsieh, Y., & Korfmacher, W. A. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Current Pharmaceutical Analysis, 2(1), 1-9. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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Prieto, A., Vallejo, A., & Zuloaga, O. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(2), 84-96. Retrieved from [Link]
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Kruve, A., & Leito, I. (2013). Tutorial Review on LC-MS Method Validation. University of Tartu, Institute of Chemistry. Retrieved from [Link]
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ResearchGate. (2013). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-890. Retrieved from [Link]
-
van der Horst-Schrivers, A. N. A., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(12), 8496-8503. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). 2-(6-Fluoropyridin-3-YL)acetonitrile. Retrieved from [Link]
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LabRulez LCMS. (n.d.). Analysis of Pyridine. Retrieved from [Link]
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van der Horst-Schrivers, A. N. A., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. ACS Publications. Retrieved from [Link]
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ResearchGate. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-(6-Fluoropyridin-2-YL)acetonitrile for Drug Discovery
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 2-(6-Fluoropyridin-2-YL)acetonitrile, a valuable and versatile building block in modern medicinal chemistry. We detail field-proven protocols for strategic modifications at its two primary reactive sites: the α-methylene carbon and the nitrile functional group. The inclusion of the 6-fluoropyridine moiety is of particular significance, as fluorine substitution is a well-established strategy to enhance critical drug-like properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities. Each protocol is presented with an in-depth rationale for experimental choices, detailed step-by-step instructions, and expected outcomes to ensure reproducibility and success.
Introduction: The Strategic Value of 2-(6-Fluoropyridin-2-YL)acetonitrile
The pyridine ring is a privileged scaffold found in numerous FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The strategic incorporation of a fluorine atom onto this ring system can profoundly modulate a molecule's physicochemical properties.[2] Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.[1]
2-(6-Fluoropyridin-2-YL)acetonitrile harnesses these advantages while providing two distinct points for chemical diversification, as illustrated below. The methylene protons (α-protons) adjacent to both the electron-withdrawing pyridine ring and the nitrile group are acidic and readily deprotonated, creating a potent nucleophile for carbon-carbon bond formation.[4] Concurrently, the nitrile group itself is a versatile precursor that can be transformed into primary amides or amines, which are fundamental functional groups in drug molecules.
This guide will explore these derivatization pathways through validated, actionable protocols.
graph Derivatization_Pathways {
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Start [label="2-(6-Fluoropyridin-2-YL)acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
Alkylation [label="α-Alkylated Acetonitrile", fillcolor="#E8F0FE", fontcolor="#202124", pos="-4, -2.5!"];
Amide [label="Primary Amide\n(2-(6-Fluoropyridin-2-YL)acetamide)", fillcolor="#E6F4EA", fontcolor="#202124", pos="0, -2.5!"];
Amine [label="Primary Amine\n(2-(6-Fluoropyridin-2-YL)ethanamine)", fillcolor="#FEF7E0", fontcolor="#202124", pos="4, -2.5!"];
// Edge definitions
Start -> Alkylation [label=" Base, R-X\n(α-Alkylation) ", color="#4285F4"];
Start -> Amide [label=" Mild Hydrolysis ", color="#34A853"];
Start -> Amine [label=" Reduction ", color="#FBBC05"];
}
Figure 2: General workflow for the α-alkylation of arylacetonitriles.
Materials:
-
2-(6-Fluoropyridin-2-YL)acetonitrile
-
Potassium tert-butoxide (KOtBu)
-
Benzyl alcohol
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, sealed reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(6-Fluoropyridin-2-YL)acetonitrile (1.0 eq), potassium tert-butoxide (0.8-1.2 eq), and anhydrous toluene.
-
Add benzyl alcohol (3.0 eq) to the mixture via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.[5]
-
Once the starting material is consumed, remove the vessel from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired α-benzylated product.
Expected Results & Data
This protocol can be adapted for various primary and secondary alcohols. Reaction times and yields will vary based on the steric and electronic properties of the alcohol.
Alkylating Agent Base (eq) Temp (°C) Typical Time (h) Approx. Yield (%) Benzyl alcohol KOtBu (0.8) 120 3 - 6 80 - 95 4-Methoxybenzyl alcohol KOtBu (0.8) 120 3 - 6 85 - 98 1-Phenylethanol KOtBu (1.2) 120 12 - 18 60 - 75 1-Butanol KOtBu (1.0) 120 12 - 24 50 - 70
Table 1: Representative data for the α-alkylation of arylacetonitriles. Yields are estimates based on literature for similar substrates.[6][5]
Protocol II: Selective Transformation of the Nitrile Group
The nitrile moiety offers a gateway to two of the most common functional groups in pharmaceuticals: amides and amines. The key to success is controlling the reaction conditions to achieve selective transformation.
Hydrolysis to the Primary Amide
Forceful acidic or basic hydrolysis will typically convert a nitrile all the way to a carboxylic acid.[7] However, mild, controlled conditions can be employed to isolate the intermediate primary amide, a highly valuable synthetic target.
Scientific Rationale:
This protocol utilizes a mild alkaline hydrolysis system.[8][9] The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The key to selectivity is using conditions that favor the initial hydration but are not harsh enough to promote the subsequent, often faster, hydrolysis of the resulting amide to the carboxylate.[10][11] Using a mixed solvent system like Methanol/Dioxane with a controlled amount of aqueous NaOH at moderate temperatures allows for this selectivity.[8]
Figure 3: Simplified mechanism of base-catalyzed nitrile hydrolysis to a primary amide.
Experimental Protocol:
-
Dissolve 2-(6-Fluoropyridin-2-YL)acetonitrile (1.0 eq) in a 9:1 mixture of dioxane and methanol.
-
Add a solution of sodium hydroxide (2.0 eq) in a minimal amount of water. The limited water is key to preventing over-hydrolysis.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
After cooling to room temperature, neutralize the mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting primary amide, 2-(6-fluoropyridin-2-yl)acetamide, can be purified by recrystallization or column chromatography.
Reduction to the Primary Amine
Reduction of the nitrile provides direct access to primary amines, which are common pharmacophores and key synthetic handles.
Scientific Rationale:
Catalytic hydrogenation is an effective and clean method for nitrile reduction.[12] Raney Nickel is a common and cost-effective catalyst for this transformation. The reaction proceeds via an intermediate imine, which is further reduced to the amine. A critical consideration is the potential for the newly formed primary amine to react with the imine intermediate, leading to the formation of secondary and tertiary amine byproducts. Adding ammonia or ammonium hydroxide to the reaction mixture helps suppress this side reaction by competitively inhibiting the product amine from reacting.[13] Alternatively, strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can be used for a rapid and complete reduction.[14]
Experimental Protocol (Catalytic Hydrogenation):
-
To a hydrogenation vessel, add 2-(6-Fluoropyridin-2-YL)acetonitrile (1.0 eq), ethanol or methanol as the solvent, and a catalytic amount of Raney Nickel (5-10% by weight, handle as a slurry).
-
Add concentrated ammonium hydroxide (2-3 eq) to the mixture.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor hydrogen uptake. The reaction is usually complete within 6-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) followed by recrystallization.
Method Reducing Agent Solvent Additive Key Considerations Catalytic Hydrogenation H₂ / Raney Ni or Pd/C Methanol / Ethanol NH₄OH Suppresses secondary amine formation; scalable.[12][13] Hydride Reduction LiAlH₄ or BH₃·THF Anhydrous THF / Ether None Highly reactive, requires stringent anhydrous conditions and careful quenching.[7][14]
Table 2: Comparison of common methods for nitrile reduction to primary amines.
Safety and Handling
-
2-(6-Fluoropyridin-2-YL)acetonitrile: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[15] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium tert-butoxide (KOtBu): Flammable solid and corrosive. Reacts violently with water. Handle under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): Highly flammable and reacts violently with water and protic solvents, releasing hydrogen gas. Use only under strict anhydrous conditions and quench with extreme care (e.g., using the Fieser method with ethyl acetate).
-
Raney Nickel: The activated catalyst is pyrophoric in air. Always handle as a slurry and do not allow it to dry.
Conclusion
2-(6-Fluoropyridin-2-YL)acetonitrile stands out as a highly adaptable scaffold for the synthesis of novel compounds in drug discovery and development. The protocols outlined in this guide provide robust and reproducible methods for its derivatization at both the α-carbon and the nitrile group. By explaining the causality behind the chosen reagents and conditions, we empower researchers to not only apply these methods but also to adapt them for the synthesis of a diverse array of target molecules, ultimately accelerating the discovery of new therapeutic agents.
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
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Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. PubMed. [Link]
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Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
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Efficient Transformation of Nitrile into Amide under Mild Condition. Chemical Journal of Chinese Universities. [Link]
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Reducing nitriles to primary amines. Chemguide. [Link]
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α‐Alkylation of arylacetonitriles. ResearchGate. [Link]
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Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
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Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. The Journal of Organic Chemistry. [Link]
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Converting Nitriles to Amides. Chemistry Steps. [Link]
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Iridium‐Catalyzed α‐Alkylation of Arylacetonitriles Using Secondary and Primary Alcohols. Chemistry – An Asian Journal. [Link]
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The role of fluorine in medicinal chemistry. PubMed. [Link]
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Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Institutes of Health (NIH). [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
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2-(6-Fluoropyridin-3-YL)acetonitrile. Appretech Scientific Limited. [Link]
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Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [Link]
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The Strategic Sourcing and Application of 2-(6-Fluoropyridin-2-YL)acetonitrile in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-(6-Fluoropyridin-2-YL)acetonitrile, a key building block in contemporary medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, reliable suppliers, and practical applications, supported by established protocols and analytical data to ensure scientific rigor and reproducibility.
Introduction: The Significance of Fluorinated Pyridines
Fluorine-containing heterocycles are of paramount importance in the pharmaceutical industry. The strategic incorporation of fluorine atoms into a drug candidate's molecular structure can significantly enhance its metabolic stability, binding affinity, and bioavailability. 2-(6-Fluoropyridin-2-YL)acetonitrile (CAS No: 312325-71-6) has emerged as a valuable synthon, offering a unique combination of a reactive nitrile group and a fluorinated pyridine core, making it a versatile precursor for a wide range of biologically active molecules. This guide will explore its procurement, quality assessment, and effective utilization in synthetic workflows.
Sourcing and Quality Control of 2-(6-Fluoropyridin-2-YL)acetonitrile
The successful outcome of any synthetic endeavor begins with high-quality starting materials. Several chemical suppliers offer 2-(6-Fluoropyridin-2-YL)acetonitrile, and researchers should prioritize vendors who provide comprehensive analytical data to validate the identity and purity of their products.
Table 1: Prominent Suppliers of 2-(6-Fluoropyridin-2-YL)acetonitrile
| Supplier | CAS Number | Additional Information |
| 312325-71-6 | Offers various quantities.[1] | |
| 312325-71-6 | Provides the product, often with purity specifications.[2] | |
| 312325-71-6 | Specializes in fluorinated compounds. | |
| 312325-71-6 | Lists the compound with basic properties. |
Self-Validating System for Quality Assurance:
To ensure the integrity of your research, it is crucial to independently verify the quality of the procured 2-(6-Fluoropyridin-2-YL)acetonitrile. The following analytical protocols are recommended for incoming quality control.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(6-Fluoropyridin-2-YL)acetonitrile in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Mobile Phase: A typical starting condition is a gradient of acetonitrile and water (with 0.1% formic acid if needed). For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of >98% is generally acceptable for most synthetic applications.
Protocol 2: Structural Verification by NMR Spectroscopy
Objective: To confirm the chemical structure of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Instrumentation and Reagents:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Interpretation: The expected chemical shifts (δ) in CDCl₃ are approximately:
-
¹H NMR: δ 7.8-7.9 (t, 1H, pyridine-H), 7.4-7.5 (d, 1H, pyridine-H), 7.0-7.1 (d, 1H, pyridine-H), 4.0 (s, 2H, CH₂).
-
¹³C NMR: δ 163-165 (d, C-F), 148-150 (d, C-F), 140-142, 122-124, 118-120 (CN), 110-112 (d, C-F), 25-27 (CH₂). The fluorine coupling will result in doublets for adjacent carbons.
-
Trustworthiness through Data: A supporting information document for a related fluorinated compound provides an example of how to present LC-MS and NMR data for validation.[3]
Application Notes and Synthetic Protocols
The reactivity of 2-(6-Fluoropyridin-2-YL)acetonitrile is primarily centered around the active methylene group adjacent to the nitrile. This allows for a variety of chemical transformations, making it a versatile intermediate. The methylene protons are acidic and can be deprotonated with a suitable base to form a nucleophilic carbanion.
Core Reactivity Pathway
Caption: Deprotonation and subsequent reaction with an electrophile.
Protocol 3: Synthesis of Arylhydrazones
This protocol is adapted from a known procedure for the related 2-pyridylacetonitrile and demonstrates the reactivity of the active methylene group.[1]
Objective: To synthesize an arylhydrazone derivative via coupling with a diazonium salt.
Instrumentation and Reagents:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Arylamine (e.g., 4-chloroaniline)
-
Hydrochloric acid
-
Sodium nitrite
-
2-(6-Fluoropyridin-2-YL)acetonitrile
-
Ethanol
-
Sodium acetate trihydrate
Procedure:
-
Diazonium Salt Preparation: In a flask, dissolve the arylamine (10 mmol) in 6 mL of hydrochloric acid. Cool the solution in an ice bath to 0-5 °C. Add a solution of sodium nitrite (10 mmol) in 10 mL of water dropwise, maintaining the temperature below 5 °C.
-
Coupling Reaction: In a separate flask, dissolve 2-(6-Fluoropyridin-2-YL)acetonitrile (10 mmol) and sodium acetate trihydrate (10 mmol) in 50 mL of ethanol. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of 2-(6-Fluoropyridin-2-YL)acetonitrile with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: The resulting solid product is collected by filtration, washed thoroughly with water, and dried. The crude product can be recrystallized from ethanol to afford the pure arylhydrazone.
Protocol 4: Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)
This protocol, also adapted from the literature for 2-pyridylacetonitrile, illustrates the formation of an enaminonitrile, a versatile intermediate for further heterocycle synthesis.[1]
Objective: To synthesize the corresponding enaminonitrile derivative.
Instrumentation and Reagents:
-
Microwave reactor (or round-bottom flask with a reflux condenser)
-
2-(6-Fluoropyridin-2-YL)acetonitrile
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a microwave-safe vial, mix 2-(6-Fluoropyridin-2-YL)acetonitrile (10 mmol) and DMF-DMA (10 mmol).
-
Microwave Irradiation: Irradiate the mixture in a domestic microwave oven for 1-2 minutes at a power setting of 240-300 W. Alternatively, the mixture can be refluxed in a suitable solvent like toluene for several hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.
Applications in Drug Discovery
The 2-(6-Fluoropyridin-2-YL)acetonitrile scaffold is a key component in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. The fluoropyridine moiety can engage in specific interactions with protein targets, while the rest of the molecule can be elaborated to optimize potency and pharmacokinetic properties.
Caption: Synthetic workflow from building block to preclinical candidate.
While specific examples of FDA-approved drugs containing the exact 2-(6-Fluoropyridin-2-YL)acetonitrile fragment are not readily found in the public domain, numerous patents describe its use in the synthesis of novel therapeutic agents. For instance, its derivatives have been explored in the development of radiopharmaceuticals for imaging and therapy.
Conclusion
2-(6-Fluoropyridin-2-YL)acetonitrile is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its predictable reactivity, makes it an attractive starting material for the synthesis of complex, biologically active molecules. By adhering to rigorous quality control measures and employing established synthetic protocols, researchers can effectively leverage the unique properties of this fluorinated pyridine derivative to advance their drug discovery programs.
References
-
Al-Mousawi, S. M., et al. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(5), 3893-3903. [Link]
-
Cherry, A., et al. Supporting Information for: [Title of the paper]. [Link] (Note: A generic URL is provided as the specific deep link was not available).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(6-Fluoropyridin-2-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.
Reaction Overview: The Chemistry of Cyanation
The synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material is a 2-halopyridine, such as 2-chloro-6-fluoropyridine, which reacts with a cyanide source. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C2 position susceptible to nucleophilic attack by the cyanide ion (CN⁻).
A significant challenge in this synthesis is the mutual insolubility of the inorganic cyanide salt (e.g., Sodium Cyanide, NaCN) and the organic substrate in a common solvent. This immiscibility creates a reaction bottleneck at the phase interface. To overcome this, a Phase-Transfer Catalyst (PTC) is employed. The PTC facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase, where the reaction occurs.[1][2][3]
The Role of the Phase-Transfer Catalyst (PTC)
A PTC, typically a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the cyanide anion. This complex is soluble in the organic phase, allowing it to transport the nucleophile to the substrate. This mechanism dramatically increases the reaction rate and overall yield.[1][4]
Caption: Mechanism of Phase-Transfer Catalysis in Cyanation.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low (<20%) or has failed completely. What are the likely causes?
Answer: Low to no yield is the most common issue, often stemming from several factors related to reaction conditions and reagent quality.
-
Cause A: Inefficient Phase Transfer of Cyanide: The cyanide salt and your substrate are not interacting. Without a PTC, the reaction is limited to the interface of the two phases and will be extremely slow.[4]
-
Solution: Introduce a suitable Phase-Transfer Catalyst. Tetrabutylammonium bromide (TBAB) is a common and effective choice. The catalyst should be used at a loading of 5-10 mol%.
-
-
Cause B: Inactive Catalyst: The PTC can degrade over time or if exposed to moisture.
-
Solution: Use a fresh bottle of the PTC. Ensure it has been stored in a desiccator.
-
-
Cause C: Inappropriate Solvent: The choice of solvent is critical for balancing substrate solubility and reaction kinetics.
-
Solution: Acetonitrile is an excellent solvent for this reaction as it readily dissolves the substrate and the PTC-cyanide complex. Toluene or Dichloromethane can also be used, but acetonitrile often gives superior results. Avoid protic solvents like ethanol or water, which can lead to unwanted side reactions.
-
-
Cause D: Low Reaction Temperature: The SNAr reaction requires sufficient energy to overcome the activation barrier.
-
Solution: The reaction is typically performed at an elevated temperature, often between 60-80°C. Monitor the reaction temperature closely. If the temperature is too low, the reaction rate will be negligible.
-
Question 2: I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the potential side products?
Answer: The formation of impurities is often due to competing reaction pathways or the degradation of the product.
-
Cause A: Hydrolysis of the Nitrile: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) if water is present, especially under basic conditions.
-
Solution: Ensure all reagents and glassware are thoroughly dried before use. Use an anhydrous grade of solvent. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize exposure to atmospheric moisture.
-
-
Cause B: Formation of Isocyanide: While less common, rearrangement to an isonitrile (isocyanide) can occur.
-
Solution: This is often minimized by using alkali metal cyanides like NaCN or KCN. The use of anhydrous acetone as a solvent has been shown to decrease the formation of isonitriles in similar reactions.[5]
-
-
Cause C: Unreacted Starting Material: An incomplete reaction will leave behind the starting 2-chloro-6-fluoropyridine.
-
Solution: Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature slightly (e.g., by 5-10°C) or extending the reaction time. Ensure an adequate amount of cyanide source (typically 1.2-1.5 equivalents) is used.
-
Caption: Troubleshooting Decision Workflow for Synthesis Optimization.
Frequently Asked Questions (FAQs)
Q: Which cyanide source is better: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)? A: Both can be effective. However, KCN is slightly more soluble in water than NaCN. If you are using a solid-liquid PTC system, this difference is minor. In a liquid-liquid system with an aqueous phase, using KCN can increase the concentration of available CN⁻ ions, which may improve reaction rates.[3] Regardless of the choice, ensure the cyanide source is finely powdered to maximize surface area.
Q: How do I select the best Phase-Transfer Catalyst? A: The choice depends on factors like reaction type and cost.[6] For this synthesis, quaternary 'onium' salts are ideal.
| Catalyst | Common Name | Key Advantages |
|---|---|---|
| (C₄H₉)₄N⁺Br⁻ | TBAB | Highly effective, common, and cost-efficient. |
| (C₄H₉)₄N⁺HSO₄⁻ | TBAHS | Good alternative to TBAB. |
| Aliquat 336 | Tricaprylmethylammonium chloride | Very effective but can be more challenging to remove during workup. |
| Crown Ethers | 18-Crown-6 | Excellent for solubilizing potassium salts (KCN), but are more expensive and toxic. |
For most applications, TBAB offers the best balance of reactivity, cost, and ease of handling.
Q: What are the critical safety precautions when working with cyanide salts? A: Cyanide salts are extremely toxic . All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution of sodium hypochlorite (bleach) and sodium hydroxide to decontaminate glassware and any potential spills.
Optimized Experimental Protocol
This protocol provides a self-validating system for achieving a high yield of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Materials:
-
2-Chloro-6-fluoropyridine (1.0 eq)
-
Sodium Cyanide (NaCN), finely powdered (1.3 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Anhydrous Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Under a nitrogen atmosphere, add 2-Chloro-6-fluoropyridine (1.0 eq) and anhydrous acetonitrile to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.
-
Reagent Addition: Add Tetrabutylammonium bromide (0.1 eq) followed by finely powdered Sodium Cyanide (1.3 eq) to the stirring solution.
-
Reaction: Heat the reaction mixture to 75°C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove excess NaCN and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in Dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford 2-(6-Fluoropyridin-2-YL)acetonitrile as a pure solid.
| Condition | Expected Yield | Notes |
| Without PTC, 75°C, 6h | < 10% | Demonstrates the necessity of the catalyst. |
| With TBAB (10 mol%), 75°C, 6h | > 85% | Optimal conditions for high conversion. |
| With TBAB, 40°C, 6h | ~ 30-40% | Highlights the importance of temperature. |
References
- Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC - NIH. (2022-01-04).
- Phase transfer catalyst in organic synthesis. (2024-10-10).
- A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022-08-12).
- Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org.
- Phase transfer c
- Phase transfer catalysis (PTC) - OperaChem. (2023-07-02).
- US Patent US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P
- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure.
Sources
Technical Support Center: Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile. The following content is structured as a series of troubleshooting questions and FAQs that we frequently encounter from the field. Our goal is to move beyond simple procedural steps and delve into the causality behind common synthetic challenges, providing you with the insights needed to optimize your reaction, improve yield, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. We will explore the underlying chemical principles for each issue and provide actionable protocols for resolution.
Q1: My reaction yield is consistently low, often below 50%. What are the most likely causes and how can I improve it?
Low yield is a multifaceted problem that typically points to one of three areas: suboptimal reaction conditions, reagent quality, or competing side reactions. Let's break down the common culprits in the context of a typical SNAr (Nucleophilic Aromatic Substitution) synthesis from 2-chloro-6-fluoropyridine.
Causality & Expert Analysis:
The synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile commonly proceeds via the displacement of a halide (typically chloride) from a 2-halo-6-fluoropyridine precursor using a cyanide salt. The fluorine atom is generally less reactive towards SNAr than chlorine or bromine, which allows for selective substitution. However, this selectivity is highly dependent on the reaction conditions.
-
Solvent Choice is Critical: Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺), leaving a "naked," highly nucleophilic cyanide anion. Using protic or less polar solvents will dramatically reduce the reaction rate and yield.
-
Water is the Enemy: The presence of water is highly detrimental. It can hydrolyze the cyanide reagent and, more importantly, lead to the hydrolysis of the product nitrile group, forming the corresponding amide or carboxylic acid.[1] Rigorously dry solvents and reagents are non-negotiable.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (>120 °C) can promote the formation of tar-like polymerization byproducts and potentially lead to the displacement of the fluoride atom, resulting in dicyanated impurities.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Optimized Protocol for Cyanation of 2-Chloro-6-fluoropyridine
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMSO (5-10 mL per gram of starting material) via cannula.
-
Heating: Heat the stirred suspension to 80 °C to ensure the salt is well-dispersed.
-
Substrate Addition: Add 2-chloro-6-fluoropyridine (1.0 eq) dissolved in a minimal amount of anhydrous DMSO dropwise over 20 minutes.
-
Reaction: Maintain the reaction temperature at 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice-water (10x the volume of DMSO). This will precipitate the crude product.
-
Isolation: Filter the resulting solid, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Solvent | Technical Grade Acetonitrile | Anhydrous DMSO | Enhanced cyanide solubility and nucleophilicity |
| Temperature | 130 °C | 90-100 °C | Reduced tar formation and side reactions |
| Atmosphere | Ambient Air | Inert (Nitrogen) | Prevents moisture-related side reactions |
| Typical Yield | < 50% | > 80% | Significant improvement in product isolation |
Q2: I'm observing a significant impurity with a mass of +18 amu compared to my product. How can I prevent the formation of 2-(6-Fluoropyridin-2-YL)acetamide?
This observation strongly indicates hydrolysis of the nitrile group. This is one of the most common side reactions in this synthesis, occurring either during the reaction itself or, more frequently, during the aqueous workup.
Mechanistic Insight:
Nitrile hydrolysis can be catalyzed by both acid and base. In the context of this synthesis, residual moisture in the reaction mixture can react with the cyanide salt to create a basic environment (OH⁻), which then attacks the electrophilic carbon of the product's nitrile group. This proceeds through a tetrahedral intermediate to form the primary amide. If the conditions are harsh enough, the amide can be further hydrolyzed to the carboxylic acid.
Hydrolysis Pathway Diagram
Caption: The hydrolysis pathway from the desired nitrile to common impurities.
Preventative Measures:
-
Strictly Anhydrous Conditions: As detailed in the protocol above, use flame-dried glassware and anhydrous solvents. Ensure your cyanide salt is dry; it can be dried in a vacuum oven at 100 °C before use.
-
Controlled Workup: When quenching the reaction, pour the reaction mixture into ice-water rather than adding water to the reaction. This keeps the temperature low and rapidly dilutes the base, minimizing the contact time for potential hydrolysis.
-
pH Neutralization: During extraction, if the aqueous layer is basic, neutralize it carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution) to a pH of ~7 before extracting the product with an organic solvent like ethyl acetate. Avoid making the solution strongly acidic, as this can also catalyze hydrolysis.
Q3: My crude product is a dark, intractable tar, making purification by column chromatography nearly impossible. What is happening?
The formation of dark, polymeric material, often referred to as "tar," is a common issue when working with electron-deficient pyridine rings, especially at elevated temperatures or in the presence of strong bases.
Expert Analysis:
Pyridine-containing molecules can be susceptible to polymerization or decomposition pathways. The methylene protons in your product are also slightly acidic and can be deprotonated by excess strong base, creating a nucleophilic species that can lead to self-condensation or other undesired reactions.[2] High temperatures exacerbate these decomposition pathways.
Mitigation Strategies:
-
Reduce Reaction Temperature: This is the most effective solution. Determine the minimum temperature required for a reasonable reaction rate (e.g., 80-90 °C) and do not exceed it.
-
Limit Reaction Time: Do not let the reaction run unnecessarily long after the starting material has been consumed. Monitor closely by an appropriate method (TLC, LC-MS) and quench it promptly upon completion.
-
Controlled Reagent Addition: Adding the 2-chloro-6-fluoropyridine solution slowly to the heated cyanide suspension can help control the exotherm and maintain a more homogeneous reaction, preventing localized "hot spots" where degradation can occur.
-
Purification Tip: If you obtain an oily or slightly tarry crude product, attempt a "plug" filtration before full chromatography. Dissolve the crude material in a minimal amount of dichloromethane, and pass it through a short pad of silica gel, eluting with a slightly more polar solvent like 10-20% ethyl acetate in hexanes. This can remove the most polar, colored impurities, making subsequent purification more manageable.
Frequently Asked Questions (FAQs)
FAQ 1: What are the critical safety precautions when handling cyanide reagents for this synthesis?
Working with cyanide salts (e.g., NaCN, KCN) is extremely hazardous and requires strict adherence to safety protocols.[3]
-
Toxicity: Cyanide is a potent, rapid-acting poison that is fatal if ingested, inhaled, or absorbed through the skin.
-
Handling: Always handle cyanide salts in a certified, well-ventilated chemical fume hood.
-
PPE: Wear appropriate personal protective equipment, including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acid. This reaction generates highly toxic hydrogen cyanide (HCN) gas. All workup steps must be carefully controlled to avoid acidification of any cyanide-containing waste stream.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched before disposal. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate. Consult your institution's specific hazardous waste disposal protocols.
FAQ 2: How should the final, purified product be stored to ensure long-term stability?
2-(6-Fluoropyridin-2-YL)acetonitrile is a relatively stable crystalline solid. However, to prevent slow degradation over time, it should be stored under the following conditions:
-
Container: A well-sealed amber glass vial.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect from moisture and air.
-
Temperature: Keep in a cool (2-8 °C) and dark place.
-
Purity: Ensure the material is free of residual solvent or acidic/basic impurities, which could catalyze decomposition.
References
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Al-Naggar, A. A. et al. Molecules (2006). [Link]
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile. Cudrin, J. & Dusek, J. PubMed (1983). [Link]
- Process for the preparation of 2-cyanopyridines.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Nielsen, M. K. et al. Journal of the American Chemical Society (2015). [Link]
Sources
Technical Support Center: Purification of 2-(6-Fluoropyridin-2-YL)acetonitrile
Welcome to the Technical Support Center for 2-(6-Fluoropyridin-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
2-(6-Fluoropyridin-2-YL)acetonitrile is a key intermediate in the synthesis of various pharmaceutical agents. Its purification, however, can be challenging due to its polarity, potential for hydrolysis, and the inherent reactivity of the fluoropyridine ring. Successful purification requires a careful consideration of the impurity profile, which is largely dictated by the synthetic route employed, and the selection of appropriate purification techniques. This guide will equip you with the knowledge to tackle these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurity profile is highly dependent on the synthetic method. However, common impurities can be categorized as follows:
-
Starting Material Carryover: Unreacted starting materials from the synthesis.
-
Side-Products: Isomeric byproducts or products from competing reactions. For instance, in syntheses involving nucleophilic substitution on a di-substituted pyridine, positional isomers can be a common byproduct.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide or carboxylic acid.[1][2][3]
-
Degradation Products: The 6-fluoro-substituent on the pyridine ring can be labile under certain conditions, potentially leading to substitution with hydroxide or other nucleophiles present in the reaction mixture.
Q2: My compound appears to be degrading during workup or purification. What could be the cause?
A2: Fluoropyridines can be sensitive to acidic conditions, which can catalyze the hydrolysis of the fluorine atom to a hydroxyl group. If your workup involves acidic washes, consider using a milder acid or minimizing the contact time. Additionally, prolonged heating during purification should be avoided.
Q3: I am observing significant streaking/tailing of my compound on a silica gel TLC plate. How can I improve the chromatography?
A3: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing poor peak shape. To mitigate this, consider the following:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (0.1-1%), to your eluent.[4] This will compete with your compound for the acidic sites on the silica, leading to improved peak shape.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a commercially available amine-functionalized silica gel.[5]
Q4: Can I purify 2-(6-Fluoropyridin-2-YL)acetonitrile by distillation?
A4: While distillation is a common purification technique for liquids, its suitability for this compound depends on its boiling point and thermal stability. Given its molecular weight, it is likely a solid or a high-boiling liquid.[6][7] If it is a solid, distillation is not a suitable primary purification method. If it is a high-boiling liquid, vacuum distillation could be an option, but care must be taken to avoid thermal degradation. A short-path distillation apparatus would be preferable to minimize the time the compound spends at high temperatures.
Troubleshooting Guides
Guide 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.
Problem: I can't find a good single solvent for recrystallization.
-
Cause: The compound may be too soluble in some solvents and not soluble enough in others, even at elevated temperatures.
-
Solution: Use a mixed solvent system.
-
Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Gradually add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy (the point of saturation).
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Common mixed solvent systems for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[8]
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly.
-
Troubleshooting Steps:
-
Use a more dilute solution: Add a bit more of the "good" solvent before cooling.
-
Slower Cooling: Insulate the flask to ensure very slow cooling to room temperature before moving to an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.[8]
-
| Solvent System | Polarity | Comments |
| Isopropyl Ether | Low | Has been reported to be effective for similar pyridylacetonitrile analogues.[9] |
| Ethanol/Water | High | A common choice for polar compounds. The ratio can be adjusted to achieve optimal solubility. |
| Ethyl Acetate/Hexane | Medium | Good for compounds of intermediate polarity. |
| Acetone/Hexane | Medium | Another versatile solvent system for a range of polarities. |
Table 1: Potential Recrystallization Solvent Systems.
Guide 2: Column Chromatography
Problem: Poor separation of the desired product from a closely eluting impurity.
-
Cause: The chosen eluent system does not provide sufficient selectivity.
-
Troubleshooting Steps:
-
Fine-tune the eluent polarity: Make small, incremental changes to the solvent ratio.
-
Change the solvent system: Switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
-
Use a gradient elution: Start with a less polar eluent and gradually increase the polarity. This can help to sharpen peaks and improve the separation of compounds with different polarities.
-
Problem: The compound is not eluting from the column.
-
Cause: The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.
-
Troubleshooting Steps:
-
Increase eluent polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For very polar compounds, a system like dichloromethane/methanol may be necessary.
-
Add a modifier: As mentioned in the FAQs, adding a small amount of triethylamine or pyridine can help to elute basic compounds.[4]
-
Consider reverse-phase chromatography: If the compound is highly polar, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase may be more effective.[10]
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude 2-(6-Fluoropyridin-2-YL)acetonitrile in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates. Aim for an Rf value of ~0.2-0.3 for the desired compound.[4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing Purification Workflows
Impurity Formation and Removal Pathway
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. 2-(6-fluoropyridin-2-yl)acetonitrile [chemicalbook.com]
- 7. 2-(6-fluoropyridin-2-yl)acetonitrile [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(6-Fluoropyridin-2-YL)acetonitrile
Welcome to the technical support guide for 2-(6-Fluoropyridin-2-YL)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for the success of subsequent reactions and the integrity of biological data. This guide provides in-depth, field-tested answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter during the synthesis and workup of 2-(6-Fluoropyridin-2-YL)acetonitrile?
A1: Based on the structure and common synthetic routes, impurities typically fall into three categories:
-
Starting Material Carryover: Unreacted precursors from the synthesis, such as 2-chloro-6-fluoropyridine or a related starting material, can persist in the crude product.
-
Reaction Byproducts: The most common byproduct arises from the hydrolysis of the nitrile group. Under either acidic or basic conditions present during reaction or workup, the nitrile can hydrolyze to the corresponding amide (2-(6-fluoropyridin-2-yl)acetamide) or further to the carboxylic acid (2-(6-fluoropyridin-2-yl)acetic acid)[1][2].
-
Residual Solvents: Solvents used in the reaction (e.g., Acetonitrile, DMF) or extraction (e.g., Ethyl Acetate, Dichloromethane) can be retained in the final product, often requiring high-vacuum drying for complete removal[3].
Q2: What is the best overall strategy for purifying the crude product?
A2: A multi-step approach is generally most effective for achieving high purity (>98%). The recommended workflow is an initial purification by acid-base extraction to remove neutral and acidic impurities, followed by flash column chromatography for fine separation, and concluding with recrystallization to obtain a crystalline solid.
Caption: General purification workflow for 2-(6-Fluoropyridin-2-YL)acetonitrile.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use silica gel plates (e.g., Alugram® SIL G/UV254) and visualize spots under a UV lamp (254 nm)[4]. A solvent system of 30-50% Ethyl Acetate in Hexanes is a good starting point. The target compound is moderately polar. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming purity and structure.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: My crude product contains a significant acidic impurity.
-
Symptom: In the ¹H NMR spectrum, you observe a broad singlet that exchanges with D₂O, and in the mass spectrum, a peak at (M+18)+H⁺ is present. This suggests the presence of the corresponding carboxylic acid.
-
Probable Cause: Hydrolysis of the nitrile group occurred during the reaction or an aqueous workup under harsh pH conditions[5].
-
Solution: Acid-Base Extraction. This technique is highly effective for separating basic compounds from acidic and neutral ones[6][7]. The pyridine nitrogen in your target compound is basic and will be protonated in an acidic solution, rendering it water-soluble. Acidic and neutral impurities will remain in the organic layer.
Caption: Logical flow of an acid-base extraction for purifying the basic target compound.
Problem 2: TLC shows multiple spots with similar Rf values that are difficult to separate.
-
Symptom: Spots on the TLC plate are very close together or streaking, making it hard to resolve the target compound from impurities.
-
Probable Cause: The chosen solvent system for chromatography is not optimal. Isomeric impurities or byproducts with similar polarity to the target compound may be present.
-
Solution: Optimize the Chromatographic Conditions.
-
Solvent System Screening (TLC): Test a range of solvent systems with varying polarity. A common and effective system is a gradient of Ethyl Acetate (EtOAc) in Hexanes[8]. Try different ratios and consider adding a small amount (~1%) of a more polar solvent like Methanol or a modifier like Triethylamine (if streaking occurs due to the basic nature of the pyridine).
-
Choice of Stationary Phase: While silica gel is standard, for very difficult separations, consider using alumina or a bonded-phase silica.
-
| TLC Observation | Recommended Action for Column Chromatography |
| All spots have high Rf (>0.6) | Decrease eluent polarity (e.g., lower % of EtOAc in Hexanes). |
| All spots have low Rf (<0.2) | Increase eluent polarity (e.g., higher % of EtOAc in Hexanes). |
| Target spot Rf is ~0.3-0.4 with good separation | Use this solvent system for isocratic elution or as the main component of a gradient. |
| Spots are streaking | Add 0.5-1% triethylamine to the eluent to suppress interaction with acidic silica sites. |
Problem 3: The purified product is a persistent oil or gum and will not crystallize.
-
Symptom: After chromatography and solvent removal, the product remains a viscous, non-crystalline material.
-
Probable Cause: This is often due to the presence of residual solvents or minor impurities that inhibit lattice formation.
-
Solution: Rigorous Drying and Recrystallization.
-
Remove Solvents: Dry the oil under high vacuum for several hours, possibly with gentle heating (40-50 °C), to remove all traces of chromatography solvents.
-
Induce Crystallization: Attempt recrystallization from a binary solvent system. Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to promote crystal growth[9]. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Detailed Experimental Protocols
Disclaimer: Prior to performing any reaction, a thorough hazard analysis and risk assessment should be conducted for each chemical and operation.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like Ethyl Acetate (200 mL) in a separatory funnel.
-
Acidic Wash: Add 1M aqueous HCl (100 mL). Cap the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated product[10]. The organic layer contains neutral impurities and can be discarded.
-
Repeat Extraction: Extract the organic layer again with another portion of 1M HCl (50 mL) and combine the aqueous layers. This ensures complete extraction of the product.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ solution or 3M NaOH) with stirring until the pH is >8. The neutral product may precipitate or form an oily layer.
-
Back-Extraction: Return the basified mixture to the separatory funnel. Extract the regenerated neutral product back into fresh Ethyl Acetate (2 x 100 mL)[10].
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, but not yet crystalline, product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh)[11]. The amount of silica should be 50-100 times the weight of the crude material.
-
Equilibrate: Wet the column with the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes), using pressure to push the solvent through until the silica is fully saturated and the column is stable[11].
-
Load the Sample: Dissolve the product from the extraction in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). Carefully add this powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis (e.g., increase from 5% to 40% EtOAc in Hexanes)[8].
-
Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good choice is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or Ethyl Acetate/Hexanes are common pairs to try.
-
Dissolution: Place the purified oil/solid in a flask. Add a minimal amount of the "good" solvent (e.g., Ethanol) and heat gently until everything dissolves.
-
Induce Crystallization: While still warm, add the "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of the good solvent to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
References
- Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from orgsyn.org. [Link: http://www.orgsyn.org/demo.aspx?prep=v95p0046]
- Journal of Tobacco Ingredients. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from jti.chem.auth.gr. [Link: https://jti.chem.auth.gr/wp-content/uploads/2019/11/P32.pdf]
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from ochem.colorado.edu. [Link: https://ochem.colorado.edu/sites/default/files/procedures/AcidBaseExtraction.pdf]
- Wikipedia. (2023). Acid–base extraction. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
- Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.04%3A_Acid-Base_Extraction]
- El-naggar, A. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(3), 1113-1121. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254331/]
- OChem Tutorials. (2020). Acid-Base Extraction Tutorial. YouTube. [Link: https://www.youtube.
- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link: https://orgsyn.org/Content/pdfs/procedures/v102p0276.pdf]
- Coetzee, J. F. (1965). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-436. [Link: https://www.degruyter.com/document/doi/10.1351/pac196613030429/pdf]
- Cherry, L., et al. (n.d.). Supporting Information. Molecules. [Link: https://www.mdpi.com/1420-3049/27/11/3579/s1]
- Macmillan Group, Princeton University. (n.d.). Supplementary Information. Nature. [Link: https://static-content.springer.com/esm/art%3A10.
- Appretech Scientific Limited. (n.d.). 2-(6-Fluoropyridin-3-YL)acetonitrile. Retrieved from appretech.com. [Link: http://www.appretech.com/cas/337965-61-4.html]
- Fluorochem. (n.d.). 2-(6-FLUOROPYRIDIN-3-YL)ACETONITRILE. Retrieved from fluorochem.co.uk. [Link: https://www.fluorochem.co.uk/product/f536452/2-6-fluoropyridin-3-yl-acetonitrile]
- BLD Pharm. (n.d.). 2-(6-Fluoropyridin-2-yl)acetonitrile. Retrieved from bldpharm.com. [Link: https://www.bldpharm.com/products/312325-71-6.html]
- Sedzimir, J. (1970). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Acta Poloniae Pharmaceutica, 27(4), 349-353. [Link: https://pubmed.ncbi.nlm.nih.gov/5488177/]
- ResearchGate. (2024). Chem. Pharm. Bull. 72(10): 884-889. [Link: https://www.researchgate.net/publication/384784964_Chem_Pharm_Bull_7210_884-889_2024]
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18). [Link: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_18_50]
- Serdyuk, O. V., et al. (2012). Synthesis and Properties of Fluoropyrroles and Their Analogues. Synthesis, 44(14), 2115-2137. [Link: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0031-1290991]
- Sigma-Aldrich. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.
- Kim, J. I., et al. (2019). Recrystallization of dried droplets using acetonitrile to improve surface homogeneity in matrix-assisted laser desorption/ionization mass spectrometric analysis with 2,5-dihydroxybenzoic acid matrix. Rapid Communications in Mass Spectrometry, 33(18), 1481-1484. [Link: https://pubmed.ncbi.nlm.nih.gov/31339620/]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from orgsyn.org. [Link: http://www.orgsyn.org/hazard.aspx]
- Wang, C., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link: https://www.jocpr.
- European Medicines Agency. (2019). Impurities: guideline for residual solvents. Retrieved from ema.europa.eu. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q3c-r6-impurities-guideline-residual-solvents-step-5_en.pdf]
- Postovoy, S. A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13146-13163. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.7b02061]
- Buckingham, D. A., et al. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649-5652. [Link: https://researchonline.jcu.edu.au/26844/]
- BenchChem. (n.d.). Minimizing side reactions during the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. Retrieved from benchchem.com. [Link: https://www.benchchem.com/product/bcp258957/technical-center/faq/minimizing-side-reactions]
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from orgsyn.org. [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0605]
- Al-Shehri, S., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10459523/]
- BLDpharm. (n.d.). 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile. Retrieved from bldpharm.com. [Link: https://www.bldpharm.com/products/1227591-14-1.html]
Sources
- 1. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 3. ema.europa.eu [ema.europa.eu]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Cyanation of 2-Fluoro-6-halopyridine
Welcome to the technical support center for the cyanation of 2-fluoro-6-halopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Here, we will address common challenges and provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed cyanation of 2-fluoro-6-chloropyridine is giving low yields. What are the most likely causes and how can I improve it?
Low yields in palladium-catalyzed cyanations of (hetero)aryl chlorides are a common issue, often stemming from catalyst deactivation.[1] Here are the primary factors to investigate:
-
Catalyst Poisoning by Excess Cyanide: Cyanide ions can irreversibly bind to the palladium center, leading to the formation of inactive complexes like [(CN)₄Pd]²⁻ and [(CN)₃PdH]²⁻.[2][3] This is one of the most significant hurdles in palladium-catalyzed cyanation.[4]
-
Troubleshooting:
-
Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is often preferred over more soluble salts like KCN or NaCN because its lower solubility in organic solvents helps maintain a low concentration of free cyanide, minimizing catalyst poisoning.[1][5]
-
Slow addition of cyanide: A continuous, slow dosage of the cyanide source can help keep its concentration low and prevent catalyst deactivation.
-
Consider a non-toxic cyanide source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic alternative that can be effective, though it may require higher temperatures.[1][6]
-
-
-
Inadequate Catalyst System: The choice of palladium precursor and ligand is critical for the challenging activation of the C-Cl bond.
-
Troubleshooting:
-
Ligand Selection: Sterically demanding, electron-rich phosphine ligands are often necessary. Ligands like XPhos and (binaphthyl)P(t-Bu)₂ have shown excellent performance in the cyanation of aryl chlorides.[7][8] The steric bulk of these ligands can prevent the displacement by cyanide, thus protecting the catalyst.[9]
-
Palladium Precatalyst: Palladacycle precatalysts can be more effective than standard sources like Pd(OAc)₂ or Pd₂(dba)₃, as they can be more readily activated to the active Pd(0) species.[1]
-
-
-
Presence of Water: Trace amounts of water can be detrimental. Water can hydrolyze the cyanide source to form HCN, which is highly reactive towards the Pd(0) catalyst and can lead to the formation of inactive hydride species.[2][3]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. Using a glovebox for the preparation of reactions with highly sensitive cyanide salts like NaCN can improve reproducibility.[1]
-
-
-
Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete conversion.
-
Troubleshooting:
-
Optimization: Systematically screen temperatures, typically ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to product degradation or side reactions.
-
-
Q2: I'm observing significant byproduct formation in my copper-catalyzed cyanation of 2-fluoro-6-bromopyridine. What are these byproducts and how can I suppress them?
Copper-catalyzed cyanations, while often a good alternative to palladium, can also present challenges with side reactions.
-
Common Byproducts:
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture or during workup, the desired 2-fluoro-6-cyanopyridine can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Protodehalogenation: The starting material can be reduced, replacing the bromine with a hydrogen atom.
-
Homocoupling: Dimerization of the starting material can occur.
-
-
Troubleshooting Strategies:
-
Ligand Choice: The use of ligands, such as N,N'-dimethylethylenediamine, can significantly improve the efficiency and selectivity of copper-catalyzed cyanations of aryl bromides, allowing for milder reaction conditions.[10][11] Bidentate ligands can stabilize the CuCF₃ species and increase the electron density at the copper center, thereby improving the nucleophilicity.[12]
-
Anhydrous Conditions: As with palladium catalysis, strictly anhydrous conditions are important to prevent hydrolysis of the product.
-
Control of Cyanide Concentration: Using a cyanide source that allows for a controlled release of cyanide ions, such as acetone cyanohydrin delivered via syringe pump, can minimize catalyst deactivation and side reactions.[13]
-
Careful Workup: Quench the reaction at low temperature and avoid acidic conditions during the workup to prevent nitrile hydrolysis. An aqueous ammonia quench can be used to dissolve copper salts, followed by pH adjustment to ~10 with NaOH to prevent HCN liberation.[14]
-
Q3: My reaction seems to stall before reaching full conversion. What could be the reason?
Reaction stalling is a common sign of catalyst deactivation.
-
Plausible Causes and Solutions:
-
Catalyst Deactivation: As discussed in Q1, this is a primary culprit.[1][3][4] Review the troubleshooting steps for catalyst poisoning.
-
Insufficient Mixing: In heterogeneous reactions, especially with insoluble cyanide sources like Zn(CN)₂, efficient stirring is crucial to ensure adequate contact between the reagents.
-
Reagent Degradation: The cyanide source or other reagents may have degraded over time. Use fresh, high-purity reagents.
-
Inhibitors in the Starting Material: Impurities in the 2-fluoro-6-halopyridine starting material could be poisoning the catalyst. Consider purifying the starting material before use.
-
Section 2: Data Presentation & Comparative Analysis
The choice of catalyst system and cyanide source significantly impacts the success of the cyanation reaction. The following table summarizes some reported conditions for the cyanation of related aryl halides, which can serve as a starting point for optimization.
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(TFA)₂ | (binaphthyl)P(t-Bu)₂ | Zn(CN)₂ | DMAC | 95 | >95 | [7] |
| Palladacycle P1 | XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 96 | [1] |
| CuI | N,N'-dimethylethylenediamine | NaCN | Toluene | 110 | High | [10][11] |
| NiCl₂·6H₂O | dppf | Zn(CN)₂ | DMA | 50-80 | Good | [15] |
Section 3: Experimental Protocols & Safety
Detailed Protocol for Palladium-Catalyzed Cyanation
This protocol is a general guideline and should be optimized for your specific substrate.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol% Palladacycle P1), the ligand (e.g., 2 mol% XPhos), and zinc cyanide (0.6 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Reagent Addition: Add the 2-fluoro-6-halopyridine (1.0 equivalent) and the anhydrous solvent (e.g., DMAc).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety Precautions for Handling Cyanide Reagents
Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.[16][17][18][19]
-
Engineering Controls: All manipulations of solid cyanide salts and cyanide-containing solutions must be performed in a properly functioning chemical fume hood.[19][20]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves.[17][19][20]
-
Preventing HCN Gas Formation: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[17][20] Therefore, never mix cyanide waste with acidic waste streams. Maintain a basic pH (pH > 10) for all cyanide-containing solutions and waste.[17]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) is considered hazardous waste and must be disposed of according to your institution's environmental health and safety guidelines.[20]
-
Quenching Procedure: For quenching residual cyanide in a reaction mixture, a common method is to add an excess of aqueous sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10).[14] This oxidizes the cyanide to the much less toxic cyanate. Always perform this procedure in a fume hood.
Section 4: Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the cyanation of 2-fluoro-6-halopyridine.
Caption: A flowchart for troubleshooting low-yield cyanation reactions.
Palladium Catalytic Cycle and Deactivation Pathways
This diagram illustrates the key steps in the palladium-catalyzed cyanation cycle and highlights the primary pathways for catalyst deactivation by excess cyanide.
Caption: Palladium catalytic cycle and deactivation by excess cyanide.
References
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Chapter 1: Introduction to Cyan
- Proper Disposal of Zinc Cyanamide: A Step-by-Step Guide for Labor
- Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides.
- ZINC CYANIDE EXTRA PURE Safety D
- Copper-catalyzed domino halide exchange-cyan
- Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Chemistry Portal.
- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
- uh-standard-operating-procedure-for-cyanide-salts.docx. University of Houston.
- ZINC CYANIDE. CAMEO Chemicals.
- Cyanides. University of Illinois Division of Research Safety.
- CuCN quenching. Reddit.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Cyanation Reactions with Potassium Hexacyanoferrate (II).
- Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2.
- Copper-Mediated C–X Functionalization of Aryl Halides. St. Albert's College.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 12. alberts.edu.in [alberts.edu.in]
- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. lobachemie.com [lobachemie.com]
- 17. uh.edu [uh.edu]
- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
Welcome to the technical support center for the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Symptoms: After the reaction and workup, the isolated yield of 2-(6-Fluoropyridin-2-YL)acetonitrile is significantly lower than expected, or no product is observed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. Ensure the freshness and purity of your reagents, particularly the cyanide source and the starting halopyridine. |
| Poor Quality Starting Material | The starting material, such as 2-bromo-6-fluoropyridine or 2-chloro-6-fluoropyridine, may be impure or degraded. | Verify the purity of the starting material by NMR or GC-MS before starting the reaction. If necessary, purify the starting material by distillation or chromatography.[1][2] |
| Moisture Contamination | The presence of water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, reducing the yield of the desired product.[3][4] | Use anhydrous solvents and thoroughly dry all glassware before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture. |
| Suboptimal Reaction Conditions | The chosen solvent, base, or temperature may not be optimal for the specific substrate and reagents being used. | Review the literature for established protocols for similar cyanations of halopyridines.[5] Experiment with different solvents (e.g., DMF, DMSO, acetonitrile) and bases (e.g., K2CO3, Na2CO3, Cs2CO3) to find the optimal conditions for your specific reaction. |
Problem 2: Formation of Significant Byproducts
Symptoms: Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) reveals the presence of one or more significant impurities alongside the desired product.
Common Byproducts and Their Mitigation:
| Byproduct | Potential Cause of Formation | Mitigation Strategies |
| 2-(6-Fluoropyridin-2-YL)acetamide | Hydrolysis of the nitrile product due to the presence of water in the reaction mixture. This can be exacerbated by basic or acidic conditions.[4][6][7] | As mentioned previously, ensure anhydrous conditions. If the reaction is run under basic conditions, a milder base or shorter reaction times might be beneficial. A buffered system could also be considered to maintain a neutral pH. |
| 6-Fluoropyridine-2-carboxylic acid | Further hydrolysis of the acetamide byproduct or direct hydrolysis of the nitrile under harsh conditions (e.g., high temperatures, prolonged reaction times, strong acid or base).[3][6] | Use milder reaction conditions. If the carboxylic acid is a major byproduct, it suggests significant water contamination and/or overly harsh conditions. Refine the anhydrous technique and consider lowering the reaction temperature. |
| Dimerization or Polymerization Products | The starting material or product can undergo self-condensation or polymerization reactions, especially at high temperatures or in the presence of strong bases. The reactive methylene group in the product can also participate in side reactions.[8] | Lower the reaction temperature. Use a less concentrated solution of the starting material. A slow addition of the base might also help to minimize these side reactions. |
| Products of Reaction with Solvent | Certain solvents, like DMF, can decompose under basic conditions at elevated temperatures to produce dimethylamine, which can then react with the starting halopyridine to form a tertiary amine byproduct. | If using a reactive solvent like DMF at high temperatures, consider switching to a more inert solvent such as DMSO, dioxane, or toluene. |
Problem 3: Difficult Purification
Symptoms: The product is difficult to isolate in a pure form from the reaction mixture due to the presence of byproducts with similar physical properties (e.g., polarity, boiling point).
Purification Strategies:
| Purification Challenge | Suggested Approach |
| Byproducts with Similar Polarity | If the byproducts have similar polarity to the desired product, separation by standard column chromatography can be challenging. |
| Removal of Unreacted Starting Material | If the unreacted starting halopyridine is difficult to remove. |
| Removal of Hydrolysis Byproducts | The amide and carboxylic acid byproducts have different polarities and should be separable by column chromatography. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile.
1. What are the most common synthetic routes to prepare 2-(6-Fluoropyridin-2-YL)acetonitrile?
The most common and direct method is a nucleophilic substitution reaction. This typically involves reacting a 2-halo-6-fluoropyridine (where the halo group is usually chloro or bromo) with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like DMSO, DMF, or acetonitrile.[9][10] The reaction is often carried out at elevated temperatures to facilitate the substitution.
2. What is the role of the fluorine atom at the 6-position of the pyridine ring?
The fluorine atom is a strong electron-withdrawing group. Its presence on the pyridine ring activates the 2-position towards nucleophilic aromatic substitution by stabilizing the Meisenheimer complex intermediate. This makes the displacement of the halogen at the 2-position by the cyanide nucleophile more facile.
3. How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of the final product.
4. Are there any specific safety precautions I should take during this synthesis?
Yes, absolutely. Cyanide salts are highly toxic. All manipulations involving sodium cyanide or potassium cyanide must be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and ensure you are trained in its use. It is also crucial to have a proper quenching procedure for any residual cyanide in the reaction waste. For instance, treatment with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions can oxidize cyanide to the much less toxic cyanate.
5. Can I use a different starting material other than a 2-halo-6-fluoropyridine?
While the nucleophilic substitution of a halopyridine is the most common route, other methods could potentially be employed, such as a Sandmeyer-type reaction from 2-amino-6-fluoropyridine, though this is generally a less direct approach. The choice of starting material will depend on its commercial availability and cost.[5]
III. Experimental Workflows and Diagrams
General Synthetic Pathway
The following diagram illustrates the general nucleophilic aromatic substitution reaction for the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Caption: General synthetic route to 2-(6-Fluoropyridin-2-YL)acetonitrile.
Potential Side Reactions
This diagram illustrates the formation of common byproducts through side reactions.
Caption: Hydrolysis pathway leading to common byproducts.
IV. References
-
BenchChem. Identifying side products in the cyanation of halopyrimidines.
-
ChemicalBook. 2-CHLORO-6-FLUOROPYRIDINE synthesis.
-
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
Royal Society of Chemistry. RSC Advances.
-
ChemicalBook. 2-Bromo-6-fluoropyridine synthesis.
-
BLD Pharm. 2-(6-Fluoropyridin-2-yl)acetonitrile.
-
PubMed. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
-
ResearchGate. Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent.
-
BOC Sciences. Custom Cyanation Process Services.
-
Hangzhou Leap Chem Co., Ltd. 2-Bromo-6-fluoropyridine丨CAS 144100-07-2.
-
Fluorochem. 2-(6-FLUOROPYRIDIN-3-YL)ACETONITRILE.
-
ChemicalBook. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis.
-
National Institutes of Health. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.
-
PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile.
-
Google Patents. EP1301471B1 - Process for the purification and recovery of acetonitrile.
-
Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
-
ChemicalBook. 2-(5-chloro-6-fluoropyridin-3-yl)acetonitrile.
-
Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
-
ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
-
ChemicalBook. 2-(6-Chloro-3-fluoropyridin-2-yl)acetonitrile.
-
James Cook University. Base Hydrolysis of Coordinated Acetonitrile.
-
ChemScene. 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile.
-
Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
-
YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis.
-
ChemRxiv. Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyano-penta-2,4-dienamide.
Sources
- 1. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. leapchem.com [leapchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 8. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(6-Fluoropyridin-2-YL)acetonitrile
Welcome to the technical support center for the synthesis and optimization of 2-(6-Fluoropyridin-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this critical building block.
Introduction
2-(6-Fluoropyridin-2-YL)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a fluorinated pyridine ring and a reactive nitrile group, makes it a versatile synthon. However, the synthesis, typically involving a nucleophilic aromatic substitution (SNAr) reaction, can present several challenges. This guide provides a structured approach to troubleshoot common issues and optimize reaction conditions for improved yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 2-(6-Fluoropyridin-2-YL)acetonitrile?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction on a suitable 2-halo-6-fluoropyridine precursor, typically 2-chloro-6-fluoropyridine, with a cyanide source. The fluorine atom at the 6-position activates the 2-position for nucleophilic attack.
Q2: Why is a polar aprotic solvent like DMSO or DMF recommended for this reaction?
SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[1] Polar aprotic solvents, such as DMSO and DMF, are crucial because they effectively solvate and stabilize this charged intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1] In contrast, nonpolar solvents would lead to little or no reaction due to the high energy required to form the intermediate.[1]
Q3: Can I use a protic solvent like ethanol or methanol?
While protic solvents can be used, they may slow down the reaction by hydrogen-bonding with the nucleophile (cyanide ion), making it less available to attack the pyridine ring.[1] In some cases, an aprotic solvent or the use of a stronger base to fully deprotonate any protic species might be necessary to achieve a reasonable reaction rate.[1]
Q4: What are the common cyanide sources for this reaction, and are there any safety considerations?
Common cyanide sources include sodium cyanide (NaCN), potassium cyanide (KCN), and copper(I) cyanide (CuCN).
-
Alkali metal cyanides (NaCN, KCN): These are highly effective but are also extremely toxic. Strict safety protocols must be followed, including working in a well-ventilated fume hood and having an appropriate cyanide antidote kit readily available. Acidic conditions must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.
-
Copper(I) cyanide (CuCN): Often used in the Rosenmund-von Braun reaction, it can be effective for the cyanation of aryl halides.[2] However, this method often requires higher temperatures and can lead to difficulties in product purification due to the presence of copper salts.[2]
-
Potassium hexacyanoferrate(II) (K4[Fe(CN)6]): This is a less toxic alternative to simple alkali cyanides and is gaining popularity as a "green" cyanating agent.[3]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for monitoring and identifying products and byproducts.[4][5]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC/HPLC analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Reaction Temperature | SNAr reactions on less activated aromatic rings often require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC/HPLC. Be cautious of potential side reactions at higher temperatures. |
| Poor Quality or Wet Reagents/Solvent | Water can hydrolyze the nitrile product and can also react with some cyanide sources. Impurities in the starting materials can inhibit the reaction. | Ensure all reagents are of high purity and that the solvent is anhydrous. Dry the solvent using appropriate methods (e.g., molecular sieves) before use.[1] |
| Ineffective Base | If a protic solvent is present or if the cyanide salt is not fully dissociated, a base can help to generate a more potent nucleophile. | Consider the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) to the reaction mixture.[6] |
| Incorrect Solvent Choice | As discussed in the FAQs, the solvent plays a critical role in stabilizing the Meisenheimer intermediate.[1] | Confirm that a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) is being used.[1] |
| Incomplete Dissolution of Cyanide Salt | If the cyanide salt is not fully dissolved, the concentration of the nucleophile in the solution will be low, leading to a slow reaction rate. | Ensure vigorous stirring and consider using a cyanide source with better solubility in the chosen solvent. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield.
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
TLC/HPLC analysis shows multiple spots/peaks in addition to the starting material and product.
-
Difficulty in purifying the final product.
-
NMR or Mass Spectrometry data indicates the presence of unexpected structures.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Hydrolysis of the Nitrile Group | The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, especially in the presence of water and at elevated temperatures or under strongly basic/acidic conditions. | Maintain anhydrous reaction conditions. During workup, avoid prolonged exposure to strong acids or bases. |
| Reaction at Other Positions on the Pyridine Ring | While the 2-position is activated by the fluorine at the 6-position, side reactions at other positions can occur, particularly at high temperatures. | Optimize the reaction temperature to the minimum required for a reasonable reaction rate. |
| Decomposition of Starting Material or Product | High temperatures or prolonged reaction times can lead to the decomposition of the fluoropyridine ring or the product. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration. |
| Solvent Reactivity | Some solvents, although polar, can also be nucleophilic and compete with the cyanide ion. For instance, using an alcohol as a solvent with a strong base can generate an alkoxide, which is a potent nucleophile.[1] | Use a non-nucleophilic, inert solvent such as DMF, DMSO, or acetonitrile.[1] |
Logical Relationship of Side Product Formation
Caption: Factors leading to side product formation.
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product is difficult to extract from the reaction mixture.
-
The product co-elutes with impurities during column chromatography.
-
The isolated product is an oil instead of a solid.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| High-Boiling Point Solvent | Solvents like DMSO and DMF have high boiling points, making them difficult to remove by simple evaporation. | After the reaction is complete, dilute the mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. DMSO and DMF are highly soluble in water.[1] |
| Residual Base or Salts | Inorganic salts and bases can interfere with extraction and purification. | Perform an aqueous workup with a mild acid (e.g., dilute HCl) to neutralize any base, followed by a wash with brine to remove inorganic salts. |
| Product is an Oil | Some organic compounds do not readily crystallize. | If the product is an oil, purification by column chromatography is the standard method. If a solid is desired, try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. |
| Complex Mixture of Products | If the reaction has produced a complex mixture, separation can be challenging. | Re-evaluate the reaction conditions to minimize side product formation. For purification, consider using a different stationary phase or solvent system for column chromatography. Preparative HPLC may be necessary for difficult separations. |
Experimental Protocols
General Procedure for the Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
-
To a stirred solution of 2-chloro-6-fluoropyridine (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (10 times the volume of DMSO used).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(6-Fluoropyridin-2-YL)acetonitrile.
Analytical Characterization
-
¹H and ¹³C NMR: To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC/GC: To determine the purity of the final product.[4][5]
References
-
ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Analytical Method Summaries. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening and optimization of the reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
American Chemical Society. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
Sources
Technical Support Center: Reaction Monitoring of 2-(6-Fluoropyridin-2-YL)acetonitrile by TLC
Welcome to the dedicated technical support guide for monitoring the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing expert-driven insights and practical troubleshooting solutions to ensure reliable and reproducible reaction monitoring.
Introduction to TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions. It offers a rapid, cost-effective, and highly informative snapshot of a reaction's progress by separating the starting materials, intermediates, and products based on their differential affinities for the stationary and mobile phases. For the synthesis involving 2-(6-Fluoropyridin-2-YL)acetonitrile, a polar, nitrogen-containing heterocyclic compound, precise TLC monitoring is crucial for determining reaction completion, identifying potential side products, and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for the TLC analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile?
A1: Given the polar nature of the fluoropyridine ring and the nitrile group, a mobile phase of intermediate polarity is recommended. A common and effective starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
| Recommended Starting Solvent Systems | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 1:1 | An excellent initial system. Adjust the ratio to increase or decrease the Rf of your spots.[1] |
| Dichloromethane / Methanol | 95:5 | A good alternative for more polar compounds. The small amount of methanol significantly increases the eluting power.[1] |
Q2: How can I visualize the spots of 2-(6-Fluoropyridin-2-YL)acetonitrile on the TLC plate?
A2: Since 2-(6-Fluoropyridin-2-YL)acetonitrile is a conjugated aromatic system, it should be UV-active. For compounds that are not UV-active or for enhanced visualization, chemical stains are effective.
| Visualization Method | Procedure | Expected Result |
| UV Light (254 nm) | Shine a short-wave UV lamp on the dried TLC plate. | The compound should appear as a dark spot against a fluorescent green background.[2][3] |
| Iodine Chamber | Place the dried TLC plate in a sealed chamber containing a few iodine crystals. | Compounds will form yellow-brown spots as they complex with the iodine vapor.[2][3] |
| Potassium Permanganate (KMnO4) Stain | Briefly dip the plate in a dilute aqueous solution of KMnO4, then gently heat. | Compounds that can be oxidized will appear as yellow to brown spots on a purple background. |
| Dragendorff's Reagent | Dip the plate in the reagent and observe. | This stain is particularly useful for nitrogen-containing compounds, which will appear as orange to brown spots.[4] |
Q3: My spots are streaking. What could be the cause and how do I fix it?
A3: Streaking is a common issue in TLC and can be caused by several factors:
-
Sample Overloading: The most frequent cause. Try diluting your sample before spotting it on the TLC plate.[4][5][6]
-
Compound Acidity/Basicity: The slightly acidic nature of the silica gel can cause basic compounds like pyridines to streak. Adding a small amount (0.1-2.0%) of a basic modifier like triethylamine or ammonia to your mobile phase can resolve this.[4][7]
-
High Polarity of the Compound: Very polar compounds may streak. Consider using a more polar mobile phase to improve migration.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the TLC analysis of your 2-(6-Fluoropyridin-2-YL)acetonitrile reaction.
Problem 1: Spots are not moving from the baseline (Rf ≈ 0)
Causality: An Rf value near zero indicates that your compound is too strongly adsorbed to the stationary phase (silica gel) and the mobile phase is not polar enough to elute it up the plate.[4]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, try moving from a 1:1 to a 1:2 or 1:3 ratio.
-
Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a stronger eluent system, such as dichloromethane/methanol.[1]
Problem 2: Spots are running at the solvent front (Rf ≈ 1)
Causality: An Rf value near one suggests that your compound has a low affinity for the stationary phase and is highly soluble in the mobile phase, indicating the mobile phase is too polar.[4]
Solutions:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, change a 1:1 hexane/ethyl acetate mixture to 2:1 or 3:1.
-
Switch to a Less Polar Solvent System: If you are using a highly polar system, consider switching to a less polar one, such as pure dichloromethane or a mixture with a small amount of ethyl acetate.
Problem 3: Spots are not visible under UV light or after staining
Causality: This can be due to several reasons:
-
Low Sample Concentration: The amount of compound spotted on the plate may be below the detection limit of the visualization method.[4][5]
-
Non-UV Active Compound: While 2-(6-Fluoropyridin-2-YL)acetonitrile is expected to be UV-active, some impurities or degradation products may not be.
-
Inappropriate Stain: The chosen stain may not react with your compound.
Solutions:
-
Increase Sample Concentration: Spot the sample multiple times in the same location, ensuring the spot is completely dry between applications.[4][5]
-
Try a Different Visualization Technique: If UV light is ineffective, use a chemical stain. If one stain doesn't work, try another from the list in the FAQ section. A universal stain like potassium permanganate is often a good second choice.
Problem 4: Reactant and product spots are not well-separated
Causality: The polarity of the starting material and the product may be very similar, leading to overlapping spots on the TLC plate.
Solutions:
-
Optimize the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes, a small change in the solvent composition can significantly improve separation.
-
Use a Co-spot: On your TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you spot both the starting material and the reaction mixture on top of each other. If the spots are different, they will appear as two distinct spots in the reaction mixture lane. If they are the same, the co-spot will appear as a single, potentially elongated, spot.
-
Two-Dimensional TLC: Run the TLC in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. This can often resolve compounds with very similar Rf values.
Experimental Workflow & Diagrams
A standard TLC experiment follows a logical progression. The following diagram illustrates the key steps for monitoring your reaction.
Caption: Standard workflow for reaction monitoring by TLC.
The chemical structures involved in a typical synthesis are shown below.
Caption: Generalized reaction scheme.
Concluding Remarks
Effective TLC monitoring is a skill that improves with experience. By understanding the principles behind the technique and systematically troubleshooting any issues that arise, you can gain valuable insights into your chemical reactions. This guide provides a solid foundation for monitoring the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile and other related compounds. Always prioritize safety in the laboratory by handling all chemicals and solvents in a well-ventilated fume hood and wearing appropriate personal protective equipment.
References
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Thieme. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
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- 1. 337965-61-4|2-(6-Fluoropyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. TLC stains [reachdevices.com]
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- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Column Chromatography of 2-(6-Fluoropyridin-2-YL)acetonitrile
Welcome to the technical support center for the chromatographic purification of 2-(6-Fluoropyridin-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing robust purification methods and troubleshooting common challenges. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested insights to ensure your success.
Understanding the Molecule: Key Physicochemical Properties
Before embarking on any purification, a thorough understanding of the target molecule is paramount. 2-(6-Fluoropyridin-2-YL)acetonitrile possesses a unique combination of functional groups that dictate its chromatographic behavior.
-
Pyridine Ring: The basic nitrogen atom in the pyridine ring is a key feature. It can interact strongly with acidic sites on the stationary phase (e.g., silanol groups on silica gel), which can lead to peak tailing.[1]
-
Fluorine Substitution: The electron-withdrawing fluorine atom can influence the overall polarity and reactivity of the molecule.
-
Acetonitrile Group: The polar nitrile group contributes to the overall polarity of the molecule.
Based on its structure, 2-(6-Fluoropyridin-2-YL)acetonitrile is a polar compound. This polarity will guide our selection of the stationary and mobile phases.
Method Development Workflow
A systematic approach to method development is crucial for achieving efficient and reproducible separations. The following workflow provides a logical progression from initial analysis to a fully optimized column chromatography method.
Caption: A systematic workflow for developing a column chromatography purification method.
Phase 1: Initial Analysis & Stationary Phase Selection
Question: What is the best stationary phase for purifying 2-(6-Fluoropyridin-2-YL)acetonitrile?
Answer: For polar compounds like 2-(6-Fluoropyridin-2-YL)acetonitrile, normal-phase chromatography is the most common starting point.[2]
-
Recommended Choice: Silica gel 60 (particle size 40-63 µm) is the workhorse for flash column chromatography and is an excellent initial choice. Its polar surface will interact with the polar functional groups of your molecule.
-
Alternative for Severe Tailing: If significant peak tailing is observed on standard silica, consider using deactivated silica gel or adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. Another option is to explore alumina (basic or neutral) as the stationary phase, which can sometimes offer better peak shapes for basic compounds.
Phase 2: Thin-Layer Chromatography (TLC) Method Development
TLC is an indispensable tool for rapidly screening and optimizing solvent systems before committing to a larger-scale column separation.[3]
Question: How do I find a suitable solvent system using TLC?
Answer: The goal is to find a solvent system that provides a good retention factor (Rf) for your target compound and good separation from impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for effective translation to column chromatography.[4]
Recommended Starting Solvent Systems:
A two-component system consisting of a non-polar solvent and a polar solvent is standard.[5]
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) |
| Hexanes/Heptane | Ethyl Acetate | 9:1 to 1:1 |
| Dichloromethane | Methanol | 9.5:0.5 to 8:2 |
| Toluene | Acetone | 9:1 to 1:1 |
Experimental Protocol: TLC Solvent Screening
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
-
Develop the Plates: Place the spotted plates in developing chambers containing your chosen solvent systems.
-
Visualize: After development, visualize the spots under UV light (254 nm). If your compound is not UV-active, use a suitable staining reagent.
-
Analyze: Calculate the Rf values for your target compound and any impurities. Aim for a system that gives your target an Rf of ~0.3 and maximizes the separation from other spots.
Phase 3: Scale-Up to Column Chromatography
Once you have an optimized TLC solvent system, you can translate this to a preparative column.
Question: How do I pack a column and run the separation?
Answer: Proper column packing is critical to achieving good separation. A poorly packed column will lead to band broadening and poor resolution.
Experimental Protocol: Column Packing and Elution
-
Slurry Packing:
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Never let the column run dry.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a different solvent, add a small amount of silica gel, and evaporate the solvent. Then, carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system.
-
If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so in a stepwise or continuous manner.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure.
-
Troubleshooting Guide & FAQs
Question: My compound is streaking or tailing on the TLC plate and column. What can I do?
Answer: This is a common issue with pyridine-containing compounds due to the interaction of the basic nitrogen with acidic silanol groups on the silica.[1]
Caption: A decision tree for troubleshooting peak tailing.
-
Solution 1: Add a Basic Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA) or pyridine (0.1-1% v/v), into your mobile phase. This will saturate the acidic sites on the silica, minimizing their interaction with your compound.
-
Solution 2: Change Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.
-
Solution 3: Check Sample Load: Overloading the column can lead to tailing. Try loading a smaller amount of your crude material.
Question: My compound is not moving off the baseline (Rf = 0) even with a very polar solvent system (e.g., 100% ethyl acetate).
Answer: This indicates a very strong interaction with the stationary phase.
-
Solution 1: Increase Solvent Polarity: Try a more polar solvent system, such as 5-10% methanol in dichloromethane.[5] Be cautious, as high concentrations of methanol can dissolve silica gel.[5]
-
Solution 2: Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography may be a better option. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][7]
Question: I have poor separation between my product and an impurity.
Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
-
Solution 1: Fine-Tune the Solvent Ratio: Small adjustments to the ratio of your polar and non-polar solvents can significantly impact separation.
-
Solution 2: Change the Solvent System: If adjusting the ratio doesn't work, try a different solvent system with different selectivity. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol or a system containing toluene.
-
Solution 3: Use a Gradient Elution: Start with a less polar solvent system to elute less polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
Question: I have low recovery of my compound after the column.
Answer: This can be due to several factors.
-
Cause 1: Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase. This can sometimes happen with very polar or reactive compounds on silica.
-
Troubleshooting: Try the methods for reducing peak tailing, such as adding a basic modifier or changing the stationary phase.
-
-
Cause 2: Compound Decomposition: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Troubleshooting: Run a small-scale stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is observed, use a deactivated or neutral stationary phase.
-
-
Cause 3: Incomplete Elution: You may not have used a sufficiently polar solvent to elute all of your compound from the column.
-
Troubleshooting: After your main product has eluted, flush the column with a very polar solvent (e.g., 20% methanol in dichloromethane) and check the eluate for your compound by TLC.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Column Chromatography. What are Different Types and How to Select Right Method. [Link]
-
Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?. [Link]
-
Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
Restek. TROUBLESHOOTING GUIDE. [Link]
-
Hawach. Several Problems of Flash Column Chromatography. [Link]
-
ResearchGate. Detailed Information of the selected polar stationary phases. [Link]
-
University of York, Department of Chemistry. Determining a solvent system. [Link]
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]
-
Princeton Chromatography Inc. Separation of Pyridine Amides. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Eluent Strength Translator. [Link]
-
Thames Restek. Novel Column Chemistry—High Impact, Low Cost Technology. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
Wikipedia. Column chromatography. [Link]
-
Reddit. Resources on 3+ component chromatography solvent systems?. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
IJCRT.org. Column Chromatography. [Link]
-
ResearchGate. How to choose the best solution for column chromatography?. [Link]
-
IJNRD. Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. [Link]
-
Reddit. Column chromatography - which eluent system?. [Link]
Sources
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- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. waters.com [waters.com]
Technical Support Center: A Researcher's Guide to 2-(6-Fluoropyridin-2-YL)acetonitrile
Welcome to the technical support center for 2-(6-Fluoropyridin-2-YL)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information and practical advice for the safe and effective handling and storage of this compound. Drawing from extensive experience in synthetic chemistry, this document aims to address common challenges and questions to ensure the integrity of your experiments.
Core Concepts: Understanding the Molecule
2-(6-Fluoropyridin-2-YL)acetonitrile is a fluorinated pyridine derivative, a class of compounds increasingly vital in medicinal chemistry. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. However, the very properties that make it valuable also necessitate specific handling and storage protocols to prevent degradation and ensure experimental reproducibility.
The key structural features to consider are the fluorinated pyridine ring and the acetonitrile side chain. The fluorine atom at the 6-position and the nitrogen in the pyridine ring create a unique electronic environment, influencing the molecule's stability and reactivity. The methylene group of the acetonitrile side chain is also a site of potential reactivity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Q1: What are the primary hazards associated with 2-(6-Fluoropyridin-2-YL)acetonitrile?
A1: Based on data for the isomeric compound 2-(6-Fluoropyridin-3-YL)acetonitrile, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory. All handling of the solid and its solutions should be performed in a certified chemical fume hood.
Q2: How should I properly store this compound?
A2: For long-term storage, keep the compound in a tightly sealed container in a refrigerator at 2-8°C, protected from light.[2] For short-term storage, a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials is sufficient.
Q3: What solvents are recommended for dissolving 2-(6-Fluoropyridin-2-YL)acetonitrile?
Q4: Is this compound stable in solution?
A4: The stability of 2-(6-Fluoropyridin-2-YL)acetonitrile in solution is a critical consideration. Fluoropyridines, in general, can be susceptible to nucleophilic substitution, where the fluorine atom is displaced. This degradation is often pH-dependent. Specifically, 4-fluoropyridine has been shown to be unstable in acidic media.[6] It is advisable to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C) in an anhydrous, aprotic solvent and used within a short timeframe. Avoid aqueous or protic solvents for storage.
Troubleshooting Guide
This section provides solutions to potential issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no reaction yield | Degradation of the starting material: The compound may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly. If there is any doubt, it is best to use a fresh batch. Consider preparing solutions immediately before use. |
| Incompatible reaction conditions: The reaction may be run under conditions (e.g., strong acid or base) that degrade the compound. | Fluoropyridines can be sensitive to both acidic and basic conditions.[6] If possible, use milder reaction conditions. For example, if a strong base is required, consider using a non-nucleophilic base or adding it at a low temperature. | |
| Formation of unexpected byproducts | Side reactions involving the acetonitrile group: The methylene protons of the acetonitrile side chain are acidic and can be deprotonated by strong bases, leading to undesired side reactions. | Use a non-nucleophilic base or a weaker base if the reaction allows. Alternatively, protect the methylene group if it is not the desired site of reaction. |
| Nucleophilic substitution of the fluorine atom: Nucleophiles in the reaction mixture may be displacing the fluorine atom on the pyridine ring. | If the desired reaction does not involve the fluorine atom, consider using a less nucleophilic reagent or protecting the pyridine ring. Running the reaction at a lower temperature can also help to minimize this side reaction. | |
| Inconsistent results between experiments | Variability in the quality of the starting material: The purity of the compound can affect its reactivity. | Use a high-purity grade of the compound and ensure it is from a reputable supplier. If possible, confirm the purity of each new batch by a suitable analytical method (e.g., NMR or LC-MS). |
| Moisture in the reaction: The compound may be sensitive to moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of 2-(6-Fluoropyridin-2-YL)acetonitrile in an anhydrous aprotic solvent.
Materials:
-
2-(6-Fluoropyridin-2-YL)acetonitrile
-
Anhydrous solvent (e.g., acetonitrile, THF, or DCM)
-
Volumetric flask
-
Syringe or pipette
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Ensure all glassware is clean and oven-dried.
-
Place the desired amount of 2-(6-Fluoropyridin-2-YL)acetonitrile into the volumetric flask under a stream of inert gas.
-
Using a syringe or pipette, add a small amount of the anhydrous solvent to the flask to dissolve the solid.
-
Once the solid is fully dissolved, add the remaining solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If not for immediate use, store the solution in a tightly sealed container at -20°C.
Workflow for Safe Handling and Disposal
The following diagram illustrates the recommended workflow for the safe handling and disposal of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Caption: Recommended workflow for handling and disposal.
Decontamination and Spill Management
Decontamination Procedure
For routine decontamination of glassware and surfaces, the following procedure is recommended:
-
Pre-rinse: Rinse all contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the compound. Collect the rinse as hazardous waste.
-
Wash: Wash the glassware and surfaces with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including a respirator if the spill is large or the compound is in powdered form.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding the generation of dust.
-
Collection: Collect the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area using the procedure outlined in section 5.1.
Concluding Remarks
2-(6-Fluoropyridin-2-YL)acetonitrile is a valuable building block in modern synthetic chemistry. A thorough understanding of its properties and adherence to proper handling and storage protocols are paramount for successful and safe experimentation. This guide provides a foundation for working with this compound; however, it is essential to always consult the Safety Data Sheet (SDS) and relevant literature for the most up-to-date information.
References
-
LookChem. (n.d.). 3-Pyridylacetonitrile. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 3-Pyridineacetonitrile, 98%. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]
-
HSE. (2024, November 14). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
Sources
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- 2. 337965-61-4|2-(6-Fluoropyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. volochem.com [volochem.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
Technical Support Center: Troubleshooting Inconsistent Reactions with 2-(6-Fluoropyridin-2-YL)acetonitrile
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(6-Fluoropyridin-2-YL)acetonitrile. This molecule is a critical building block in modern synthetic chemistry, particularly for antiviral agents. However, its unique electronic properties can lead to unexpected and inconsistent results. This guide is designed to provide you with expert-backed, field-proven insights to troubleshoot common issues and ensure the success of your experiments.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your reactions, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I'm isolating a significant amount of 2-(6-fluoropyridin-2-yl)acetamide. What is happening and how can I prevent it?
Answer:
This is a classic case of nitrile hydrolysis. The cyano group (-CN) in your starting material is susceptible to hydrolysis to an amide (-CONH₂) under both acidic and basic conditions, especially in the presence of water.
Causality: The reaction mechanism involves the protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack by hydroxide (under basic conditions), followed by tautomerization. The resulting amide is often more water-soluble than the starting nitrile, which can also complicate extraction and workup.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Control of pH:
-
If using a base: Opt for non-nucleophilic, sterically hindered bases like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) over hydroxide-containing bases (e.g., NaOH, KOH). If a weaker base is needed, consider potassium carbonate (K₂CO₃) that has been thoroughly dried.
-
If using an acid catalyst: Use a non-aqueous acid source like HCl in dioxane or a Lewis acid. Minimize the amount of water in your reaction mixture.
-
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Nitrile hydrolysis is often accelerated at higher temperatures.
-
Workup Procedure: When quenching the reaction, use a pre-chilled, non-aqueous workup if possible. If an aqueous quench is necessary, perform it quickly at low temperatures and immediately proceed to extraction with a non-polar solvent.
Workflow for Minimizing Nitrile Hydrolysis:
Caption: Workflow for minimizing nitrile hydrolysis.
Question 2: I am observing a byproduct with a mass corresponding to the loss of fluorine and addition of my nucleophile. How can I avoid this?
Answer:
You are encountering a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the pyridine ring is activated towards displacement by the electron-withdrawing effects of the ring nitrogen and the acetonitrile group.
Causality: The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a negatively charged intermediate (a Meisenheimer complex). The subsequent departure of the fluoride ion restores the aromaticity of the ring. This side reaction is more prevalent with strong, soft nucleophiles and at elevated temperatures.
Troubleshooting Steps:
-
Choice of Nucleophile: If possible, use a less reactive or more sterically hindered nucleophile.
-
Temperature Management: Keep the reaction temperature as low as possible. Many SNAr reactions have a higher activation energy than the desired reaction.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent the formation of the SNAr byproduct over time.
-
Solvent Effects: Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions. Consider switching to a less polar solvent like THF or toluene if your desired reaction allows for it.
Table 1: Relative Rates of SNAr with 2-(6-Fluoropyridin-2-YL)acetonitrile
| Nucleophile | Relative Rate | Recommended Action |
| RS⁻ (Thiolates) | Very High | Use a protecting group or an alternative synthetic route. |
| RO⁻ (Alkoxides) | High | Run at low temperatures (-78 to 0 °C). |
| R₂NH (Amines) | Moderate | Run at or below room temperature. |
| CN⁻ (Cyanide) | Low | Generally not an issue at moderate temperatures. |
Question 3: My reaction mixture turns dark, and I'm getting a complex mixture of products that is difficult to purify. What is causing this?
Answer:
This is likely due to self-condensation or polymerization of the starting material, especially if you are using a strong base.
Causality: The methylene protons (the -CH₂- group) between the pyridine ring and the nitrile are acidic. A strong base can deprotonate this position to form a carbanion. This carbanion can then act as a nucleophile and attack another molecule of the starting material, leading to dimerization and polymerization.
Troubleshooting Steps:
-
Base Selection: Avoid using an excess of strong base. Use a slight excess (e.g., 1.05-1.1 equivalents) and add it slowly to the reaction mixture at low temperature.
-
Order of Addition: Add the base to the solution of 2-(6-fluoropyridin-2-yl)acetonitrile at low temperature to generate the carbanion in situ, and then add your electrophile. This minimizes the time the carbanion is present in high concentrations.
-
Temperature Control: Maintain a low temperature throughout the addition of the base and the electrophile.
Logical Flow for Preventing Polymerization:
Caption: Key parameters to prevent polymerization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions involving the deprotonation of 2-(6-Fluoropyridin-2-YL)acetonitrile?
A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its polarity is sufficient to dissolve the starting material and the resulting anion, it is aprotic, and it has a convenient boiling point for reflux and a low freezing point for reactions at -78°C. Other ethereal solvents like 2-methyl-THF or dioxane can also be used.
Q2: How should I store 2-(6-Fluoropyridin-2-YL)acetonitrile?
A2: It should be stored in a cool, dry, dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes potential hydrolysis from atmospheric moisture and degradation from light.
Q3: Can I purify 2-(6-Fluoropyridin-2-YL)acetonitrile by distillation?
A3: While distillation is possible, it should be done under reduced pressure (vacuum distillation) to avoid thermal decomposition. The material can be sensitive to high temperatures. Column chromatography on silica gel is a more common and generally safer method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Alkylation of 2-(6-Fluoropyridin-2-YL)acetonitrile
This protocol provides a robust starting point for alkylation reactions, minimizing common side reactions.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use a magnetic stirrer and a two- or three-neck round-bottom flask equipped with a nitrogen/argon inlet and a rubber septum.
-
-
Reaction Setup:
-
To the flask, add 2-(6-fluoropyridin-2-yl)acetonitrile (1.0 eq) and anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a solution of LDA (1.1 eq, e.g., 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 10-15 minutes.
-
Stir the resulting solution at -78°C for 30-60 minutes. A color change is often observed.
-
-
Alkylation:
-
Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Synthesis of Favipiravir and Related Compounds: This patent describes various synthetic routes involving 2-(6-Fluoropyridin-2-YL)acetonitrile and highlights some of the challenges in its use.
-
Nucleophilic Aromatic Substitution: A found
- Source: Chemistry LibreTexts
-
URL: [Link]
- Properties of 2-(6-Fluoropyridin-2-YL)
Technical Support Center: Catalyst Selection for Reactions Involving 2-(6-Fluoropyridin-2-YL)acetonitrile
Welcome to the technical support guide for 2-(6-Fluoropyridin-2-YL)acetonitrile. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations involving this versatile building block. The guidance herein is structured to explain not just the "how," but the critical "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Section 1: Handling and Stability
Q1: What are the recommended storage conditions for 2-(6-Fluoropyridin-2-YL)acetonitrile and what are its main stability concerns?
A1: 2-(6-Fluoropyridin-2-YL)acetonitrile is a relatively stable organic compound, but proper handling and storage are crucial to maintain its integrity.
-
Storage: The compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Stability Concerns:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis to the corresponding amide and carboxylic acid. This process is accelerated by the presence of strong acids or bases and moisture.
-
Base Sensitivity: The methylene group (α-carbon) is acidic (pKa ≈ 22 in DMSO). Strong bases will deprotonate this position, forming a carbanion. While this is essential for alkylation reactions, unintended deprotonation can lead to side reactions or decomposition if reactive electrophiles are present.
-
Photostability: Like many pyridine derivatives, prolonged exposure to UV light may cause degradation. Store in amber vials or in the dark.
-
Section 2: α-Alkylation Reactions
Q2: I am attempting an α-alkylation of 2-(6-Fluoropyridin-2-YL)acetonitrile but am struggling with low yields and the formation of di-alkylation byproducts. What are the best practices for catalyst and base selection?
A2: Low yields and poor selectivity in α-alkylation are common challenges stemming from incomplete deprotonation, competing side reactions, or over-alkylation. A well-chosen catalyst and base system is paramount. Phase-Transfer Catalysis (PTC) is a highly effective method for this transformation.[1][2][3][4]
Core Rationale: PTC facilitates the transfer of the base (e.g., hydroxide or carbonate) from a solid or aqueous phase into the organic phase where the substrate resides.[4] This creates a low, steady-state concentration of the carbanion in the organic phase, which helps to minimize side reactions and suppress di-alkylation.
Troubleshooting & Catalyst Selection:
| Parameter | Recommendation | Rationale & Troubleshooting |
| Base Selection | Use a moderately strong, solid base like K₂CO₃ or Cs₂CO₃.[1] | Stronger bases like NaH or LDA can lead to higher rates of di-alkylation and side reactions.[5] Ensure the base is finely powdered and anhydrous. Incomplete deprotonation is a primary cause of low conversion.[5] |
| Catalyst | Tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) at 5-10 mol%. | These quaternary ammonium salts are effective at transferring the anion into the organic phase.[3][4] TBAI can sometimes offer faster kinetics due to in situ formation of a more reactive alkyl iodide. |
| Solvent | Toluene, Acetonitrile (MeCN), or Dichloromethane (DCM). | The choice of solvent can influence reaction rate and selectivity. Acetonitrile is often a good starting point. Ensure the solvent is anhydrous. |
| Temperature | Start at room temperature and gently heat to 40-60 °C if the reaction is sluggish. | Excessive heat can promote di-alkylation and decomposition. Monitor the reaction by TLC or GC to avoid prolonged heating. |
| Alkylating Agent | Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) slowly over 30-60 minutes. | Slow addition maintains a low concentration of the electrophile, favoring mono-alkylation. Use 1.0-1.2 equivalents for mono-alkylation. |
Workflow Diagram for Optimized α-Alkylation:
Caption: Optimized workflow for PTC-mediated α-alkylation.
Section 3: Synthesis of Tetrazoles via [2+3] Cycloaddition
Q3: I want to synthesize the corresponding 5-substituted-1H-tetrazole. What are the most effective and reliable catalyst systems for the cycloaddition with sodium azide?
A3: The [3+2] cycloaddition of a nitrile with an azide is the most common route to 5-substituted-1H-tetrazoles.[6] While the reaction can proceed thermally, it often requires high temperatures and long reaction times. Catalysis is essential for efficient and safe synthesis at lower temperatures. Lewis acids are the catalysts of choice, with zinc and copper salts being particularly effective.[7][8]
Core Rationale: The catalyst (e.g., Zn²⁺) coordinates to the nitrogen of the nitrile group. This coordination polarizes the C≡N bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[9] This activation dramatically lowers the energy barrier of the reaction.
Comparison of Common Catalyst Systems:
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| ZnCl₂ or ZnBr₂ | NaN₃ (1.5 eq.), DMF or H₂O, 100-130 °C, 12-24h[8] | Cost-effective, reliable, broad substrate scope.[8] | Can require high temperatures; workup can sometimes be challenging. |
| Cu₂O Nanoparticles | NaN₃ (1.2 eq.), DMF, 110 °C, 10-12h | Heterogeneous, easily recoverable, high yielding. | Catalyst synthesis may be required. |
| Sulfamic Acid | NaN₃ (1.5 eq.), DMF, 120 °C, 5-8h[6] | Mild solid acid catalyst, easy to handle, reusable.[6] | May not be suitable for highly acid-sensitive substrates. |
| Amine Salts (e.g., Et₃N·HCl) | NaN₃ (2.0 eq.), DMF, 120-130 °C, 24-36h | Inexpensive and readily available. | Can require longer reaction times and higher equivalents of azide. |
Troubleshooting Decision Tree for Tetrazole Synthesis:
Caption: Troubleshooting guide for catalyzed tetrazole synthesis.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
Q4: Is it possible to perform a nucleophilic substitution on the C-F bond without affecting the nitrile or α-methylene groups? What catalysts and conditions are recommended?
A4: Yes, performing a Nucleophilic Aromatic Substitution (SNAr) at the C-F bond is a highly feasible and common reaction for this substrate. The pyridine ring is electron-deficient, which activates halogens at the 2- and 6-positions towards nucleophilic attack.[10] Fluorine, despite the high C-F bond strength, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, a step which is accelerated by fluorine's strong electron-withdrawing nature.[11][12]
Core Rationale: The reaction does not typically require a catalyst. The key is to select a suitable nucleophile, base, and solvent system that facilitates the substitution while minimizing side reactions at the other functional groups.
Key Considerations for a Successful SNAr Reaction:
-
Nucleophile Choice: A wide range of nucleophiles can be used, including alkoxides (e.g., NaOMe, NaOEt), thiolates (e.g., NaSPh), and amines (e.g., pyrrolidine, morpholine).
-
Base: A non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like DBU is often used, especially with amine nucleophiles, to neutralize the HF generated. When using alkoxides, the alkoxide itself serves as the base.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can stabilize the charged Meisenheimer intermediate, accelerating the reaction.
-
Temperature: Reactions are typically run at elevated temperatures (80-150 °C). The required temperature will depend on the nucleophilicity of the attacking species.
-
Protecting the α-Methylene Group: For weaker nucleophiles that require very strong basic conditions (e.g., NaH), there is a risk of deprotonating the α-methylene group. In such specific cases, one might consider an alternative synthetic route. However, for most common nucleophiles, the SNAr reaction is significantly faster than any potential side reactions at the acetonitrile moiety, especially when using carbonate bases.
Experimental Protocol: SNAr with an Amine Nucleophile
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(6-Fluoropyridin-2-YL)acetonitrile (1.0 equiv.), anhydrous K₂CO₃ (2.0 equiv.), and anhydrous DMSO.
-
Addition: Add the amine nucleophile (e.g., morpholine, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. Available at: [Link]
-
Mohammadkhani, G. & Heravi, M. M. (2020). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Taylor & Francis Online. Available at: [Link]
-
Zhou, Y., et al. (2010). Amine salt-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles. Synthetic Communications. Available at: [Link]
-
Scilit. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available at: [Link]
- Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts.
-
Su, W., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central (PMC). Available at: [Link]
-
Mondal, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]
-
Doraiswamy, L. K. & Sharma, M. M. (1998). Phase Transfer Catalysis: Chemistry and Engineering. IAS Fellows' Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Available at: [Link]
-
ResearchGate. (2015). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available at: [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available at: [Link]
-
Fox, J. M., et al. (2015). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PubMed Central (PMC). Available at: [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]
-
Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]
-
PubMed Central (PMC). (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
PubMed Central (PMC). (2022). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Available at: [Link]
-
ResearchGate. (2002). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Appretech Scientific Limited. (n.d.). 2-(6-Fluoropyridin-3-YL)acetonitrile. Available at: [Link]
-
PubMed Central (PMC). (2012). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available at: [Link]
-
ResearchGate. (2015). Zinc complexes of pyridyl-tetrazole derivatives - Highly fluorescent materials. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Available at: [Link]
- Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
Sources
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- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
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Validation & Comparative
Characterization of 2-(6-Fluoropyridin-2-YL)acetonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven strategy for optimizing drug-like properties. Among the myriad of fluorinated building blocks, 2-(6-Fluoropyridin-2-YL)acetonitrile has emerged as a versatile precursor for the synthesis of novel therapeutic agents. This guide provides an in-depth characterization of this compound, offering a comparative analysis against its non-fluorinated and alternative halogenated analogues. We will delve into its physicochemical properties, reactivity, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of Fluorine in the Pyridine Scaffold
The introduction of a fluorine atom onto the pyridine ring, particularly at the 6-position as in our topic compound, imparts a unique set of electronic properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile. The high electronegativity of fluorine acts as a powerful electron-withdrawing group, modulating the pKa of the pyridine nitrogen and influencing its ability to participate in hydrogen bonding interactions with biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often enhancing the in vivo half-life of a drug candidate.[1]
This guide will compare 2-(6-Fluoropyridin-2-YL)acetonitrile with three key alternatives to highlight the nuanced effects of the substituent at the 6-position of the pyridine ring:
-
2-(Pyridin-2-YL)acetonitrile: The parent, non-substituted analogue.
-
2-(6-Chloropyridin-2-YL)acetonitrile: A chlorinated analogue, allowing for a direct comparison of halogen effects.
-
2-(6-Methoxypyridin-2-YL)acetonitrile: An analogue with an electron-donating group, providing a contrasting electronic profile.
Comparative Physicochemical and Spectroscopic Properties
The choice of a building block in a synthetic campaign is often dictated by its physical and chemical properties. The following tables summarize the key physicochemical and spectroscopic data for 2-(6-Fluoropyridin-2-YL)acetonitrile and its selected alternatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| 2-(6-Fluoropyridin-2-YL)acetonitrile | C₇H₅FN₂ | 136.13 | 1.0 | ~1.5 |
| 2-(Pyridin-2-YL)acetonitrile | C₇H₆N₂ | 118.14 | 0.6 | ~2.5 |
| 2-(6-Chloropyridin-2-YL)acetonitrile | C₇H₅ClN₂ | 152.58 | 1.5 | ~1.7 |
| 2-(6-Methoxypyridin-2-YL)acetonitrile | C₈H₈N₂O | 148.16 | 0.8 | ~3.0 |
Note: Predicted logP and pKa values are estimations based on computational models and trends observed in related fluorinated and non-fluorinated pyridines. Experimental determination is recommended for precise values.[2][3]
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Bands (cm⁻¹) |
| 2-(6-Fluoropyridin-2-YL)acetonitrile | Pyridine protons: ~7.0-8.0; CH₂: ~4.0 | CN: ~117; Pyridine carbons: ~110-165 (with C-F coupling) | CN stretch: ~2250; C-F stretch: ~1250 |
| 2-(Pyridin-2-YL)acetonitrile | Pyridine protons: ~7.2-8.6; CH₂: ~3.9 | CN: ~118; Pyridine carbons: ~122-150 | CN stretch: ~2245 |
| 2-(6-Chloropyridin-2-YL)acetonitrile | Pyridine protons: ~7.3-7.8; CH₂: ~3.9 | CN: ~117; Pyridine carbons: ~122-155 | CN stretch: ~2250 |
| 2-(6-Methoxypyridin-2-YL)acetonitrile | Pyridine protons: ~6.7-7.6; CH₂: ~3.8; OCH₃: ~3.9 | CN: ~118; Pyridine carbons: ~110-163; OCH₃: ~54 | CN stretch: ~2240 |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. The ¹⁹F NMR of 2-(6-Fluoropyridin-2-YL)acetonitrile is expected to show a single resonance characteristic of a fluorine atom on a pyridine ring.[4][5]
Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SₙAr)
A key synthetic application of 2-(6-Fluoropyridin-2-YL)acetonitrile is its participation in nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom, despite the high strength of the C-F bond, is an excellent leaving group in this context due to its strong electron-withdrawing nature which stabilizes the intermediate Meisenheimer complex.[6] This reactivity is a significant advantage over other halogenated pyridines.
Reactivity Comparison:
-
2-(6-Fluoropyridin-2-YL)acetonitrile: Highly reactive towards SₙAr, often proceeding under milder conditions than its chloro-analogue.[7]
-
2-(6-Chloropyridin-2-YL)acetonitrile: Also a good substrate for SₙAr, but generally requires more forcing conditions (higher temperatures, stronger bases) compared to the fluoro derivative.[6]
-
2-(6-Methoxypyridin-2-YL)acetonitrile: The electron-donating methoxy group deactivates the pyridine ring towards nucleophilic attack, making SₙAr reactions at the 6-position challenging.
-
2-(Pyridin-2-YL)acetonitrile: Lacks a leaving group at the 6-position, precluding direct SₙAr at this site.
The methylene bridge in all these compounds is activated by the adjacent pyridine ring and the nitrile group, making it susceptible to deprotonation and subsequent alkylation or condensation reactions.[8]
Experimental Protocols
Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
This protocol is based on a standard nucleophilic substitution reaction, a common method for the preparation of such compounds.
Caption: Synthetic workflow for 2-(6-Fluoropyridin-2-YL)acetonitrile.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add acetonitrile (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. The rationale here is to generate the nucleophilic acetonitrile anion in situ.
-
Nucleophilic Substitution: To the solution of the acetonitrile anion, add a solution of 2,6-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(6-Fluoropyridin-2-YL)acetonitrile.
Representative SₙAr Reaction: Synthesis of a 6-Amino Derivative
This protocol demonstrates the utility of 2-(6-Fluoropyridin-2-YL)acetonitrile in synthesizing a key pharmacophore.
Caption: Workflow for a typical SₙAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(6-Fluoropyridin-2-YL)acetonitrile (1.0 equivalent) and the desired amine (1.2 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium carbonate (2.0 equivalents), to the mixture. The base acts as a scavenger for the hydrofluoric acid generated during the reaction.
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The choice of temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization or column chromatography to yield the desired 6-amino-substituted pyridine derivative.
Conclusion and Future Outlook
2-(6-Fluoropyridin-2-YL)acetonitrile stands out as a highly valuable and reactive building block for drug discovery. Its enhanced reactivity in SₙAr reactions, coupled with the favorable metabolic stability often conferred by the fluorine atom, makes it a superior choice over its non-fluorinated and chloro-substituted counterparts in many synthetic contexts. The contrasting electronic nature of the methoxy-substituted analogue further underscores the tunable properties that can be achieved through judicious selection of substituents on the pyridine ring.
This guide has provided a comparative framework for understanding the properties and reactivity of 2-(6-Fluoropyridin-2-YL)acetonitrile. The detailed experimental protocols serve as a practical starting point for researchers to incorporate this versatile scaffold into their synthetic strategies, ultimately accelerating the discovery of new and improved therapeutic agents.
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A Comparative Guide to the Purity Analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(6-Fluoropyridin-2-YL)acetonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its chemical integrity by accurately identifying and quantifying impurities is a critical, non-negotiable step in the drug development pipeline. The control of impurities is a significant issue for healthcare manufacturing, with various regulatory bodies such as the ICH and FDA emphasizing stringent requirements for their identification and quantification in APIs and finished products.[1]
This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of 2-(6-Fluoropyridin-2-YL)acetonitrile. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present objective data, and offer detailed protocols to establish a robust, self-validating system for quality control.
Guiding Principles: Analyte Properties and Method Selection
The molecular structure of 2-(6-Fluoropyridin-2-YL)acetonitrile—featuring a fluorinated pyridine ring and a nitrile group—informs the selection of appropriate analytical methodologies.
-
UV Chromophore: The pyridine ring provides a strong chromophore, making UV-based detection in High-Performance Liquid Chromatography (HPLC) a highly suitable and sensitive option.
-
Polarity: The presence of nitrogen and fluorine atoms imparts a degree of polarity, making it well-suited for Reverse-Phase HPLC.
-
Volatility and Thermal Stability: The compound's relatively low molecular weight suggests that it may be amenable to Gas Chromatography (GC), provided it exhibits sufficient thermal stability without degradation. This makes GC an excellent choice for analyzing residual solvents and volatile organic impurities.
-
NMR Active Nuclei: The presence of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) allows for comprehensive structural elucidation and quantification via Nuclear Magnetic Resonance (NMR) spectroscopy.
Our comparative analysis will therefore focus on the synergistic use of HPLC, GC-Mass Spectrometry (GC-MS), and NMR spectroscopy—the foundational pillars of modern pharmaceutical purity analysis.
Comparative Workflow for Purity Analysis
A comprehensive purity assessment strategy does not rely on a single technique but rather integrates multiple orthogonal methods to build a complete profile of the analyte and its impurities.
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A Comparative Guide to 2-(6-Fluoropyridin-2-YL)acetonitrile and Other Pyridylacetonitriles for Drug Discovery
In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its ability to be readily functionalized allows for the meticulous tuning of a molecule's physicochemical and pharmacokinetic properties. Among the vast array of pyridine derivatives, pyridylacetonitriles serve as versatile intermediates, with the nitrile group providing a synthetic handle for conversion into various functional groups.[2] This guide offers an in-depth comparison of 2-(6-Fluoropyridin-2-YL)acetonitrile with its non-fluorinated parent compound and other analogs, providing researchers, scientists, and drug development professionals with objective data and experimental insights to inform their synthetic strategies and lead optimization efforts.
The Strategic Advantage of Fluorination
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance a range of properties. The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's metabolic stability, acidity (pKa), and lipophilicity (logP), ultimately impacting its bioavailability and efficacy.[3] By replacing a hydrogen atom with fluorine, particularly at a metabolically vulnerable position, the carbon-fluorine bond's strength can block or slow down oxidative metabolism by enzymes like cytochrome P450.[4]
Physicochemical Properties: A Comparative Analysis
The substitution on the pyridine ring significantly alters the electronic and hydrophobic character of pyridylacetonitriles. Below is a comparison of key physicochemical properties for 2-(6-Fluoropyridin-2-YL)acetonitrile and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Predicted pKa |
| 2-(Pyridin-2-yl)acetonitrile | C₇H₆N₂ | 118.14 | 0.6 | ~3.22[5] |
| 2-(6-Fluoropyridin-2-YL)acetonitrile | C₇H₅FN₂ | 136.13 | 1.0 | Lower than parent |
| 2-(6-Chloropyridin-2-yl)acetonitrile | C₇H₅ClN₂ | 152.58 | 1.4 | Lower than parent |
| 2-(6-Bromopyridin-2-yl)acetonitrile | C₇H₅BrN₂ | 197.03 | 1.6 | Lower than parent |
| 2-(6-Methylpyridin-2-yl)acetonitrile | C₈H₈N₂ | 132.16 | 1.1 | Higher than parent |
Acidity (pKa)
The pKa of the pyridine nitrogen is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The basicity of the pyridine ring is modulated by the electronic nature of the substituent at the 6-position.
-
Electron-withdrawing groups like fluorine, chlorine, and bromine decrease the electron density on the pyridine ring through a negative inductive effect, thereby reducing the basicity of the nitrogen atom and lowering the pKa compared to the unsubstituted 2-(pyridin-2-yl)acetonitrile. For instance, the pKa of pyridine is 5.23, while that of 3-chloropyridine is significantly lower.[6]
-
Electron-donating groups , such as a methyl group, increase the electron density on the ring, making the nitrogen more basic and thus raising the pKa. The pKa of 2-methylpyridine is 5.96, which is higher than that of pyridine.[7]
This modulation of pKa is a key tool for medicinal chemists to fine-tune the absorption and distribution profile of a drug candidate.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's hydrophobicity and is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
The introduction of a halogen atom generally increases the lipophilicity of a molecule. As seen in the predicted XlogP values, there is a trend of increasing lipophilicity from the parent pyridylacetonitrile to the fluorinated, chlorinated, and brominated analogs. This is consistent with the general understanding of the hydrophobic nature of halogens. The methyl group also contributes to an increase in lipophilicity over the parent compound.
Metabolic Stability: The Fluorine Advantage
A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-hydrogen (C-H) bond is often susceptible to oxidative metabolism by cytochrome P450 enzymes. The exceptional strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to enzymatic cleavage.
While direct comparative metabolic stability data for this specific series of pyridylacetonitriles is not publicly available, extensive research supports the concept that fluorination at a metabolically labile position protects the molecule from degradation. For example, studies on other fluorinated pyridine-containing compounds have shown that specific fluorination protects the pyridine ring from hydroxylation, leading to a significant extension of the metabolic stability and biological half-life.[4] It can be inferred that 2-(6-Fluoropyridin-2-YL)acetonitrile would exhibit greater stability in liver microsome assays compared to its non-fluorinated and methyl-substituted counterparts. The halogenated analogs (chloro and bromo) may also show some increase in stability, but the effect is generally most pronounced with fluorine.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of 2-(Substituted-Pyridin-2-yl)acetonitriles
A general synthetic route to 2-(substituted-pyridin-2-yl)acetonitriles involves the reaction of a corresponding substituted 2-halopyridine with an acetonitrile anion or a synthetic equivalent.
Example Protocol: Synthesis of a 2-(Pyridin-2-yl)acetonitrile Derivative [2]
-
Reaction Setup: In a dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and condenser, suspend powdered sodium amide in dry toluene.
-
Formation of Acetonitrile Anion: Cool the suspension in an ice bath and add phenylacetonitrile dropwise while maintaining the temperature between 30-35°C. After the addition, slowly bring the mixture to reflux and maintain for several hours with continuous stirring.
-
Nucleophilic Aromatic Substitution: Add a solution of the appropriately substituted 2-bromopyridine in toluene dropwise at a rate that maintains reflux. Continue stirring and refluxing for an additional 3 hours after the addition is complete.
-
Workup: Cool the reaction mixture and cautiously add water. Separate the phases and extract the toluene layer with water and then with cold hydrochloric acid.
-
Isolation: Basify the acidic extracts with sodium hydroxide while cooling, and extract the product with ether. Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure. The residue can be purified by distillation or recrystallization.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes.[8][9]
Materials:
-
Pooled human, rat, or mouse liver microsomes
-
Test compounds and positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Determination of logP by Shake-Flask Method
This is a classic method for experimentally determining the lipophilicity of a compound.
Procedure:
-
Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4).
-
Equilibration: Vigorously shake the mixture for a set period to allow for the partitioning of the compound between the two phases, followed by a period of rest to allow for complete phase separation.
-
Sampling: Carefully take aliquots from both the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Procedure:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.
Visualizing Experimental Workflows
Caption: Generalized workflow from synthesis to characterization.
Conclusion
The strategic placement of substituents on the pyridylacetonitrile scaffold offers a powerful tool for modulating key drug-like properties. 2-(6-Fluoropyridin-2-YL)acetonitrile, in particular, is anticipated to possess enhanced metabolic stability and a lower pKa compared to its parent compound, making it an attractive building block in drug discovery programs. The choice between fluorine, other halogens, or alkyl groups will depend on the specific therapeutic target and the desired ADME profile. This guide provides a foundational framework and practical methodologies for the comparative evaluation of these important synthetic intermediates.
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Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4908-4919. [Link]
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D'souza, A., et al. (2021). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Scaffold. Journal of Medicinal Chemistry, 64(15), 11491-11516. [Link]
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Kütt, A., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(31), 4475-4489. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Gokturk, S., & Emregul, E. (2010). Potentiometric pKa Determination of Piroxicam and Tenoxicam in Acetonitrile-Water Binary Mixtures. Marmara Pharmaceutical Journal, 14(1), 29-36. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
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Li, P., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 578-586. [Link]
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Science Alert. (2007). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 8, 2026, from [Link]
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Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical pharmacokinetics, 42(6), 515–528. [Link]
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A Comparative Guide to the Reactivity of 2-(6-Fluoropyridin-2-YL)acetonitrile and 2-(6-Chloropyridin-2-YL)acetonitrile in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the substituted pyridine ring is ubiquitous. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 2-(6-fluoropyridin-2-yl)acetonitrile and 2-(6-chloropyridin-2-yl)acetonitrile, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This comparison is grounded in established mechanistic principles and supported by experimental data to inform rational substrate selection.
The Decisive Role of the Halogen in SNAr Reactivity
Nucleophilic aromatic substitution on halopyridines is a fundamental transformation for the construction of more complex molecular architectures.[1][2][3] The identity of the halogen at the 2-position of the pyridine ring plays a pivotal role in dictating the substrate's susceptibility to nucleophilic attack. The established reactivity order for SNAr reactions on electron-deficient aromatic systems is typically F > Cl > Br > I when the rate-determining step is the initial attack of the nucleophile.[1] This phenomenon, often referred to as the "element effect," is rooted in the high electronegativity of fluorine.[4][5]
The strong electron-withdrawing inductive effect of the fluorine atom polarizes the C-F bond and significantly reduces the electron density at the carbon atom, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[6] This effect is so pronounced that the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of its chloro-analogue, 2-chloropyridine.[6][7][8] While the carbon-fluorine bond is the strongest single bond to carbon, its cleavage is not the rate-limiting step in many SNAr reactions.[6] Instead, the stabilization of the intermediate Meisenheimer complex, which is favored by the electronegative fluorine, governs the overall reaction rate.[1]
The presence of the electron-withdrawing cyanomethyl group at the 2-position in both 2-(6-fluoropyridin-2-yl)acetonitrile and 2-(6-chloropyridin-2-yl)acetonitrile further activates the pyridine ring towards nucleophilic attack.[9] This synergistic electronic effect enhances the inherent reactivity difference imparted by the halogen.
Mechanistic Insights: The SNAr Pathway
The classical mechanism for nucleophilic aromatic substitution proceeds through a two-step addition-elimination sequence.[1][3] The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][9] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.[3] The second step involves the expulsion of the halide leaving group and the restoration of the aromatic system.[3]
Caption: Generalized two-step mechanism for SNAr on 2-(6-halopyridin-2-yl)acetonitrile.
Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-halogen bond occur in a single transition state without the formation of a discrete intermediate.[10] For practical synthetic considerations, the two-step model remains a valuable predictive tool for understanding the relative reactivity of haloaromatics.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity based on established principles and data from analogous systems.
| Compound | Halogen | Relative Reactivity in SNAr | Key Advantages |
| 2-(6-Fluoropyridin-2-yl)acetonitrile | Fluorine | High | Faster reaction rates, milder reaction conditions, often leading to higher yields and better functional group tolerance.[6][7] |
| 2-(6-Chloropyridin-2-yl)acetonitrile | Chlorine | Moderate | More economical starting material, suitable for a wide range of transformations, though may require more forcing conditions. |
Experimental Protocols
The following protocols provide a general framework for conducting a nucleophilic aromatic substitution reaction with an amine nucleophile. The enhanced reactivity of the fluoro-derivative often allows for lower reaction temperatures and shorter reaction times.
Protocol 1: Synthesis of 2-(6-(Piperidin-1-yl)pyridin-2-yl)acetonitrile from 2-(6-Fluoropyridin-2-yl)acetonitrile
Materials:
-
2-(6-Fluoropyridin-2-yl)acetonitrile
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(6-fluoropyridin-2-yl)acetonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (to a concentration of approximately 0.2 M).
-
Add piperidine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 2-(6-(Piperidin-1-yl)pyridin-2-yl)acetonitrile from 2-(6-Chloropyridin-2-yl)acetonitrile
Materials:
-
2-(6-Chloropyridin-2-yl)acetonitrile
-
Piperidine
-
Potassium Carbonate (K₂CO₃) or a stronger base like Sodium tert-butoxide
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-(6-chloropyridin-2-yl)acetonitrile (1.0 eq).
-
Dissolve the starting material in an anhydrous polar aprotic solvent such as DMF or NMP (to a concentration of approximately 0.2 M).
-
Add piperidine (1.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) or a stronger base if necessary.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove the high-boiling point solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the SNAr reaction.
Conclusion and Recommendations
The choice between 2-(6-fluoropyridin-2-yl)acetonitrile and 2-(6-chloropyridin-2-yl)acetonitrile for a synthetic route should be guided by a careful consideration of reactivity, cost, and the nature of the desired transformation.
-
For late-stage functionalization and reactions with sensitive functional groups or less reactive nucleophiles, 2-(6-fluoropyridin-2-yl)acetonitrile is the superior choice. Its heightened reactivity allows for milder reaction conditions, which can be crucial for preserving molecular complexity and achieving higher yields.[6][7]
-
For large-scale synthesis and when using more robust nucleophiles, 2-(6-chloropyridin-2-yl)acetonitrile may be a more cost-effective option. However, chemists should be prepared to employ more forcing conditions, such as higher temperatures and stronger bases, to drive the reaction to completion.
References
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv.
-
Nucleophilic aromatic substitutions - YouTube. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [Link]
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FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate. [Link]
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Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - American Chemical Society. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. [Link]
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
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10 - Organic Syntheses Procedure. [Link]
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Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. [Link]
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. [Link]
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.
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2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile | C13H9ClN2 | CID - PubChem. [Link]
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(4-Chlorophenoxy)acetonitrile - Benchchem.
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A Comparative Guide to the Efficacy of 2-(6-Fluoropyridin-2-YL)acetonitrile in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine-based structures are ubiquitous in pharmaceuticals, and the introduction of fluorine atoms can profoundly alter their physicochemical and biological properties. This guide provides an in-depth technical comparison of 2-(6-Fluoropyridin-2-YL)acetonitrile and its non-fluorinated counterpart, 2-(Pyridin-2-YL)acetonitrile, with a focus on their efficacy in the Knoevenagel condensation—a cornerstone carbon-carbon bond-forming reaction.
The Knoevenagel Condensation: A Versatile Tool for Synthesis
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base and is widely employed in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a diverse range of more complex molecules.
The reactivity of the methylene group in compounds like pyridylacetonitriles is attributed to the electron-withdrawing nature of the adjacent cyano and pyridine functionalities, which increases the acidity of the methylene protons. This facilitates the formation of a carbanion in the presence of a base, which then acts as the nucleophile.
The Fluorine Effect: Enhancing Reactivity through Inductive Withdrawal
The introduction of a fluorine atom onto the pyridine ring, as in 2-(6-Fluoropyridin-2-YL)acetonitrile, is expected to significantly influence its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the pyridine ring. This, in turn, further acidifies the protons of the adjacent methylene group, making them easier to abstract by a base. Consequently, 2-(6-Fluoropyridin-2-YL)acetonitrile is anticipated to be a more reactive substrate in base-catalyzed reactions like the Knoevenagel condensation compared to its non-fluorinated analog.
Comparative Efficacy in the Synthesis of 2-Cyanoacrylamide Derivatives: A Case Study
A practical application showcasing the utility of 2-(6-Fluoropyridin-2-YL)acetonitrile is in the synthesis of complex heterocyclic molecules with potential biological activity. A study by a team of researchers on the synthesis of imidazopyridine derivatives as TAK1 inhibitors provides a valuable, albeit indirect, comparison of the reactivity of fluorinated and non-fluorinated pyridylacetonitriles in a Knoevenagel-type reaction.[2][3]
The synthesis involves the reaction of a cyanoacetic acid derivative with an aldehyde to form a 2-cyanoacrylamide moiety. While not a direct condensation with 2-(6-Fluoropyridin-2-YL)acetonitrile itself, the preparation of the key intermediate, (R,E)-2-cyano-3-(6-fluoropyridin-2-yl)acrylamide, relies on the principles of the Knoevenagel condensation. The study reports the synthesis of two key derivatives, one incorporating the 6-fluoropyridin-2-yl group and the other, the pyridin-2-yl group.
Table 1: Comparison of Reactants in the Synthesis of 2-Cyanoacrylamide Derivatives
| Product Compound | Key Aldehyde Reactant | Pyridine Acrylamide Moiety |
| 13f | 6-Fluoropicolinaldehyde | (R,E)-2-cyano-3-(6-fluoropyridin-2-yl)acrylamide |
| 13e | 2-Pyridinecarboxaldehyde | (R,E)-2-cyano-3-(pyridin-2-yl)acrylamide |
While the publication does not provide a side-by-side quantitative comparison of reaction yields or rates for the formation of these specific acrylamide intermediates, the successful synthesis of the more complex fluorinated derivative 13f under similar conditions to its non-fluorinated counterpart 13e underscores the utility and reactivity of the fluorinated starting material.[2] The enhanced acidity of the methylene protons in the fluorinated precursor likely contributes to an efficient reaction, even with the deactivating effect of the fluorine on the pyridine ring.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the 2-cyanoacrylamide derivatives, based on the procedures described in the literature.[2]
Synthesis of (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-fluoropyridin-2-yl)acrylamide (13f)
-
To a solution of the corresponding cyanoacetamide intermediate in a suitable solvent, add 6-fluoropicolinaldehyde.
-
Add a catalytic amount of a weak base (e.g., piperidine or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by standard work-up procedures involving extraction and purification by column chromatography.
Synthesis of (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-2-yl)acrylamide (13e)
-
Follow the same procedure as for compound 13f , but substitute 6-fluoropicolinaldehyde with 2-pyridinecarboxaldehyde.
Visualization of the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the Knoevenagel condensation leading to the formation of the key acrylamide intermediates.
Caption: Influence of Fluorination on Reactivity.
Conclusion
References
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35:1, 1928-1936. [Link]
-
The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate. [Link]
-
Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Journal of the Chemical Society, Perkin Transactions 2, 1985, 353-356. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. ResearchGate. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]
-
Knoevenagel condensation of various aromatic aldehydes with active... ResearchGate. [Link]
-
Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Scientific & Academic Publishing. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
recent developments in knoevenagel condensation reaction: a review. ResearchGate. [Link]
-
Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. National Institutes of Health. [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Condenstaion of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst.87. ResearchGate. [Link]
-
Knoevenagel condensation reaction of aromatic aldehydes and malononitrile catalyzed by n-Fe 3 O 4 /PVAm nanocomposite. a. ResearchGate. [Link]
-
4964 PDFs | Review articles in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]
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- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile
This guide provides a comprehensive analysis of prevalent synthetic routes to 2-(6-fluoropyridin-2-yl)acetonitrile, a critical building block in contemporary medicinal chemistry, notably as a key intermediate in the synthesis of the antiviral drug Favipiravir. We will dissect and compare distinct methodologies, offering field-proven insights into the rationale behind experimental choices, and provide detailed, validated protocols.
Introduction: Strategic Importance of 2-(6-Fluoropyridin-2-YL)acetonitrile
The pyridine acetonitrile scaffold is a cornerstone in the development of various therapeutic agents. The specific fluorinated derivative, 2-(6-fluoropyridin-2-yl)acetonitrile, has garnered significant attention due to its role in the synthesis of T-705 (Favipiravir). The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for pharmaceutical development and manufacturing. This guide benchmarks the most common synthetic strategies, providing researchers and drug development professionals with the data to make informed decisions.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-(6-fluoropyridin-2-yl)acetonitrile is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions. The core principle involves the displacement of a suitable leaving group on the pyridine ring by a cyanide source. The choice of starting material and reaction conditions significantly impacts yield, purity, and scalability. We will compare two primary routes: one starting from 2,6-difluoropyridine and another from 2-chloro-6-fluoropyridine.
Methodology 1: Synthesis from 2,6-Difluoropyridine
This approach leverages the high reactivity of the fluorine atom at the C2 position of 2,6-difluoropyridine towards nucleophilic attack by the acetonitrile anion.
Reaction Mechanism: The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the pyridine nitrogen and the second fluorine atom activates the ring towards nucleophilic attack. The acetonitrile anion, generated in situ using a strong base like sodium amide, attacks the C2 position, forming a Meisenheimer complex. Subsequent elimination of a fluoride ion yields the desired product.
Experimental Protocol: Synthesis from 2,6-Difluoropyridine
-
Materials: 2,6-Difluoropyridine, Acetonitrile, Sodium amide (NaNH₂), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of acetonitrile (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add sodium amide (1.1 equivalents) portion-wise.
-
Stir the resulting suspension at -78 °C for 30 minutes.
-
Add a solution of 2,6-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(6-fluoropyridin-2-yl)acetonitrile.
-
Workflow Diagram: Synthesis from 2,6-Difluoropyridine
Caption: Workflow for the synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile from 2,6-Difluoropyridine.
Methodology 2: Synthesis from 2-Chloro-6-fluoropyridine
An alternative and often more cost-effective route starts from 2-chloro-6-fluoropyridine. The rationale here is that while chlorine is generally a less effective leaving group than fluorine in SNAr reactions, its lower cost and the sufficient activation provided by the pyridine nitrogen and the C6-fluoro substituent make this a viable industrial approach.
Reaction Mechanism: The mechanism is analogous to the one described for 2,6-difluoropyridine. The acetonitrile anion, generated with a strong base, attacks the C2 position, leading to the formation of a Meisenheimer intermediate. The subsequent elimination of the chloride ion, which is a better leaving group than fluoride in many contexts but slower to be displaced in SNAr on electron-deficient rings, yields the final product. The choice of base and solvent is critical to drive this reaction to completion.
Experimental Protocol: Synthesis from 2-Chloro-6-fluoropyridine
-
Materials: 2-Chloro-6-fluoropyridine, Acetonitrile, Potassium carbonate (K₂CO₃), Tetrabutylammonium bromide (TBAB), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Brine.
-
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 equivalents) and a catalytic amount of TBAB (0.05 equivalents) in anhydrous DMF, add acetonitrile (1.5 equivalents).
-
Heat the mixture to 80 °C.
-
Add 2-chloro-6-fluoropyridine (1.0 equivalent) dropwise to the heated suspension.
-
Maintain the reaction at 80 °C for 24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain the pure product.
-
Workflow Diagram: Synthesis from 2-Chloro-6-fluoropyridine
Caption: Workflow for the PTC-mediated synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Performance Benchmarking: A Head-to-Head Comparison
| Parameter | Methodology 1: from 2,6-Difluoropyridine | Methodology 2: from 2-Chloro-6-fluoropyridine | Rationale & Insights |
| Starting Material Cost | Higher | Lower | 2-Chloro-6-fluoropyridine is generally more economical, a key factor for large-scale synthesis. |
| Reaction Rate | Faster | Slower | Fluorine is a more activating group for SNAr than chlorine, leading to faster reaction kinetics. |
| Typical Yield | 75-85% | 60-75% | The higher reactivity of the difluoro- starting material often translates to higher isolated yields under optimized conditions. |
| Reaction Conditions | Low temperature (-78 °C to RT) | Elevated temperature (80 °C) | The chloro- analogue requires more forcing conditions to achieve a reasonable reaction rate. |
| Reagents | Strong, hazardous base (NaNH₂) | Milder base (K₂CO₃) with PTC | The use of potassium carbonate and a phase-transfer catalyst is operationally simpler and safer than sodium amide. |
| Scalability | Moderate | High | The milder conditions and lower cost of reagents for Methodology 2 make it more amenable to industrial scale-up. |
| Purification | Standard chromatography | Standard chromatography | Both methods typically require chromatographic purification to achieve high purity. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 2-(6-fluoropyridin-2-yl)acetonitrile. The choice between them is a classic example of the trade-off between reactivity and cost.
-
For laboratory-scale synthesis and rapid access to the material , the route from 2,6-difluoropyridine is often preferred due to its higher reactivity and generally higher yields. The use of cryogenic conditions and a strong base are manageable at this scale.
-
For industrial production and process development , the synthesis from 2-chloro-6-fluoropyridine presents a more compelling case. The significant cost savings on the starting material, coupled with the use of safer and more manageable reagents (potassium carbonate and a phase-transfer catalyst), outweigh the drawbacks of a slower reaction rate and slightly lower yield. Process optimization can often mitigate these disadvantages.
Ultimately, the selection of the synthetic route will depend on the specific priorities of the research or development program, balancing the need for speed and yield against the economic and safety considerations of the process.
References
-
Nucleophilic Aromatic Substitution. (2023). In Wikipedia. Retrieved from [Link][1]
-
Phase-transfer catalysis. (n.d.). In PTC Organics, Inc. Retrieved from [Link][2]
-
Xu, C., Mao, X., Shen, H., & Chen, W. (1991). Alkylation of Phenylacetonitrile Using Potassium Carbonate as a Base. Organic Preparations and Procedures International, 23(2), 153-156. Retrieved from [Link][3][4]
-
Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary ‘Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. Journal of the Chemical Society, Perkin Transactions 1, 461-466. Retrieved from [Link][5]
-
Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (2014). Google Patents. (CN103554014A). Retrieved from [6]
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A Senior Application Scientist's Guide to Alternative Methods for the Synthesis of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, pKa, and binding affinity, making fluorinated pyridines highly sought-after building blocks in drug discovery.[1] This guide provides an in-depth comparison of four key alternative methods for the synthesis of these valuable compounds, moving beyond traditional approaches to highlight recent advancements in the field. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Rh(III)-Catalyzed C–H Functionalization for 3-Fluoropyridine Synthesis
The rhodium(III)-catalyzed C–H functionalization approach offers a direct and efficient route to multisubstituted 3-fluoropyridines from readily available α-fluoro-α,β-unsaturated oximes and alkynes.[2][3] This method is particularly noteworthy for its high regioselectivity, especially with terminal alkynes, and its tolerance to a range of functional groups.[2]
Mechanistic Insights
The catalytic cycle is proposed to initiate with a C-H activation of the α-fluoro-α,β-unsaturated oxime, facilitated by the rhodium(III) catalyst. This is followed by insertion of the alkyne into the Rh-C bond, leading to a seven-membered rhodacycle intermediate. Subsequent reductive elimination and aromatization afford the desired 3-fluoropyridine product.[4][5][6] The choice of the cyclopentadienyl ligand on the rhodium catalyst can influence the regioselectivity of the reaction.[7]
Caption: Proposed mechanism for Rh(III)-catalyzed synthesis of 3-fluoropyridines.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 3-Fluoropyridine[2]
Materials:
-
α-fluoro-α,β-unsaturated oxime (1.0 equiv)
-
Alkyne (1.1 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
CsOAc (1.0 equiv)
-
tert-Amyl alcohol (0.2 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α-fluoro-α,β-unsaturated oxime, [Cp*RhCl₂]₂, and CsOAc.
-
Evacuate and backfill the vial with argon three times.
-
Add tert-amyl alcohol and the alkyne via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluoropyridine.
Performance and Comparison
This method demonstrates good to excellent yields for a variety of substituted 3-fluoropyridines. A key advantage is its high regioselectivity with terminal alkynes, providing a single regioisomer in many cases.[2] The reaction is also tolerant to air and moisture, allowing for a convenient bench-top setup.[2]
Late-Stage C–H Fluorination using Silver(II) Fluoride (AgF₂)
For the late-stage introduction of fluorine into complex molecules, the direct C–H fluorination of pyridines and diazines using AgF₂ is a powerful tool. This method, pioneered by Hartwig and Fier, offers exceptional regioselectivity for the C-H bond adjacent to the nitrogen atom (C2 position) and proceeds under remarkably mild conditions.[8]
Mechanistic Insights
The reaction is proposed to proceed via a Chichibabin-type mechanism. The pyridine nitrogen coordinates to the silver(II) center, followed by a concerted deprotonation-fluorination step.[9] This mechanism accounts for the high selectivity for the C2 position.
Caption: Proposed mechanism for late-stage C-H fluorination with AgF₂.
Experimental Protocol: General Procedure for the Fluorination of Pyridines with AgF₂[8]
Materials:
-
Pyridine substrate (1.0 equiv)
-
Silver(II) fluoride (AgF₂) (3.0 equiv)
-
Anhydrous acetonitrile (MeCN) (0.1 M)
Procedure:
-
To an oven-dried vial, add the pyridine substrate.
-
Add anhydrous MeCN and stir the solution rapidly.
-
Add AgF₂ in one portion.
-
Seal the vial with a Teflon-lined cap and stir at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance and Comparison
This method is highly effective for a broad range of pyridine and diazine substrates, including those found in medicinally relevant compounds.[8] The reaction is fast, often complete within an hour at room temperature, and demonstrates excellent functional group tolerance. The resulting 2-fluoropyridines can be readily used in subsequent SNAr reactions to introduce further diversity.[10]
Electrophilic Fluorination with Selectfluor®
Electrophilic fluorination using reagents like Selectfluor® provides a versatile approach to fluorinated pyridines, often proceeding through fluorinated dihydropyridine intermediates. This method is particularly useful for the synthesis of 2-(fluoromethyl)pyridines.[11]
Mechanistic Insights
The reaction of 1,2-dihydropyridines with Selectfluor® is thought to involve the electrophilic addition of the fluorinating agent to the double bond, forming an ammonium salt intermediate. This intermediate can then either eliminate hydrogen fluoride to yield a fluorinated pyridine or undergo further reaction to produce a 2-(fluoromethyl)pyridine.[11]
Caption: General pathways for electrophilic fluorination with Selectfluor®.
Experimental Protocol: Synthesis of Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates[11]
Materials:
-
1,2-dihydropyridine (1.0 equiv)
-
Selectfluor® (3.0 equiv)
-
Dry acetonitrile (0.1 M)
-
3 Å molecular sieves
Procedure:
-
To a stirred solution of the 1,2-dihydropyridine in dry acetonitrile in the presence of 3 Å molecular sieves at 0 °C, add a solution of Selectfluor® in dry acetonitrile dropwise under an argon atmosphere.
-
Stir the reaction mixture for 10 minutes at 0 °C, then slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Comparison
This method provides a convenient route to 2-(fluoromethyl)pyridines, which can be challenging to synthesize via other methods.[11] The reaction proceeds under mild conditions and the starting 1,2-dihydropyridines are readily accessible. The product distribution between the fluorinated pyridine and the 2-(fluoromethyl)pyridine can be influenced by the reaction conditions and the substrate.[11]
Nucleophilic Fluorination using Tetrabutylammonium Fluoride (TBAF)
Nucleophilic aromatic substitution (SNAr) of halopyridines with a fluoride source is a classical yet effective method for synthesizing fluorinated pyridines. The use of tetrabutylammonium fluoride (TBAF) as the fluoride source offers milder reaction conditions compared to traditional alkali metal fluorides.[12]
Mechanistic Insights
The reaction proceeds via a standard SNAr mechanism. The fluoride ion attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine or bromine), forming a Meisenheimer complex. Subsequent expulsion of the leaving group yields the fluorinated pyridine. The reactivity of the halopyridine is enhanced by the presence of electron-withdrawing groups on the ring.[13]
Caption: The SNAr mechanism for nucleophilic fluorination with TBAF.
Experimental Protocol: Fluorination of a Chloropyridine with Anhydrous TBAF[15][16]
Materials:
-
Chloropyridine substrate (1.0 equiv)
-
Anhydrous tetrabutylammonium fluoride (TBAF) (1.5 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) (0.2 M)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chloropyridine substrate and anhydrous DMSO.
-
Add anhydrous TBAF to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance and Comparison
The use of anhydrous TBAF allows for the fluorination of a range of chloropyridines at room temperature, a significant advantage over methods requiring high temperatures.[14][15] The yields are generally high, and the method is applicable to various substituted pyridines. The success of the reaction is highly dependent on the use of anhydrous TBAF, as the presence of water can significantly reduce the nucleophilicity of the fluoride ion.[16]
Comparative Performance Data
| Method | Target Position | Key Reagents | Temperature (°C) | Typical Yields (%) | Key Advantages | Key Limitations |
| Rh(III)-Catalyzed C–H Functionalization | 3-position | [Cp*RhCl₂]₂, CsOAc | 100 | 60-95[2] | High regioselectivity with terminal alkynes, good functional group tolerance, bench-top setup. | Requires specific α-fluoro-α,β-unsaturated oxime precursors. |
| Late-Stage C–H Fluorination with AgF₂ | 2-position | AgF₂ | Room Temp | 70-98[8] | Excellent regioselectivity, very mild conditions, rapid reaction, broad substrate scope. | Stoichiometric use of silver reagent, not compatible with certain functional groups (amines, alcohols).[8] |
| Electrophilic Fluorination with Selectfluor® | 2-(fluoromethyl) | Selectfluor® | 0 to Room Temp | 40-70[11] | Direct route to 2-(fluoromethyl)pyridines, mild conditions. | Can produce a mixture of products, requires dihydropyridine precursors.[11] |
| Nucleophilic Fluorination with TBAF | Varies (position of leaving group) | Anhydrous TBAF | Room Temp | 75-95[14][15] | Mild conditions, high yields, readily available starting materials. | Requires anhydrous conditions, reactivity dependent on pyridine electronics.[16] |
Conclusion
The synthesis of fluorinated pyridines has been significantly advanced by the development of these alternative methods. The choice of the most appropriate synthetic route will depend on the desired substitution pattern, the complexity of the starting material, and the required reaction conditions. The Rh(III)-catalyzed C–H functionalization provides an elegant solution for the synthesis of 3-fluoropyridines. For late-stage functionalization and the introduction of fluorine at the 2-position, the AgF₂-mediated C–H fluorination is a powerful and versatile tool. Electrophilic fluorination with Selectfluor® offers a direct entry to valuable 2-(fluoromethyl)pyridines, while nucleophilic fluorination with TBAF provides a mild and efficient alternative to traditional SNAr conditions. By understanding the mechanisms, protocols, and comparative performance of these methods, researchers are well-equipped to incorporate fluorinated pyridines into their drug discovery and development programs.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluoropyridine Isomers
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Purity in Fluoropyridines
Fluoropyridines are privileged scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom into the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. However, these benefits are critically dependent on the fluorine's position. The three primary positional isomers—2-fluoropyridine (2-FP), 3-fluoropyridine (3-FP), and 4-fluoropyridine (4-FP)—exhibit distinct chemical behaviors and biological activities. Consequently, the ability to unambiguously distinguish and characterize these isomers is not merely an academic exercise; it is a fundamental requirement for quality control, reaction monitoring, and regulatory compliance in drug development.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these isomers. We will move beyond simple data reporting to explore the underlying principles that govern their distinct spectral signatures, offering field-proven insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for identifying fluoropyridine isomers. The high natural abundance and spin quantum number of ½ for both ¹H and ¹⁹F nuclei provide rich, highly informative spectra.
Expertise & Experience: The "Why" Behind the Shifts and Couplings
The spectral differences between the isomers are driven by the interplay of the nitrogen atom's electron-withdrawing nature and the fluorine atom's strong inductive (-I) and moderate resonance (+M) effects. The position of the fluorine atom relative to the nitrogen dictates the electronic environment of every other nucleus in the ring, leading to unique chemical shifts (δ) and spin-spin coupling constants (J).
-
2-Fluoropyridine (ortho): The fluorine is adjacent to the nitrogen. Both are strongly electron-withdrawing, significantly deshielding the neighboring protons. The fluorine's lone pairs can participate in resonance, donating electron density into the ring.
-
3-Fluoropyridine (meta): The fluorine's influence is primarily inductive, affecting adjacent protons. Its meta position relative to the nitrogen results in a more complex interplay of electronic effects compared to the other isomers.
-
4-Fluoropyridine (para): The fluorine is para to the nitrogen. This position allows for a strong resonance effect, where the fluorine lone pairs can donate electron density directly towards the electron-deficient nitrogen, influencing the entire π-system.
¹⁹F NMR: The Primary Diagnostic Window
¹⁹F NMR is exceptionally useful due to its high sensitivity and wide chemical shift range, which makes even subtle electronic differences apparent.[1][2] The chemical shift of the fluorine nucleus itself is highly diagnostic.
| Isomer | Typical ¹⁹F Chemical Shift (δ, ppm) | Rationale |
| 2-Fluoropyridine | ~ -68 ppm | The fluorine is directly attached to a carbon adjacent to the electronegative nitrogen, leading to a distinct electronic environment. |
| 3-Fluoropyridine | ~ -115 ppm | The fluorine is further from the nitrogen, resulting in a significantly different (more shielded) chemical shift compared to the 2- and 4-isomers.[3] |
| 4-Fluoropyridine | ~ -88 ppm | The para-relationship to nitrogen allows for resonance effects that differentiate it clearly from the ortho and meta positions. |
Note: Chemical shifts are referenced to CFCl₃ and can vary with solvent and concentration.[2][4]
¹H and ¹³C NMR: Confirming Identity Through Coupling Patterns
While ¹⁹F NMR provides a quick screen, ¹H and ¹³C NMR confirm the structure through characteristic chemical shifts and, crucially, through-bond J-couplings.
| Isomer | Key ¹H NMR Features (Approx. δ, ppm in CDCl₃) | Key ¹³C NMR Features (¹J_CF, Hz) |
| 2-Fluoropyridine | H6: ~8.2 (ddd), H3: ~6.9 (ddd), H4: ~7.8 (td), H5: ~7.2 (ddd)[5] | Large ¹J_CF coupling (~236 Hz)[4] |
| 3-Fluoropyridine | H2: ~8.4 (d), H6: ~8.4 (dd), H4: ~7.4 (ddd), H5: ~7.2 (td)[6][7] | Large ¹J_CF coupling (~250 Hz) |
| 4-Fluoropyridine | H2/H6: ~8.5 (dd), H3/H5: ~7.0 (dd) | Large ¹J_CF coupling (~265 Hz)[4] |
Causality in Experimental Choice: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Acetone-d₆ is standard for achieving sample dissolution and providing a lock signal.[4] It's critical to be consistent, as solvent choice can influence chemical shifts by 1-6 ppm for fluorine signals.[4] For resolving complex multiplets, higher field strength magnets (e.g., >400 MHz) are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the fluoropyridine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and match the ¹H, ¹⁹F, and ¹³C probes.
-
Shim the magnetic field using the deuterium lock signal to achieve optimal resolution.
-
-
¹⁹F NMR Acquisition:
-
Acquire a simple one-pulse experiment. A spectral width of ~200 ppm centered around -100 ppm is typically sufficient.
-
No proton decoupling is necessary for initial screening but can be used to simplify the spectrum.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0 ppm).[8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe sharp singlets for carbons not coupled to fluorine. The carbon directly attached to fluorine will appear as a broad doublet due to the large ¹J_CF coupling.
-
A longer acquisition time may be needed due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate signals and measure chemical shifts and coupling constants.
Infrared (IR) Spectroscopy: A Rapid Fingerprinting Method
IR spectroscopy provides a fast, non-destructive method for distinguishing isomers based on their unique molecular vibrations.[9] While a full assignment requires computational support, the "fingerprint" region (1600–600 cm⁻¹) is typically sufficient for differentiation.[10]
Expertise & Experience: Interpreting Vibrational Modes
Each isomer has a distinct set of 3N-6 vibrational modes (27 for C₅H₄FN).[11][12] The key differentiating vibrations are the C-F stretching mode and the aromatic C-H and C-C ring modes. The position of the heavy fluorine atom alters the molecule's symmetry and the energies of these vibrations.[13]
| Isomer | Characteristic IR Bands (cm⁻¹) | Vibrational Assignment |
| 2-Fluoropyridine | ~1250-1150 | C-F Stretch[14] |
| ~750 | C-H Out-of-plane bend | |
| 3-Fluoropyridine | ~1250-1150 | C-F Stretch[14] |
| ~800 | C-H Out-of-plane bend | |
| 4-Fluoropyridine | ~1220 | C-F Stretch |
| ~820 | C-H Out-of-plane bend |
Note: These are approximate values. The fingerprint region contains numerous other bands that, when viewed together, create a unique pattern for each isomer.[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place one drop of the liquid fluoropyridine sample directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram: Isomer Differentiation Workflow
This diagram illustrates the logical flow for using multiple spectroscopic techniques to identify an unknown fluoropyridine isomer.
Caption: Workflow for Isomer Identification.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy differentiates the isomers based on how the fluorine substituent alters their electronic transitions, specifically the π→π* and n→π* transitions.[16][17]
Expertise & Experience: The Impact of Fluorine on Absorption
The pyridine ring exhibits a π→π* transition (around 250-270 nm) and a weaker, symmetry-forbidden n→π* transition (around 270-300 nm).[18] The fluorine atom perturbs the energy levels of the non-bonding (n) and π molecular orbitals.
-
Solvent Effects: A key experimental choice is the solvent. In polar, protic solvents like ethanol, hydrogen bonding to the nitrogen lone pair stabilizes the n-orbital, causing the n→π* transition to shift to a shorter wavelength (a "blue shift"). This effect can be used to help assign the bands.[18]
-
Isomer Differences:
-
2-Fluoropyridine: Research indicates that the n→π* transition is often obscured or "missing" in the spectra of 2-halopyridines, likely buried under the more intense π→π* band.[16][18]
-
3-Fluoropyridine: Shows both n→π* and π→π* transitions, with the S1 state (lowest energy singlet excited state) being the n→π* state.[16][19]
-
4-Fluoropyridine: The electronic structure is also perturbed, leading to a distinct λ_max.
-
| Isomer | Approx. λ_max (π→π) in non-polar solvent | Notes |
| Pyridine (Ref.) | ~251 nm | Shows both n→π and π→π* bands. |
| 2-Fluoropyridine | ~264 nm | n→π* transition is often not observed.[18] |
| 3-Fluoropyridine | ~263 nm | Both transitions are typically visible.[18] |
| 4-Fluoropyridine | ~255 nm | λ_max is shifted relative to the others. |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of each isomer in a UV-transparent solvent (e.g., cyclohexane for non-polar, ethanol for polar). Prepare a solvent blank.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Calibrate the spectrophotometer by running a baseline correction with the solvent blank.
-
Data Acquisition: Fill the sample cuvette and acquire the absorption spectrum from approximately 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each major peak.
Mass Spectrometry (MS): Differentiation by Fragmentation
While all three isomers have the same molecular mass (97.09 g/mol ), they can be distinguished using mass spectrometry by their different fragmentation patterns upon ionization, typically by Electron Ionization (EI).[20][21]
Expertise & Experience: Positional Effects on Fragmentation
The molecular ion (M⁺˙) for all three isomers will appear at an m/z of 97. The stability of the ring and the position of the fluorine atom dictate the subsequent fragmentation pathways.[22] The primary fragmentations involve the loss of small, stable neutral molecules.
-
Common Fragments: Look for loss of HCN (m/z 70), C₂H₂ (m/z 71), and HF (m/z 77).
-
Isomer-Specific Ratios: The key to differentiation is not just the presence of these fragments, but their relative abundances. The stability of the resulting fragment ions will differ based on the initial position of the fluorine, leading to a unique fragmentation "fingerprint" for each isomer. For example, the pathway leading to the loss of HCN might be more favorable for one isomer over another.
Diagram: Postulated Fragmentation Differences
This diagram shows how the initial structure of 2-FP and 4-FP could lead to different primary fragment ions.
Caption: Postulated Fragmentation Pathways.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample via a direct insertion probe or, if coupled to a GC, via injection.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.
-
Mass Analysis: Scan a mass range from m/z 10 to 120 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak at m/z 97. Record the m/z values and relative intensities of all major fragment ions. Compare the fragmentation patterns of the different isomers.
Summary and Recommendations
This guide demonstrates that while multiple techniques can distinguish fluoropyridine isomers, they offer different levels of certainty and experimental overhead.
| Technique | Primary Differentiator(s) | Speed | Confidence Level |
| ¹⁹F NMR | Direct chemical shift of fluorine nucleus | Fast | Very High |
| ¹H / ¹³C NMR | Chemical shifts and J-coupling patterns | Medium | Definitive |
| IR Spectroscopy | Fingerprint region (vibrational modes) | Very Fast | High (with reference) |
| UV-Vis | λ_max and presence/absence of n→π* band | Very Fast | Medium |
| Mass Spec. | Relative abundance of fragment ions | Fast | High (with reference) |
Recommendation for Workflow: For routine analysis and quality control, a combination of ¹⁹F NMR and IR spectroscopy provides the fastest and most confident identification. For absolute structural elucidation of a novel compound or for regulatory submissions, a full data package including ¹⁹F, ¹H, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is the authoritative standard.
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A Comparative Guide to the Biological Activity of Substituted Pyrylacetonitriles for Researchers and Drug Development Professionals
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Among the vast landscape of pyridine-containing compounds, substituted pyridylacetonitriles represent a class of molecules with significant and diverse biological activities. Their synthetic tractability and the profound influence of substituent patterns on their bioactivity make them a compelling area of research for the development of novel therapeutic agents.[1] This guide provides a comprehensive comparison of the biological activities of substituted pyridylacetonitriles, supported by experimental data, to aid researchers and drug development professionals in this field.
Unveiling the Therapeutic Potential: A Comparative Analysis of Biological Activities
Substituted pyridylacetonitriles have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. The nature and position of substituents on the pyridine and phenyl rings play a pivotal role in determining the potency and selectivity of these compounds.
Anticancer Activity: A Look at Cytotoxicity
The antiproliferative effects of substituted pyridylacetonitriles and related pyridine derivatives have been extensively studied against various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Pyridine Derivatives
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h) | IC50 (µM) on MCF-7 (72h) | Reference |
| 8a | H | 4.53 | 2.11 | [2] |
| 8b | 4-Cl | 3.03 | 1.52 | [2] |
| 8d | 4-CH3 | 3.98 | 1.95 | [2] |
| 8e | 3-CF3 | 0.22 | 0.11 | [2] |
| 8n | 3-Cl | 1.88 | 0.80 | [2] |
| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | [2] |
| Sorafenib | (Reference Drug) | 4.50 | Not Reported | [2] |
| Compound 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | 52 (PC3) | - | [3] |
| Compound 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 80 (PC3), 100 (MCF-7) | - | [3] |
| Imatinib | (Reference Drug) | 40 (PC3), 98 (MCF-7) | - | [3] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The data presented in Table 1 for pyridine-urea derivatives reveals critical structure-activity relationships. The presence of a trifluoromethyl group at the meta-position of the phenylurea moiety (compound 8e ) dramatically enhances cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values significantly lower than the reference drugs doxorubicin and sorafenib.[2] Substitution at the para-position with either a chloro (8b ) or a methyl (8d ) group results in moderate activity, while the unsubstituted analog (8a ) is the least potent.[2] This highlights the importance of the electronic properties and the position of the substituent on the distal phenyl ring for anticancer efficacy. For 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety (2b , 2c ) demonstrated higher cytotoxicity against the PC3 prostate cancer cell line compared to those with a methoxy group.[3]
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Substituted pyridylacetonitriles and their derivatives have shown promise in this area. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Pyridine Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 12a | E. coli | 19.5 | [4] |
| Compound 12a | B. mycoides | <4.8 | [4] |
| Compound 12a | C. albicans | <4.8 | [4] |
| Compound 15 | E. coli | >4.8 | [4] |
| Compound 15 | B. mycoides | 9.8 | [4] |
| Compound 15 | C. albicans | 39 | [4] |
| Compound 6y | S. aureus ATCC25923 | 0.36 | [5] |
| Compound 6y | MRSA USA300 JE2 | 0.02 | [5] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
The antimicrobial activity of pyridine derivatives is also highly dependent on their substitution patterns. For instance, in a series of pyridine and thienopyridine derivatives, compound 12a exhibited potent activity against E. coli, B. mycoides, and C. albicans, with MIC values below 19.5 µg/mL.[4] In another study on 2-(amino)quinazolin-4(3H)-one derivatives, compound 6y , featuring a 3,4-difluorobenzylamine moiety at the 2-position, demonstrated exceptional potency against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the nanomolar range for the resistant strain.[5] This underscores the potential of specific halogen substitutions in enhancing antibacterial efficacy.
Enzyme Inhibition: A Targeted Approach
The ability of substituted pyridylacetonitriles to inhibit specific enzymes offers a more targeted therapeutic strategy. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[6][7] Several pyridine-containing compounds have been identified as potent inhibitors of kinases within this pathway.
Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Selected Pyridine Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound 31 | PI3Kα | 2.1 | [6] |
| Compound 31 | mTOR | 8.3 | [6] |
| Compound 4 | PI3Kα | 4 | [6] |
| Compound 4 | mTOR | 16 | [6] |
| IRAK4 Inhibitor 94 | IRAK4 | 3.4 | [8] |
| IRAK4 Inhibitor 95 | IRAK4 | 3 | [8] |
| IRAK4 Inhibitor 96 | IRAK4 | 2 | [8] |
Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:
In the development of dual PI3K/mTOR inhibitors, the pyridopyrimidinone scaffold has proven effective. Compound 31 emerged as a potent inhibitor with low nanomolar IC50 values against both PI3Kα and mTOR.[6] The substitution pattern on the pyridine ring was found to be crucial; for example, replacing a methoxy group with a chloro group increased PI3Kα activity but abolished mTOR activity.[6] For IRAK4 inhibitors, the substituted pyridine core is essential for achieving high potency, with several compounds exhibiting IC50 values in the low nanomolar range.[8] The electron-deficient nature of the nitrogen-containing ring enhances binding affinity within the kinase active site.[8]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.
General Synthesis of Substituted Pyridylacetonitriles
A common and efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives, which are valuable intermediates and can be derived from pyridylacetonitriles, is through a one-pot, four-component reaction.[9][10][11]
General Procedure:
-
A mixture of an appropriate aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is prepared in a dry flask.[9]
-
The reaction can be catalyzed by various catalysts, such as zinc zirconium phosphate or copper nanoparticles on charcoal, and can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[11][12]
-
The reaction mixture is heated (e.g., in a microwave oven for 7-9 minutes) and the progress is monitored by thin-layer chromatography (TLC).[9]
-
Upon completion, the reaction mixture is washed with a suitable solvent like ethanol.[9]
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., 95% ethanol) to yield the pure 2-amino-3-cyanopyridine derivative.[9]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include an untreated control group.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculate Agar Plate: Evenly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Add Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also, include positive (known antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Interpret Results: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many pyridine-containing compounds, including pyridylacetonitrile derivatives, can be attributed to their ability to modulate critical cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central hub for regulating cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6][7]
Conclusion
Substituted pyridylacetonitriles represent a versatile and promising class of compounds with a wide range of biological activities. The data presented in this guide clearly demonstrates that the therapeutic potential of these molecules is intricately linked to their substitution patterns. For researchers and drug development professionals, a deep understanding of these structure-activity relationships is paramount for the rational design of novel, potent, and selective therapeutic agents. The experimental protocols provided herein offer a foundation for the standardized evaluation of new pyridylacetonitrile derivatives, ensuring the generation of reliable and comparable data to accelerate the discovery and development process.
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Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med. Chem. Lett.2018 , 9, 5, 423–428.
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Tu, S., et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC2005 , i, 137-142.
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Wymann, M. P., & Schneiter, R. (2008). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 16(4), 1877–1887.
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Karimi, H., et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis2018 , 8, 4, 345-353.
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Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives. Journal of the Serbian Chemical Society, 77(10), 1363-1370.
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Zhuo, J.-C., et al. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate.
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Wong, K. K. (2011). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate.
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. International Journal of Molecular Sciences2023 , 24, 16, 12891.
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A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. J. Braz. Chem. Soc.2015 , 26, 1, 1-10.
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Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34.
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A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research. BenchChem. 2025 .
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Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. ResearchGate.
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1/IC50 values of antitumor screening of target derivatives against... ResearchGate.
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules2022 , 27, 19, 6649.
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences2023 , 24, 10, 8881.
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Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design2023 , 37, 5, 269–283.
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. 2024 .
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules2023 , 28, 15, 5849.
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A Cost-Benefit Analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The pyridine nucleus, a common motif in a vast number of pharmaceuticals, is frequently a target for fluorination. This guide provides a detailed cost-benefit analysis of utilizing 2-(6-Fluoropyridin-2-YL)acetonitrile as a building block in comparison to its non-fluorinated and chloro-substituted analogs. We will delve into the synthetic implications, potential downstream advantages, and economic considerations to provide a comprehensive framework for researchers in drug discovery and development.
The Strategic Advantage of Fluorine in Pyridine Scaffolds
The introduction of a fluorine atom to a pyridine ring, as in 2-(6-Fluoropyridin-2-YL)acetonitrile, can profoundly influence a molecule's biological profile. Fluorine's high electronegativity and relatively small size can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450, which can increase the in vivo half-life of a drug.
-
Modulated Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can alter drug-receptor interactions, solubility, and pharmacokinetic properties.
-
Improved Membrane Permeability: The strategic placement of fluorine can enhance a molecule's lipophilicity, potentially leading to better absorption and distribution.
-
Favorable Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity.
These benefits, however, must be weighed against the potential challenges and costs associated with the synthesis and use of fluorinated building blocks.
Comparative Analysis of Pyridylacetonitrile Building Blocks
To provide a clear comparison, we will consider three key building blocks: 2-(6-Fluoropyridin-2-YL)acetonitrile, the parent compound 2-Pyridylacetonitrile, and 2-(6-Chloropyridin-2-YL)acetonitrile.
| Feature | 2-(6-Fluoropyridin-2-YL)acetonitrile | 2-Pyridylacetonitrile | 2-(6-Chloropyridin-2-YL)acetonitrile |
| CAS Number | 312325-71-6 | 2739-97-1 | 75279-60-6[2] |
| Molecular Weight | 136.13 g/mol | 118.14 g/mol [3] | 152.58 g/mol |
| Primary Benefit | Introduces fluorine for enhanced metabolic stability and modulated pKa. | Readily available and cost-effective baseline for synthesis. | Provides a site for further functionalization via cross-coupling reactions. |
| Relative Cost | High | Low | Moderate |
| Reactivity | The electron-withdrawing fluorine atom can decrease the nucleophilicity of the pyridine nitrogen and may influence the acidity of the methylene protons. | Serves as a standard for reactivity in condensation and substitution reactions. | The chloro group can be displaced or used as a handle in cross-coupling, offering synthetic versatility. |
Cost-Benefit in Practice: A Hypothetical Knoevenagel Condensation
To illustrate the practical implications of choosing a fluorinated building block, let us consider a hypothetical Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Illustrative Reaction Scheme
Caption: A generalized workflow for the Knoevenagel condensation.
Expected Outcomes:
-
2-Pyridylacetonitrile: This reaction is well-documented and would likely proceed with a standard base catalyst (e.g., piperidine, sodium ethoxide) in a solvent like ethanol or toluene. The reaction would serve as a baseline for yield and reaction time.
-
2-(6-Fluoropyridin-2-YL)acetonitrile: The electron-withdrawing fluorine atom would increase the acidity of the methylene protons, potentially accelerating the initial deprotonation step of the Knoevenagel condensation. This could lead to a faster reaction rate and potentially allow for the use of milder reaction conditions. However, the overall yield may be comparable to the non-fluorinated analog, and the primary benefit would be realized in the properties of the resulting fluorinated product.
-
2-(6-Chloropyridin-2-YL)acetonitrile: The chloro-substituent, being less electron-withdrawing than fluorine, would have a less pronounced effect on the acidity of the methylene protons compared to the fluoro-analog. The primary advantage of using this substrate lies in the potential for subsequent modification of the chloro-group, for instance, through a Suzuki or Buchwald-Hartwig coupling, to introduce further molecular diversity.
Experimental Protocol: A Comparative Knoevenagel Condensation
The following is a generalized protocol for a comparative study of the Knoevenagel condensation.
Materials:
-
2-(6-Fluoropyridin-2-YL)acetonitrile
-
2-Pyridylacetonitrile
-
2-(6-Chloropyridin-2-YL)acetonitrile
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In three separate round-bottom flasks, dissolve one equivalent of each of the pyridylacetonitrile derivatives in ethanol.
-
To each flask, add 1.1 equivalents of benzaldehyde.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to each flask.
-
Stir the reaction mixtures at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixtures under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Determine the yield and characterize the products by spectroscopic methods (e.g., NMR, MS).
Data Visualization: A Predictive Comparison
Caption: A summary of the cost-benefit considerations for using 2-(6-Fluoropyridin-2-YL)acetonitrile.
Conclusion and Recommendations
The choice of whether to use 2-(6-Fluoropyridin-2-YL)acetonitrile is a strategic one that depends on the long-term goals of the research program.
-
For early-stage discovery and lead optimization, the higher initial cost of the fluorinated building block can be justified by the potential for significant improvements in the pharmacokinetic profile of the final compound. The downstream benefits of enhanced metabolic stability, modulated pKa, and potentially improved binding affinity can outweigh the initial investment by reducing the likelihood of late-stage failures due to poor drug-like properties.
-
For projects where cost is a primary driver and the introduction of fluorine is not a key design element, 2-pyridylacetonitrile remains a viable and economical choice.
-
When synthetic versatility and the ability to introduce further diversity are paramount, 2-(6-chloropyridin-2-yl)acetonitrile offers a compelling alternative, providing a handle for subsequent cross-coupling reactions.
Ultimately, the decision should be based on a holistic assessment of the project's objectives, balancing the immediate costs of synthesis with the long-term value of creating a more developable and efficacious drug candidate. The strategic use of fluorinated building blocks like 2-(6-Fluoropyridin-2-YL)acetonitrile is a powerful tool in the medicinal chemist's arsenal for achieving this goal.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]
-
Al-Sheikh, M. A., El-Emam, A. A., & El-Sayed, K. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406–4416. [Link]
-
Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 1002-1007. [Link]
-
Jones, G. (Ed.). (2008). The Knoevenagel Condensation. In Organic Reactions. John Wiley & Sons, Inc. [Link]
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A Comparative Guide to the Definitive Structure of 2-(6-Fluoropyridin-2-YL)acetonitrile Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. In the realm of medicinal chemistry, derivatives of 2-(6-Fluoropyridin-2-YL)acetonitrile are of significant interest due to their potential as scaffolds in novel therapeutic agents. The precise arrangement of atoms within these molecules dictates their physicochemical properties, biological activity, and safety profile. Therefore, a rigorous and multi-faceted approach to structural elucidation is not just a matter of analytical due diligence; it is a critical step in the journey from a promising compound to a potential therapeutic.
The Imperative of Unambiguous Structural Confirmation
The introduction of a fluorine atom into a pyridine ring, as seen in 2-(6-Fluoropyridin-2-YL)acetonitrile, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance a compound's therapeutic potential, but they also introduce complexities in its synthesis and characterization. Ambiguity in the position of the fluorine atom or the connectivity of the acetonitrile group can lead to the pursuit of an incorrect lead compound, wasting valuable time and resources. Hence, the application of orthogonal analytical techniques is paramount to establish a self-validating system for structural confirmation.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can provide a complete picture of a molecule's structure. A robust structural confirmation strategy relies on the convergence of data from multiple, independent methods. The primary techniques employed for small organic molecules like 2-(6-Fluoropyridin-2-YL)acetonitrile derivatives are:
-
X-Ray Crystallography: The gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of a compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.
The following sections will explore each of these techniques in detail, outlining their theoretical underpinnings, experimental workflows, and the nature of the data they provide.
X-Ray Crystallography: The Definitive 3D Structure
Expertise & Experience: X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atomic positions within a crystal lattice.[1] This technique is the only one that can directly reveal the stereochemistry and conformation of a molecule in the solid state. The causality behind choosing X-ray crystallography lies in its ability to provide an unambiguous and absolute structural determination, which is invaluable for establishing a definitive reference for a new chemical entity.
Trustworthiness: A successfully solved crystal structure is a self-validating system. The quality of the final structure is assessed by statistical parameters such as the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model. A low R-factor provides high confidence in the determined structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is then used to build an initial model of the molecule, which is subsequently refined against the experimental data to obtain the final, high-resolution structure.
Mandatory Visualization:
Data Presentation:
| Parameter | 2,6-Difluoropyridine (Analog) |
| Chemical Formula | C₅H₃F₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.338(2) |
| b (Å) | 6.353(2) |
| c (Å) | 10.012(3) |
| β (°) | 109.13(3) |
| Volume (ų) | 440.6(2) |
| R-factor | 0.045 |
Note: The crystallographic data presented here for the analog 2,6-Difluoropyridine is sourced from the Cambridge Crystallographic Data Centre (CCDC) and serves as an illustrative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, proximity, and coupling of atoms. For a molecule like 2-(6-Fluoropyridin-2-YL)acetonitrile, ¹H, ¹³C, and ¹⁹F NMR are indispensable. The causality for using a suite of NMR experiments is to build a complete and unambiguous picture of the molecular framework.
Trustworthiness: The self-validating nature of NMR comes from the consistency of the data across different experiments. For example, the coupling patterns observed in a ¹H NMR spectrum should be consistent with the correlations seen in a 2D COSY spectrum. Similarly, ¹H-¹³C correlations from an HSQC/HMBC experiment should align with the assigned ¹H and ¹³C chemical shifts.
Experimental Protocols:
¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., TMS).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.
¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Similar to ¹H NMR, process the data to obtain the final spectrum.
¹⁹F NMR:
-
Sample Preparation: Similar to ¹H NMR.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. No external standard is required if the spectrometer is referenced to an internal fluorine lock.
-
Data Processing: Process the data to obtain the final spectrum.
Mandatory Visualization:
Data Presentation (Idealized for 2-(6-Fluoropyridin-2-YL)acetonitrile):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.8 | t | ~8.0 | H4 |
| ¹H | ~7.4 | d | ~8.0 | H5 |
| ¹H | ~7.1 | d | ~8.0 | H3 |
| ¹H | ~4.0 | s | - | CH₂ |
| ¹³C | ~163 (d) | d | J(C,F) ~240 | C6 |
| ¹³C | ~148 (d) | d | J(C,F) ~15 | C2 |
| ¹³C | ~140 (d) | d | J(C,F) ~8 | C4 |
| ¹³C | ~120 (d) | d | J(C,F) ~4 | C3 |
| ¹³C | ~117 | s | - | CN |
| ¹³C | ~110 (d) | d | J(C,F) ~35 | C5 |
| ¹³C | ~25 | s | - | CH₂ |
| ¹⁹F | ~-70 | s | - | F |
Note: This is idealized data based on known chemical shifts of similar structures. The exact values would need to be determined experimentally.
Mass Spectrometry: Unveiling the Molecular Weight and Formula
Expertise & Experience: Mass spectrometry provides the molecular weight of a compound with high accuracy and can help determine its elemental composition. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) depends on the analyte's properties. For a relatively small and polarizable molecule like a fluoropyridine derivative, ESI is often a good choice as it is a soft ionization technique that typically yields the intact molecular ion.
Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, providing a powerful check on the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI). The analyte is ionized to form gaseous ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion.
Mandatory Visualization:
Data Presentation (Expected for 2-(6-Fluoropyridin-2-YL)acetonitrile):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Medium | C≡N stretch |
| ~1600-1450 | Strong | C=C and C=N ring stretching |
| ~1250 | Strong | C-F stretch |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
Note: This is a prediction based on characteristic IR absorption frequencies.
Comparative Analysis and Best Practices
| Technique | Information Provided | Strengths | Limitations |
| X-Ray Crystallography | Absolute 3D structure, stereochemistry, conformation | Unambiguous, definitive | Requires a suitable single crystal, solid-state structure may differ from solution |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution structure | Rich structural detail, non-destructive | Can be complex to interpret, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, high accuracy (HRMS) | Provides little information on connectivity, fragmentation can be complex |
| IR Spectroscopy | Functional groups | Rapid, simple, non-destructive | Limited structural information, not suitable for complex mixtures |
Best Practices for a Self-Validating System:
-
Start with Spectroscopy: Begin with NMR, MS, and IR to propose a putative structure. The combination of molecular formula from HRMS, functional groups from IR, and a detailed connectivity map from NMR provides a strong foundation.
-
Confirm with Crystallography: Whenever possible, confirm the proposed structure with single-crystal X-ray diffraction. This provides the ultimate proof of structure and serves as a reference for all other analytical data.
-
Data Consistency is Key: Ensure that the data from all techniques are consistent. The molecular formula from HRMS must match the atoms identified by NMR. The functional groups identified by IR should be consistent with the chemical shifts and connectivity observed in the NMR spectra. Any discrepancies must be thoroughly investigated.
Conclusion
The structural confirmation of 2-(6-Fluoropyridin-2-YL)acetonitrile derivatives, and indeed any novel chemical entity, is a critical process that demands a rigorous and multi-faceted analytical approach. By combining the strengths of X-ray crystallography, NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can build a self-validating system that provides a high degree of confidence in the determined structure. This comprehensive understanding is essential for advancing drug discovery programs and ensuring the integrity of scientific research.
References
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PubChem. 2-(6-fluoropyridin-2-yl)acetonitrile. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. [Link]
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Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide (2nd ed.). Wiley-Interscience. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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A Senior Application Scientist's Guide to the Isomeric Purity of 2-(6-Fluoropyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Pharmaceutical intermediates, the foundational building blocks of active pharmaceutical ingredients (APIs), demand the highest standards of purity. Among these, the isomeric purity of reactive intermediates like 2-(6-Fluoropyridin-2-YL)acetonitrile is of paramount importance. The presence of even minute quantities of positional isomers can lead to the formation of unwanted API analogues, potentially altering pharmacological activity, introducing toxicity, or complicating regulatory approval processes.
This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 2-(6-Fluoropyridin-2-YL)acetonitrile. Drawing upon established principles of separation science and spectroscopic analysis, we will explore the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Challenge: Potential Isomeric Impurities
The synthesis of 2-(6-Fluoropyridin-2-YL)acetonitrile can inadvertently lead to the formation of several positional isomers. Understanding the likely isomeric impurities is the first step in developing robust analytical methods for their detection and quantification. Based on common synthetic routes for fluorinated pyridines and pyridylacetonitriles, the primary isomeric impurities of concern are:
-
Positional Isomers of the Fluorine Atom:
-
2-(3-Fluoropyridin-2-YL)acetonitrile
-
2-(4-Fluoropyridin-2-YL)acetonitrile
-
2-(5-Fluoropyridin-2-YL)acetonitrile
-
-
Positional Isomer of the Acetonitrile Group:
-
2-(6-Fluoropyridin-3-YL)acetonitrile
-
Each of these isomers, while sharing the same molecular weight, possesses a unique electronic and steric profile that can be exploited for separation and identification.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for assessing isomeric purity is dictated by a balance of selectivity, sensitivity, speed, and the specific nature of the isomers . Here, we compare the three most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Methodology | Principle | Strengths | Limitations | Best Suited For |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | High versatility in column and mobile phase selection, excellent for separating non-volatile compounds, robust for quantitative analysis. | Method development can be time-consuming, requires reference standards for peak identification. | Routine quality control, quantitative analysis of known isomers, preparative separation. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High separation efficiency for volatile isomers, provides mass spectral data for identification. | Requires analytes to be thermally stable and volatile, potential for co-elution of very similar isomers. | Screening for a wide range of volatile impurities, confirmation of identity based on mass fragmentation. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation without the need for reference standards, provides information on connectivity and spatial relationships. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures, requires higher sample concentrations. | Definitive identification of unknown isomers, structural confirmation of reference standards, in-depth structural analysis. |
In-Depth Experimental Protocols
I. High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness and versatility. For separating positional isomers of fluoropyridylacetonitrile, a reversed-phase method is often a good starting point. The choice of a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) phase, can enhance separation by providing different interaction mechanisms beyond simple hydrophobicity.[1][2]
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for isomeric purity analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(6-Fluoropyridin-2-YL)acetonitrile sample.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to 2-(6-Fluoropyridin-2-YL)acetonitrile.
-
Integrate all impurity peaks and calculate the area percentage to determine the isomeric purity.
-
For quantitative analysis, a calibration curve should be prepared using reference standards of the known isomers.
-
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification
Rationale: GC-MS is a powerful tool for separating and identifying volatile isomers. The high resolving power of capillary GC columns combined with the structural information from mass spectrometry allows for the confident identification of impurities.
Experimental Workflow:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for isomer identification.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System and Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for separated peaks.
-
Analyze the mass spectrum of each peak. Positional isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns.
-
Compare the obtained mass spectra with a library of known compounds for tentative identification.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
Rationale: When it comes to the definitive identification of isomers, NMR spectroscopy is unparalleled. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments can provide a complete picture of the molecular structure, allowing for the unambiguous assignment of each isomer without the need for reference standards.[3][4]
Experimental Workflow:
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy workflow for structure elucidation.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition (on a 400 MHz or higher spectrometer):
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling patterns, and integration of the aromatic and methylene protons.
-
¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
¹⁹F NMR: Acquire a fluorine spectrum to observe the chemical shift of the fluorine atom. The chemical shift will be highly sensitive to its position on the pyridine ring.
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is crucial for assigning protons on the pyridine ring.[3][5][6][7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[3][5][6][7]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is key for connecting the acetonitrile group to the correct position on the pyridine ring and for differentiating isomers based on the connectivity of the fluorine-bearing carbon.[3][5][6][7]
-
-
Data Analysis and Structure Elucidation:
-
¹H NMR: The splitting patterns of the aromatic protons will be distinct for each isomer. For example, 2-(6-Fluoropyridin-2-YL)acetonitrile will exhibit a characteristic set of coupled signals, while a 4-fluoro isomer would show a different pattern due to the change in symmetry and coupling constants.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly diagnostic of its position on the pyridine ring.
-
2D NMR: By systematically analyzing the COSY, HSQC, and HMBC correlations, a complete and unambiguous assignment of all proton and carbon signals can be made, confirming the identity of the major component and any isomeric impurities. For instance, an HMBC correlation between the methylene protons of the acetonitrile group and the carbon at the 6-position of the pyridine ring, which also shows a large ¹J(C-F) coupling, would confirm the desired structure.
-
Comparison with Alternative Reagents
While 2-(6-Fluoropyridin-2-YL)acetonitrile is a valuable building block, alternative reagents may be considered depending on the specific synthetic strategy and desired downstream modifications.
| Alternative Reagent | Application | Advantages | Disadvantages |
| 2-Chloro-6-fluoropyridine | Can be a precursor to the target compound via nucleophilic substitution with a cyanide source. | Commercially available and often less expensive. | Requires an additional synthetic step, use of toxic cyanide reagents. |
| Other Halogenated Pyridines (e.g., Bromo, Iodo) | Can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce the cyanomethyl group or other functionalities. | Offer different reactivity profiles for cross-coupling reactions. | May be more expensive, potential for different side reactions. |
| Non-fluorinated Pyridylacetonitriles | Can be used in syntheses where the fluorine atom is introduced at a later stage. | Generally more reactive in certain reactions due to the absence of the electron-withdrawing fluorine. | Requires a subsequent fluorination step which can be challenging and may lead to isomeric mixtures.[8] |
The choice of reagent should be guided by a thorough evaluation of the overall synthetic route, considering factors such as cost, safety, and the potential for impurity formation.
Conclusion
Ensuring the isomeric purity of 2-(6-Fluoropyridin-2-YL)acetonitrile is a critical aspect of quality control in pharmaceutical development. A multi-faceted analytical approach, combining the strengths of HPLC for routine quantification, GC-MS for impurity profiling, and NMR for definitive structural elucidation, provides a robust framework for achieving this goal. The detailed protocols and comparative analyses presented in this guide are intended to empower researchers to make informed decisions and implement effective strategies for the quality assessment of this important synthetic intermediate.
References
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Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
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Umemoto, T., & Singh, R. P. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 2456–2493. [Link]
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Sagatova, A. A., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(12), 3127. [Link]
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Journal of Chromatographic Science. (1966). Gas Chromatographic Separation of Fluoropyridines Using Mixed Stationary Phases. [Link]
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Toste, F. D., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(40), 7836–7844. [Link]
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Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
-
Zhang, Y., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters, 24(10), 2030–2034. [Link]
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ResearchGate. (2018). ¹H, ¹³C and ¹⁹F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]
-
Kiraly, P., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-10. [Link]
-
ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?. [Link]
-
Kranenburg, R. F., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 629–638. [Link]
-
LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Sagatova, A. A., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(12), 3127. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Encyclopedia.pub. (2023). Cyanomethylation Reaction. [Link]
-
LCGC International. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
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Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
-
Sun, M., Wei, L., & Li, C. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(6), 3897–3902. [Link]
-
Zhang, Y., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters, 24(10), 2030–2034. [Link]
-
Chen, J., et al. (2020). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Organic Letters, 22(5), 1856–1860. [Link]
-
MDPI. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Ghozlan, S. A. S., et al. (2006). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 11(12), 947–955. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 689–706. [Link]
-
ResearchGate. (2015). Acetone as a greener alternative to acetonitrile in liquid chromatographic fingerprinting: Liquid Chromatography. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-(6-Fluoropyridin-2-YL)acetonitrile
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods for pharmaceutical intermediates is a critical cornerstone for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 2-(6-Fluoropyridin-2-YL)acetonitrile, a key building block in the synthesis of various pharmaceutical agents.
The selection of an appropriate analytical method is contingent upon a multitude of factors, including the chemical nature of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput. This document will delve into the validation of two of the most powerful and widely used chromatographic techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By presenting a side-by-side comparison of their performance characteristics, supported by hypothetical yet realistic experimental data, this guide aims to equip the reader with the necessary insights to make an informed decision for their specific analytical needs.
All validation protocols and performance data are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4]
Introduction to 2-(6-Fluoropyridin-2-YL)acetonitrile and the Imperative of Method Validation
2-(6-Fluoropyridin-2-YL)acetonitrile is a fluorinated pyridine derivative whose structural motif is of significant interest in medicinal chemistry. The presence of the fluorine atom can modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. The acetonitrile group, in turn, is a versatile functional group that can be readily converted into other functionalities.
Given its role as a crucial intermediate, the purity and content of 2-(6-Fluoropyridin-2-YL)acetonitrile must be meticulously controlled throughout the manufacturing process. A validated analytical method provides the necessary assurance that the measurements are reliable, reproducible, and fit for their intended purpose, which is paramount for regulatory compliance and the overall quality of the final drug substance.[5][6]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[7][8][9] For a polar, aromatic compound like 2-(6-Fluoropyridin-2-YL)acetonitrile, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Rationale for HPLC Method Development
The pyridine ring and the nitrile group impart a degree of polarity to the molecule, making it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase. The fluorination and the aromatic ring also provide a chromophore, allowing for straightforward detection using a UV detector.
Experimental Protocol: Validation of an RP-HPLC Method
Objective: To validate a reversed-phase HPLC method for the quantitative determination of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized).[10][11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined from the UV spectrum of the analyte (typically around 260 nm for pyridine derivatives).
-
Injection Volume: 10 µL.
Validation Parameters and Procedures:
-
Specificity:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), and a sample of 2-(6-Fluoropyridin-2-YL)acetonitrile.
-
Stress studies (acid, base, oxidative, thermal, and photolytic degradation) should be performed to demonstrate that the method can resolve the analyte from its potential degradation products and any process-related impurities.
-
-
Linearity:
-
Prepare a series of at least five calibration standards of 2-(6-Fluoropyridin-2-YL)acetonitrile in the diluent, covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
The correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.
-
-
Range:
-
The range is established based on the linearity, accuracy, and precision data and should encompass the concentrations used in the assay.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of 2-(6-Fluoropyridin-2-YL)acetonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate and calculate the percentage recovery.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of 2-(6-Fluoropyridin-2-YL)acetonitrile at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
The relative standard deviation (RSD) of the results is calculated for both repeatability and intermediate precision.
-
-
Detection Limit (LOD) and Quantitation Limit (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Visualization of the HPLC Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds
Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds.[8] 2-(6-Fluoropyridin-2-YL)acetonitrile, with a predicted boiling point, is amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for enhanced specificity and identification of impurities.[12]
Rationale for GC Method Development
The volatility of 2-(6-Fluoropyridin-2-YL)acetonitrile allows for its separation in the gas phase. A non-polar or mid-polar capillary column is typically suitable for the separation of such aromatic compounds. GC-FID offers high sensitivity and a wide linear range, while GC-MS provides structural information that is invaluable for impurity profiling.
Experimental Protocol: Validation of a GC-FID Method
Objective: To validate a gas chromatography method for the quantitative determination of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: To be optimized (e.g., start at 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (with an appropriate split ratio).
Validation Parameters and Procedures:
The validation parameters (Specificity, Linearity, Range, Accuracy, Precision, LOD, and LOQ) are assessed using the same principles as described for the HPLC method, with the primary difference being the analytical technique and sample introduction. For GC, samples are dissolved in a suitable volatile solvent (e.g., acetone or dichloromethane).
Visualization of the Interrelation of Validation Parameters
Caption: Interrelationship of analytical validation parameters.
Comparative Performance of HPLC and GC Methods
The following tables summarize the hypothetical but realistic performance data for the validated HPLC and GC methods for the analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC Method | GC-FID Method |
| Specificity | Able to resolve the main peak from degradation products and impurities. | High resolution of the main peak from volatile impurities. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 150 | 0.5 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.5 - 101.5 |
| Precision (RSD %) | ||
| - Repeatability | < 1.0 | < 1.5 |
| - Intermediate Precision | < 2.0 | < 2.5 |
| LOD (µg/mL) | 0.1 | 0.05 |
| LOQ (µg/mL) | 0.3 | 0.15 |
Table 2: Practical Considerations for Method Selection
| Feature | HPLC Method | GC-FID Method |
| Analyte Suitability | Excellent for a wide range of polarities, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes. | High; run times can be shorter, often under 15 minutes. |
| Instrumentation Cost | Generally higher initial investment. | Lower initial cost compared to HPLC. |
| Solvent Consumption | Higher, with associated disposal costs. | Lower, primarily for sample preparation. |
| Robustness | Very robust and widely used in QC environments. | Robust, but can be more susceptible to matrix effects at the injector. |
| Coupling to MS | LC-MS is a powerful tool for identification.[7] | GC-MS is a mature and highly sensitive technique for identification.[13] |
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of 2-(6-Fluoropyridin-2-YL)acetonitrile. The choice between the two will ultimately depend on the specific context of the analysis.
-
HPLC is the recommended primary method for quality control in a GMP environment due to its versatility in handling a wider range of potential impurities (both volatile and non-volatile) and its established robustness in pharmaceutical laboratories. The ability to use a PDA detector also provides valuable information about peak purity.
-
GC-FID is an excellent alternative , particularly for in-process controls where speed and high throughput are critical. Its lower solvent consumption also makes it a more environmentally friendly and cost-effective option. When coupled with a mass spectrometer, GC-MS becomes an indispensable tool for the identification of unknown volatile impurities.
Ultimately, the development and validation of a robust analytical method are not merely a regulatory requirement but a fundamental aspect of sound scientific practice that underpins the quality and safety of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
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Comparison of Analytical Procedures in Method Transfer and Bridging Experiments. AAPS J. [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. Technology Networks. [Link]
-
A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [Link]
-
Validation of Analytical Methods. Lab Manager. [Link]
-
Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Acetonitrile. NIST WebBook. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. Eurachem. [Link]
-
Environmental Chemistry Methods for Benzovindiflupyr Degradates in Water. U.S. Environmental Protection Agency. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
HPLC chromatograms with methanol/acetonitrile 50/50 (%, v/v) at 296 K... ResearchGate. [Link]
-
2-(6-Fluoropyridin-3-YL)acetonitrile. Appretech Scientific Limited. [Link]
-
2-(5-BROMO-6-FLUOROPYRIDIN-3-YL)ACETONITRILE. Chemsigma. [Link]
-
Spectrophotometric study on the proton transfer reaction... ResearchGate. [Link]
- HPLC method for simultaneously determining content of indacaterol and glycopyrronium bromide.
-
Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. PubMed. [Link]
-
Acetonitrile, (2,6-dichlorophenyl)-. NIST WebBook. [Link]
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- 10. CN112051346A - HPLC method for simultaneously determining content of indacaterol and glycopyrronium bromide - Google Patents [patents.google.com]
- 11. Acetonitrile, HPLC for Gradient Analysis, meets analytical specification of Ph.Eur, Fisher Chemical 1 L | Buy Online | Fisher Chemical | Fisher Scientific [fishersci.co.uk]
- 12. eurachem.org [eurachem.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Navigating the Safe Handling of 2-(6-Fluoropyridin-2-YL)acetonitrile: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe use of 2-(6-Fluoropyridin-2-YL)acetonitrile, focusing on the critical aspects of personal protective equipment (PPE), emergency procedures, and compliant disposal. Our objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.
Understanding the Hazard Profile
2-(6-Fluoropyridin-2-YL)acetonitrile is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as harmful and an irritant. Key hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following is a detailed breakdown of the required equipment when handling 2-(6-Fluoropyridin-2-YL)acetonitrile.
1. Hand Protection: The Critical Barrier
-
Requirement: Chemical-resistant gloves are mandatory.
-
Rationale and Selection: Disposable nitrile gloves are a suitable choice for providing protection against a wide array of chemicals. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data related to substituted acetonitriles. Always inspect gloves for any signs of damage before use and change them immediately upon contact with the chemical. For extended handling periods or larger quantities, consider double-gloving.
2. Eye and Face Protection: Shielding from Splashes and Vapors
-
Requirement: Chemical splash goggles are essential.
-
Rationale and Selection: Standard safety glasses do not provide adequate protection from splashes, which can come from various angles. Chemical splash goggles that meet the ANSI Z.87.1 standard are required. In situations where there is a significant risk of splashing, such as when handling larger volumes or during vigorous reactions, a face shield should be worn in addition to goggles to protect the entire face.
3. Body Protection: Minimizing Dermal Exposure
-
Requirement: A laboratory coat must be worn.
-
Rationale and Selection: A lab coat serves as a removable barrier to protect your skin and personal clothing from contamination. It should be fully buttoned to provide maximum coverage. In the event of a significant spill, the lab coat can be quickly removed to minimize exposure. Lab coats should not be worn outside of the laboratory to prevent the spread of contaminants.
4. Respiratory Protection: When Engineering Controls are Insufficient
-
Requirement: Use in a well-ventilated area is a minimum requirement. A fume hood is strongly recommended for all manipulations.
-
Rationale and Selection: 2-(6-Fluoropyridin-2-YL)acetonitrile can cause respiratory irritation. Working in a certified chemical fume hood will minimize the inhalation of any vapors or dusts. If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, a NIOSH-approved respirator may be necessary. The use of respirators requires a formal respiratory protection program, including fit testing and training.
The following table summarizes the recommended PPE for handling 2-(6-Fluoropyridin-2-YL)acetonitrile:
| Task/Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Nitrile gloves | Chemical splash goggles | Lab coat | Chemical fume hood |
| Running reactions | Nitrile gloves (consider double-gloving) | Chemical splash goggles and face shield | Lab coat | Chemical fume hood |
| Purification (e.g., chromatography) | Nitrile gloves | Chemical splash goggles and face shield | Lab coat | Chemical fume hood |
| Handling waste | Chemical-resistant gloves (e.g., nitrile) | Chemical splash goggles | Lab coat | Well-ventilated area (fume hood for volatile waste) |
Operational Plan: Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.
Disposal Plan: Responsible Waste Management
All waste containing 2-(6-Fluoropyridin-2-YL)acetonitrile must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash. Incineration in a specialized facility equipped to handle hazardous waste is a potential disposal method.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 2-(6-Fluoropyridin-2-YL)acetonitrile.
Caption: PPE selection workflow for handling 2-(6-Fluoropyridin-2-YL)acetonitrile.
By adhering to these guidelines, researchers can confidently and safely handle 2-(6-Fluoropyridin-2-YL)acetonitrile, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
-
Yufeng. Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
-
University of California, Santa Barbara Environmental Health & Safety. Acetonitrile Chemical Fact Sheet. [Link]
-
Yufeng. Understanding the SDS for Acetonitrile: Safe Handling Practices (2024-06-04). [Link]
-
Volochem, Inc. Safety Data Sheet for (6-methyl-2-oxopyridin-1(2H)-yl)acetonitrile. [Link]
- Carl ROTH.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

